4,6,8-Trimethyl-quinolin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6,8-trimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXASMSNKAVYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296253 | |
| Record name | 4,6,8-trimethyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42414-28-8 | |
| Record name | 42414-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6,8-trimethyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4,6,8-Trimethyl-quinolin-2-ol
An In-Depth Technical Guide to the Synthesis of 4,6,8-Trimethyl-quinolin-2-ol
Abstract
This technical guide provides a comprehensive, research-level overview of the . The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This document is structured to provide not only a detailed, step-by-step experimental protocol but also the underlying mechanistic theory and strategic considerations essential for successful synthesis. We will delve into the Knorr quinoline synthesis as the principal pathway, exploring the reaction mechanism, the causality behind procedural choices, and methods for characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically grounded approach to the synthesis of substituted quinolin-2-one derivatives.
Theoretical Foundations and Strategic Approach
The Quinolin-2-one Core and Keto-Enol Tautomerism
The target molecule, this compound, is a substituted 2-hydroxyquinoline. A critical chemical principle governing this class of compounds is tautomerism. 2-Hydroxyquinolines exist in a dynamic equilibrium with their keto tautomer, quinolin-2(1H)-one. For most substituted 2-hydroxyquinolines, the keto (amide) form is thermodynamically more stable than the enol (aromatic alcohol) form, particularly in the solid state.[4][5] Therefore, while the IUPAC name may specify the "-ol" suffix, the isolated product of synthesis is predominantly the quinolin-2(1H)-one. This guide will henceforth refer to the target product as 4,6,8-trimethylquinolin-2(1H)-one, acknowledging the existence of its enol tautomer.
Caption: Keto-enol tautomerism of the target molecule.
Retrosynthetic Analysis and Strategy Selection
The synthesis of substituted quinolones can be approached via several classic named reactions, including the Combes, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses.[6][7] For a 2-quinolone target, the most direct and regiochemically controlled approach is the Knorr quinoline synthesis .[8][9][10]
Our retrosynthetic analysis begins by disconnecting the amide bond within the heterocyclic ring. This disconnection reveals a β-ketoanilide as the key precursor. This intermediate, in turn, can be synthesized from a corresponding substituted aniline and a β-ketoester. This strategic choice is superior to other methods for this specific target because it unambiguously establishes the substitution pattern, placing the hydroxyl/oxo group at the C2 position and a methyl group at the C4 position.
Caption: Retrosynthetic pathway for 4,6,8-Trimethylquinolin-2(1H)-one.
The Knorr Quinoline Synthesis: Mechanism and Optimization
The Knorr synthesis proceeds in two distinct operational stages: first, the formation of a β-ketoanilide from an aniline and a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.[8]
Detailed Reaction Mechanism
The success of the synthesis hinges on a deep understanding of the underlying mechanism.
-
Step 1: Formation of the β-Ketoanilide. 2,4-Dimethylaniline is heated with ethyl acetoacetate. The nucleophilic amine attacks the electrophilic ester carbonyl of the ethyl acetoacetate. This is a nucleophilic acyl substitution reaction that forms the thermodynamically stable amide, N-(2,4-dimethylphenyl)-3-oxobutanamide, and releases ethanol as a byproduct. This step is typically performed at high temperatures (110-140 °C) to drive the reaction forward by removing the ethanol.[4][11]
-
Step 2: Acid-Catalyzed Cyclization and Dehydration. The isolated β-ketoanilide is treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[9][11] The acid serves two critical functions:
-
It protonates one of the carbonyl oxygens of the anilide (most likely the more basic amide oxygen), but the key cyclization proceeds through the protonated ketone carbonyl, which acts as a potent electrophile.
-
The activated ketone is then attacked by the electron-rich aromatic ring of the aniline moiety in an intramolecular electrophilic aromatic substitution. The ortho-position to the activating amino group is the preferred site of attack.
-
The resulting intermediate undergoes dehydration (loss of a water molecule), a process also facilitated by the strong acid, to restore aromaticity and form the final quinolin-2-one ring system.
-
Caption: Conceptual workflow of the Knorr quinoline synthesis.
Causality of Experimental Parameters
-
Reactant Stoichiometry: An equimolar ratio of 2,4-dimethylaniline and ethyl acetoacetate is typically used, as the reaction proceeds in a 1:1 fashion.[11]
-
Catalyst Choice and Concentration: The use of a strong, dehydrating acid is non-negotiable for the cyclization step. Concentrated sulfuric acid is effective and common.[12] Polyphosphoric acid (PPA) is an excellent alternative as it serves as both a catalyst and a solvent medium with strong dehydrating properties.[9][11] An excess of acid is crucial to ensure complete protonation and to act as the reaction medium, driving the equilibrium towards the cyclized product.[9]
-
Temperature Regimen: The initial anilide formation requires heat to overcome the activation energy and to drive off the ethanol byproduct. The cyclization step is also typically performed at an elevated temperature (e.g., 60-140 °C) to facilitate the intramolecular reaction, but the temperature must be carefully controlled to prevent charring and side reactions caused by the aggressive nature of the strong acid.[11][12]
Experimental Protocol
This protocol is adapted from established procedures for the Knorr quinoline synthesis.[11][12]
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Notes |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-68-1 | Corrosive, toxic. Handle with care. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Flammable liquid. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Extremely corrosive. Use in fume hood. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Crushed Ice | H₂O | 18.02 | 7732-18-5 | For work-up. |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide (Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylaniline (12.12 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).
-
Heat the reaction mixture with stirring in an oil bath at 110-120 °C for 1 hour. Ethanol will be generated as a byproduct and may reflux.
-
After 1 hour, increase the temperature to 140 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Allow the resulting viscous oil (the crude β-ketoanilide) to cool to approximately 80 °C before proceeding to the next step. It is not necessary to isolate or purify this intermediate.
Step 2: Cyclization to 4,6,8-Trimethylquinolin-2(1H)-one
-
Caution: This step is highly exothermic and involves concentrated acid. Perform in a chemical fume hood with appropriate personal protective equipment.
-
Prepare a large beaker (1 L) with approximately 500 g of crushed ice.
-
To the warm (approx. 80 °C) crude anilide in the reaction flask, begin the slow, portion-wise addition of concentrated sulfuric acid (50 mL). Stir the mixture vigorously. The temperature will increase significantly. Maintain control by adjusting the rate of addition.
-
Once the addition is complete, heat the dark, viscous mixture in an oil bath at 100 °C for 15 minutes.
-
Allow the reaction mixture to cool to near room temperature.
-
Very carefully and slowly, pour the reaction mixture onto the prepared crushed ice with constant, vigorous stirring. This will dilute the acid and precipitate the crude product.
-
Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure, off-white crystals of 4,6,8-trimethylquinolin-2(1H)-one.
-
Dry the purified product in a vacuum oven.
Physicochemical and Characterization Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [13] |
| Molecular Weight | 187.24 g/mol | [13] |
| Appearance | Off-white to light tan solid | Expected |
| Melting Point | Not consistently reported; requires experimental determination. |
Expected Characterization:
-
¹H NMR: Expect distinct singlets for the three methyl groups, aromatic protons in the 7-8 ppm region, and a broad singlet for the N-H proton (typically >10 ppm).
-
¹³C NMR: Expect signals corresponding to 12 carbons, including a carbonyl carbon signal in the 160-170 ppm range.
-
IR Spectroscopy: A strong C=O stretching band around 1650-1670 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 187.24.
Conclusion
The synthesis of 4,6,8-trimethylquinolin-2(1H)-one is reliably achieved through the Knorr quinoline synthesis. This method provides excellent regiochemical control by proceeding through a stable β-ketoanilide intermediate followed by a robust acid-catalyzed cyclization. The principles of electrophilic aromatic substitution and the careful management of reaction conditions are paramount to achieving a high yield of the pure product. As a member of the quinolone class of compounds, which is a privileged scaffold in drug discovery, 4,6,8-trimethylquinolin-2(1H)-one serves as a valuable target for further functionalization and biological screening in anticancer, antimicrobial, and anti-inflammatory research programs.[14][15][16]
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- Doebner–Miller reaction. In: Wikipedia. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Organic Name Reaction With Their Respective Mechanism. Slideshare. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,6,8-Trimethyl-quinolin-2-ol: A Molecule of Untapped Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 4,6,8-trimethyl-quinolin-2-ol. It is important to note that this specific quinoline derivative is not extensively documented in publicly available scientific literature, presenting a significant knowledge gap. Consequently, this guide synthesizes information from structurally related compounds and established chemical principles to offer a scientifically grounded projection of its characteristics. We will delve into its molecular structure, predictable physicochemical parameters, and the critical aspect of tautomerism. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of its key properties, ensuring a self-validating framework for future research. The overarching goal is to equip researchers and drug development professionals with a foundational understanding and a practical roadmap for the exploration of this potentially valuable, yet understudied, chemical entity.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern of methyl groups at the 4, 6, and 8 positions, combined with a hydroxyl group at the 2-position, suggests that this compound could possess unique electronic and steric properties, potentially leading to novel pharmacological or material science applications.
However, a thorough review of the scientific literature reveals a scarcity of specific data for this compound. This guide aims to bridge this gap by providing a theoretical and practical framework for its study.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical compound is to define its structure and associated identifiers.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the quinoline ring system is crucial for the unambiguous identification of substituent positions.
Caption: 2D structure of this compound.
Tautomerism: The Quinolin-2-ol / Quinolin-2-one Equilibrium
A critical and often overlooked aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-2(1H)-one form.[4][5] This equilibrium is highly influenced by the physical state (solid or solution), solvent polarity, pH, and temperature. For many quinolin-2-ol derivatives, the quinolin-2(1H)-one tautomer is the more stable and predominant form. Spectroscopic analysis, particularly NMR, is essential to determine the dominant tautomeric form under specific experimental conditions.
Caption: Tautomeric equilibrium of this compound.
Molecular Identifiers (Predicted)
While a specific CAS number for this compound is not readily found, we can predict its molecular formula and weight based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Canonical SMILES | Cc1cc2c(c(C)c1)N=C(O)C=C2 | Predicted |
| InChI Key | (Not available) | - |
| CAS Number | (Not available) | - |
Physicochemical Properties: An Inferential Analysis
In the absence of direct experimental data, the physicochemical properties of this compound are inferred from structurally similar compounds and computational predictions.
| Property | Predicted/Inferred Value | Rationale/Comparative Data Source |
| Melting Point | 56 - 60 °C | Based on the melting point of the closely related 4,6,8-Trimethylquinoline.[6] The presence of the hydroxyl group may slightly alter this value. |
| Boiling Point | > 300 °C | Quinoline and its derivatives generally have high boiling points.[1] |
| Appearance | White to light yellow crystalline powder | Based on the appearance of similar trimethylquinoline derivatives.[6] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, chloroform) | The hydrophobic quinoline core and methyl groups suggest low aqueous solubility.[7] The hydroxyl group may provide some limited hydrogen bonding capacity. |
| pKa | (See discussion below) | The pKa will be influenced by the acidic hydroxyl group and the basic quinoline nitrogen. |
| LogP | ~2.5 - 3.5 | The trimethyl substitution increases lipophilicity compared to unsubstituted quinolin-2-ol. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, rigorous experimental determination of the physicochemical properties is essential. The following section provides detailed, step-by-step protocols for key experiments.
Synthesis of this compound
A robust synthesis is the prerequisite for any further characterization. While a specific protocol for this molecule is not published, a general and reliable approach involves a Knorr-type quinoline synthesis followed by appropriate functionalization.[8]
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Protocol (Knorr Synthesis):
-
Reactant Preparation: In a round-bottom flask, combine 2,4-dimethylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Condensation: Heat the mixture with stirring at 110-120 °C for 2-4 hours to form the β-anilinocrotonate intermediate. Monitor the reaction progress by TLC.
-
Cyclization: Cool the reaction mixture and slowly add concentrated sulfuric acid. Heat the mixture to 100 °C for 30 minutes to induce cyclization.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4,6,8-trimethyl-quinolin-2(1H)-one, which exists in equilibrium with the desired this compound.[8]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing an aqueous buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Determination of pKa (Potentiometric Titration)
The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity.[10][11]
Step-by-Step Protocol:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if necessary to achieve initial dissolution).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Determination of Lipophilicity (LogP)
Lipophilicity, commonly expressed as the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties.[13]
Step-by-Step Protocol (RP-HPLC Method):
-
System Setup: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Retention Time Measurement: Inject a solution of this compound and a set of standard compounds with known LogP values, and measure the retention time for each.
-
Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition. Extrapolate to 100% aqueous mobile phase to determine log k_w.
-
Correlation: Plot the log k_w values of the standard compounds against their known LogP values to generate a calibration curve. Use this curve to determine the LogP of this compound from its log k_w value.[13]
Potential Applications and Future Directions
Given the known biological activities of the quinoline class of compounds, this compound represents an unexplored area with significant potential.[2][5] Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a robust synthetic protocol and empirically determining its physicochemical properties.
-
Biological Screening: Evaluating its activity in a range of assays, such as anticancer and antimicrobial screens.[5]
-
Material Science Applications: Investigating its potential as a fluorescent probe or in the development of organic light-emitting diodes (OLEDs), given the properties of other quinoline derivatives.[6]
Conclusion
This compound is a chemical entity with a well-defined, albeit uncharacterized, structure. This guide has provided a comprehensive overview of its predicted physicochemical properties, grounded in the known characteristics of its structural analogs. By presenting detailed experimental protocols, we offer a clear path for the scientific community to empirically validate these predictions and unlock the potential of this intriguing molecule. The significant gap in the literature concerning this compound represents a unique opportunity for novel discoveries in both medicinal chemistry and materials science.
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An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of Compounds Associated with CAS Number 42414-28-8
DISCLAIMER: Initial research indicates that CAS number 42414-28-8 is ambiguously assigned in chemical databases, referring to both the heterocyclic compound 4,6,8-Trimethyl-quinolin-2-ol and being contextually linked to the potent psychedelic N-benzylphenethylamine derivative, 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe). Given the profound pharmacological activity and extensive research interest in the latter, this guide will focus primarily on the chemical properties and biological activities of the NBOMe class of compounds, exemplified by 25B-NBOMe. A summary of the properties of this compound is also provided for clarity.
Part 1: The Enigma of CAS 42414-28-8: A Tale of Two Molecules
In the realm of chemical informatics, the unique CAS (Chemical Abstracts Service) number is a cornerstone of substance identification. However, discrepancies can arise. The CAS number 42414-28-8 is a case in point, being associated with two distinct chemical entities:
-
This compound : A quinoline derivative, likely of interest as a synthetic building block in medicinal and materials chemistry.[1][2][3]
-
4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) : A highly potent synthetic psychedelic of the N-benzylphenethylamine class, which has garnered significant attention in the fields of pharmacology, toxicology, and forensic science.[4][5][6]
This guide will proceed with a detailed exploration of the NBOMe class, as its complex pharmacology and relevance to drug development and neuroscience align with the intended audience of this technical document.
Part 2: A Deep Dive into the N-Benzylphenethylamine (NBOMe) Class
The N-benzylphenethylamines, or NBOMes, are a family of synthetic psychedelics derived from the 2C series of phenethylamines.[7] The addition of an N-benzyl group to the 2C scaffold dramatically increases their potency, primarily through enhanced agonism at the serotonin 5-HT2A receptor.[7][8]
Physicochemical Properties of a Representative NBOMe: 25B-NBOMe
While CAS number 42414-28-8 is not the correct identifier for 25B-NBOMe (its actual CAS number is 1043868-94-6 for the base and 1235359-30-7 for the hydrochloride salt), its properties are detailed here due to the contextual association and high interest.
| Property | Value | Source |
| Molecular Formula | C18H22BrNO3 | [9] |
| Molecular Weight | 380.28 g/mol | [5] |
| IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [5] |
| Appearance | Varies, often encountered as a white powder or on blotter paper | [10] |
Synthesis and Characterization
The synthesis of NBOMe compounds generally involves a two-step process, which is a self-validating system as the purity and identity of the intermediate and final product can be confirmed at each stage through standard analytical techniques.
A common synthetic route involves the condensation of a 4-substituted 2,5-dimethoxyphenethylamine with a substituted benzaldehyde, followed by reduction of the resulting imine.[4]
Step 1: Imine Formation 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) is condensed with 2-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent like methanol or ethanol at room temperature to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Amine The intermediate imine is then reduced to the secondary amine, 25B-NBOMe. A common reducing agent for this step is sodium borohydride (NaBH4).[4] The final product is then typically converted to a hydrochloride salt to improve stability and handling.[4]
Diagram: Synthetic Workflow for 25B-NBOMe
Caption: A generalized two-step synthesis of 25B-NBOMe from 2C-B.
Full characterization of NBOMe compounds is crucial for forensic and research purposes. This is typically achieved through a combination of chromatographic and spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides retention time and a fragmentation pattern that can be used for identification.[4]
-
Infrared Spectroscopy (IR): Offers information about the functional groups present in the molecule.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of positional isomers.[11]
Pharmacology and Mechanism of Action
NBOMes are potent agonists of the serotonin 5-HT2A receptor, which is the primary target for classic psychedelic drugs like LSD and psilocybin.[5][7] Their high affinity for this receptor is thought to be responsible for their hallucinogenic effects.[5]
The N-benzyl substitution has a profound effect on the binding affinity and selectivity for serotonin receptors.[8] Studies have shown that small changes to the substituents on the N-benzyl ring can significantly alter the pharmacological profile of these compounds.[8]
Recent research also suggests that the rewarding and reinforcing effects of 25B-NBOMe may be mediated through the dopaminergic system, indicating a potential for abuse.[6][12] These studies have shown that 25B-NBOMe can induce conditioned place preference and self-administration in animal models, and these effects can be blocked by dopamine receptor antagonists.[6][12]
Diagram: Proposed Signaling Pathway of 25B-NBOMe dot digraph "25B-NBOMe Signaling Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Signaling Pathway of 25B-NBOMe", splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
"25B-NBOMe" [label="25B-NBOMe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5HT2A_Receptor" [label="5-HT2A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dopamine_System" [label="Dopaminergic System", fillcolor="#FBBC05", fontcolor="#202124"]; "Psychedelic_Effects" [label="Psychedelic Effects", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Rewarding_Effects" [label="Rewarding & Reinforcing Effects", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"25B-NBOMe" -> "5HT2A_Receptor" [label="Agonist"]; "25B-NBOMe" -> "Dopamine_System" [label="Modulates"]; "5HT2A_Receptor" -> "Psychedelic_Effects"; "Dopamine_System" -> "Rewarding_Effects"; }
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A Technical Guide to the Biological Potential of Trimethyl-Quinolinols and Related Derivatives
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] This guide provides an in-depth technical exploration of the biological activities associated with a specific subclass, trimethyl-quinolinols, and contextualizes their potential within the broader family of quinoline derivatives. We will dissect the mechanistic underpinnings of their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, supported by field-proven experimental protocols and comparative data analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[3] Its derivatives are ubiquitous in nature, notably in Cinchona alkaloids like quinine, the first effective treatment for malaria, which firmly established the quinoline moiety as a pharmacologically significant structure.[4] The versatility of the quinoline ring allows for extensive chemical modification, leading to a diverse library of compounds that have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][5][6] This guide will focus on hydroxylated derivatives (quinolinols), with a particular emphasis on trimethyl-substituted analogs that have shown remarkable promise in preclinical models.
Anti-inflammatory and Antioxidant Properties of Trimethyl-Quinolinols
Recent investigations have highlighted the potent anti-inflammatory and antioxidant capabilities of specific trimethyl-dihydroquinoline derivatives, particularly in models of acute tissue injury and neurodegeneration.
Mechanistic Insights: Quenching Oxidative Stress and Modulating NF-κB
A key representative of this class, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) , has demonstrated significant hepatoprotective effects in models of acetaminophen-induced liver injury.[7][8] The primary mechanism is attributed to its potent antioxidant activity, which mitigates the initial oxidative stress cascade that triggers inflammation and apoptosis.[7][8]
Similarly, the related compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown neuroprotective properties in experimental models of Parkinson's disease.[9] Its action is linked to the alleviation of oxidative stress and the subsequent inhibition of the NF-κB signaling pathway.[9]
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by oxidative stress or pro-inflammatory cytokines, it translocates to the nucleus to activate the transcription of inflammatory genes.[9] Studies show that DHQ and HTHQ can prevent this translocation, thereby reducing the expression of pro-inflammatory mediators and downstream effector caspases involved in apoptosis.[7][8][10]
Antimicrobial Activity
The quinoline core is also integral to many antibacterial and antifungal agents. [11][12]The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and quinoline derivatives remain an active area of investigation. [13]
Spectrum of Activity
Quinoline derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains. [11]The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. [11]For example, some derivatives function as peptide deformylase (PDF) inhibitors, an enzyme crucial for bacterial protein synthesis. [11]
Comparative Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound | Bacterial/Fungal Strain | Activity (MIC, µg/mL) | Reference |
| Compound 4c | Bacillus subtilis (Gram +) | 3.12 | |
| Compound 4c | Escherichia coli (Gram -) | 3.12 | |
| Compound 2 | Bacillus cereus (Gram +) | 1.56 | [11] |
| Compound 6 | Candida albicans (Fungus) | 6.25 | [11] |
| Hybrid 7b | Staphylococcus aureus (Gram +) | 2 | [4] |
| Hybrid 7b | Mycobacterium tuberculosis | 10 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is chosen for its quantitative output and efficiency in testing multiple compounds against various microbial strains simultaneously.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds.
Methodology:
-
Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). [14]The results can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of trimethyl-quinolinols and the broader quinoline class. Specific derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated compelling anti-inflammatory and antioxidant activity by modulating the NF-κB pathway, marking them as promising candidates for treating conditions rooted in oxidative stress and inflammation. [7][8] While the anticancer and antimicrobial potential of the quinoline scaffold is well-established, further structure-activity relationship (SAR) studies are required to optimize trimethyl-quinolinol derivatives specifically for these applications. Future research should focus on synthesizing novel analogs, exploring different substitution patterns on the quinoline core to enhance potency and selectivity, and conducting in vivo efficacy and toxicity studies to validate the promising in vitro results. The versatility and established biological relevance of this scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.
References
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- BenchChem Technical Support Team. (2025).
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- Singh, P., Singh, A., Kumar, A., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.
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- Various Authors. (2023). Selected quinoline derivatives with anti-inflammatory activity.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Shulgin, K. K., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology.
- Kumar, A., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
- Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- Ghosh, S., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark.
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- Shulgina, K. O., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules.
- Vargas-Castañeda, G. A., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Asati, V., & Sharma, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society.
- Mustfa, S. A., et al. (2023). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors.
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tautomeric equilibrium of 4,6,8-Trimethyl-quinolin-2-ol
An In-Depth Technical Guide to the Tautomeric Equilibrium of 4,6,8-Trimethyl-quinolin-2-ol
Abstract
The phenomenon of tautomerism is a cornerstone of heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of molecules. Quinolin-2-ol and its derivatives present a classic case of lactam-lactim tautomerism, existing in a dynamic equilibrium between the enol (2-hydroxyquinoline) and keto (2-quinolone) forms. Understanding and controlling this equilibrium is paramount for rational drug design and materials science, as the predominant tautomer dictates molecular geometry, hydrogen bonding capabilities, and interaction with biological targets.[1] This guide provides a comprehensive examination of the tautomeric equilibrium of a specific derivative, this compound. We will delve into the theoretical underpinnings of this equilibrium, present detailed experimental and computational protocols for its characterization, and synthesize these insights to provide a holistic understanding of the system.
Theoretical Framework: The Lactam-Lactim Equilibrium
This compound exists as two primary tautomers: the enol (lactim) form and the keto (lactam) form. This interconversion is a rapid prototropic shift involving the migration of a proton between the nitrogen and oxygen atoms, accompanied by a rearrangement of double bonds.[1]
-
Enol Form (Lactim): this compound features a hydroxyl (-OH) group at the C2 position. In this form, the heterocyclic ring possesses a higher degree of aromaticity.
-
Keto Form (Lactam): 4,6,8-Trimethyl-quinolin-2(1H)-one contains a carbonyl (C=O) group at C2 and a proton on the nitrogen atom (N-H). This structure is a cyclic amide, or lactam.[1]
For the vast majority of 2-quinolone systems, the equilibrium overwhelmingly favors the keto (lactam) form .[1][2] This preference is rooted in two key thermodynamic principles:
-
Amide Stability: The lactam form contains a highly stable amide group, which benefits from significant resonance stabilization.
-
Intermolecular Interactions: In the solid state and in non-aqueous solvents, the lactam form can create highly stable, hydrogen-bonded dimers, which further drives the equilibrium to the keto side.[1][2]
The position of this equilibrium is not static; it is dynamically influenced by the molecular environment. Key factors include:
-
Solvent Polarity: Polar solvents tend to stabilize the more polar keto tautomer.[3]
-
pH: The acidity or basicity of the medium can influence protonation states and shift the equilibrium.
-
Physical State: As mentioned, the solid state strongly favors the keto form due to efficient crystal packing and hydrogen bonding.[2]
-
Substituent Effects: The electronic properties of substituents on the quinoline ring can subtly influence the relative stability of the tautomers.[2]
The trimethyl substitution in this compound is expected to have a modest electronic effect, primarily through induction and hyperconjugation, but the fundamental preference for the keto form remains.
Caption: Tautomeric equilibrium of this compound.
Experimental Workflow for Tautomer Analysis
A multi-faceted analytical approach is essential for a comprehensive characterization of the tautomeric equilibrium.[1] This involves synthesis followed by a suite of spectroscopic and structural analyses.
Caption: General experimental workflow for tautomer investigation.
Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one
The necessary precursor for tautomeric studies is synthesized via a Knorr-type quinoline synthesis, which involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate.[4]
Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 110-120 °C for 2-3 hours to form the intermediate ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate. The reaction can be monitored by TLC.
-
Cyclization: Cool the mixture slightly and add it slowly to a pre-heated (100 °C) flask containing concentrated sulfuric acid (approx. 4-5 volumes).
-
Reaction Completion: Maintain the temperature at 100 °C for 15-20 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[4] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation & Purification: A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product.[4]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for identifying the dominant tautomer in solution.[1]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).
-
Analysis:
-
Keto Form: Look for a characteristic broad singlet in the ¹H NMR spectrum between 10-12 ppm, corresponding to the N-H proton. The ¹³C spectrum will show a signal for the C=O carbon around 160-170 ppm.
-
Enol Form: The O-H proton signal would appear in a different region (typically 8-10 ppm, but can be broader and more variable). The C2 carbon would be shifted upfield in the ¹³C spectrum compared to the keto form's C=O signal. The absence of an N-H proton signal is a key indicator.
-
B. UV-Vis Spectroscopy The two tautomers possess different chromophoric systems and will exhibit distinct absorption spectra. This is particularly useful for observing shifts in equilibrium with solvent polarity.[5]
Protocol:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol).
-
Data Acquisition: Record the absorption spectrum for each solution over a range of ~220-450 nm using a dual-beam spectrophotometer.
-
Analysis: The lactam (keto) form typically has its primary absorption maximum (λmax) at a longer wavelength compared to the lactim (enol) form. By comparing the spectra across different solvents, a shift in the equilibrium can be inferred. For instance, an increase in the intensity of the band corresponding to the keto form is expected as solvent polarity increases.[3]
C. Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying the key functional groups that differentiate the tautomers, especially in the solid state.[1]
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze the solid directly using an ATR accessory.
-
Data Acquisition: Record the IR spectrum from ~4000 to 400 cm⁻¹.
-
Analysis:
-
Keto Form: A strong, sharp absorption band between 1650-1670 cm⁻¹ is definitive for the C=O (amide) stretch. A broad band around 3000-3200 cm⁻¹ will correspond to the N-H stretch.
-
Enol Form: This form would be characterized by a broad O-H stretching band (~3200-3400 cm⁻¹) and the absence of the distinct C=O stretch. Instead, C=N and C=C stretching vibrations would be observed in the 1500-1650 cm⁻¹ region.
-
| Method | Keto Form (Lactam) | Enol Form (Lactim) |
| ¹H NMR | N-H proton signal (~10-12 ppm) | O-H proton signal (~8-10 ppm) |
| ¹³C NMR | C=O signal (~160-170 ppm) | C-OH signal (upfield of keto) |
| IR | Strong C=O stretch (~1660 cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹) |
| UV-Vis | Typically longer λmax | Typically shorter λmax |
Computational Chemistry Protocol
Quantum chemical calculations provide invaluable theoretical support for experimental findings, allowing for the prediction of relative tautomer stabilities.[6][7] Density Functional Theory (DFT) is the method of choice for this application.
Objective: To calculate the relative Gibbs free energies of the keto and enol tautomers of this compound in the gas phase and in solution.
Caption: Workflow for DFT analysis of tautomer stability.
Methodology:
-
Structure Building: Construct the 3D atomic coordinates for both the keto and enol tautomers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[8]
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Solvation Modeling: To simulate experimental conditions, repeat the optimization and frequency calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, chloroform).[1]
-
Energy Comparison: Extract the total Gibbs free energies (G) for both tautomers under each condition (gas phase, specific solvent). The tautomer with the lower free energy is the more stable, and the energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).
Conclusion
The is a critical aspect of its chemical identity. Based on extensive studies of the parent 2-quinolone scaffold, the equilibrium lies heavily in favor of the keto (lactam) form, 4,6,8-Trimethyl-quinolin-2(1H)-one.[1][2] This preference is driven by the enhanced thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds.[1] A rigorous and definitive characterization of this equilibrium requires a synergistic approach, combining chemical synthesis with a suite of analytical techniques—NMR, UV-Vis, and IR spectroscopy—and supported by the predictive power of computational chemistry. For drug development professionals and researchers, this comprehensive understanding is not merely academic; it is essential for predicting molecular behavior, designing effective biological probes, and developing novel therapeutics.
References
- Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI. [Link]
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC, NIH. [Link]
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC, NIH. [Link]
- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Structure Elucidation of Novel Quinolinol Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinol derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise determination of their molecular structure is a cornerstone of drug discovery and development, directly influencing the understanding of structure-activity relationships (SAR), mechanism of action, and intellectual property. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of novel quinolinol derivatives. It moves beyond a mere listing of techniques to explain the causality behind experimental choices, integrating a multi-pronged analytical strategy that combines mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, augmented by computational chemistry. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
The Strategic Imperative: An Integrated Analytical Approach
The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single technique provides a complete picture; rather, a synergistic application of orthogonal methods is required to build a structure from the ground up with irrefutable evidence. Our strategy is founded on a logical progression:
-
Determine the Elemental Composition: What is the molecular formula?
-
Map the Carbon-Proton Framework: How are the atoms connected?
-
Define the 3D Arrangement: What is the molecule's precise shape, including its stereochemistry?
This guide is structured around this workflow, detailing the critical role of each analytical pillar.
}
Figure 1: Integrated workflow for novel structure elucidation.
The Analytical Triad: Core Elucidation Techniques
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Experience: The first and most fundamental question is "What is the molecular formula?". Answering this with certainty prevents chemists from pursuing incorrect structures. While low-resolution MS provides the nominal mass, it is often ambiguous. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides the exact mass of a molecule with high precision (typically to four or five decimal places).[5][6][7] This precision is the key. Because the exact masses of isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu), only one elemental composition will fit the measured exact mass within a narrow error tolerance (e.g., < 5 ppm).[6] This single piece of data is the foundation upon which all subsequent analysis is built.
Trustworthiness: The integrity of HRMS data is contingent on sample purity. The presence of co-eluting impurities can lead to overlapping signals and an incorrect formula assignment. Therefore, purity should be confirmed by a primary method like HPLC or LC-MS prior to HRMS submission. Furthermore, tandem mass spectrometry (MS/MS) provides a secondary layer of validation.[8][9][10][11] In an MS/MS experiment, the ion of interest (the parent ion) is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can reveal characteristic substructures of the quinolinol core, lending further confidence to the proposed structure.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the 3D structure of organic molecules in solution.[13][14] It allows us to map the precise connectivity of atoms by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[15][16][17] For a novel quinolinol derivative, a suite of NMR experiments is required to build the structure piece by piece.
-
1D NMR (¹H, ¹³C/DEPT): The ¹H NMR spectrum provides the initial overview: the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).[18] The ¹³C NMR spectrum, often run with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary C).[18]
-
2D NMR (COSY, HSQC, HMBC): This is where the structure is truly assembled.[19][20][21][22]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It reveals which protons are neighbors, allowing for the assembly of individual spin systems or molecular fragments.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): This is the critical link between the proton and carbon skeletons. An HSQC spectrum shows a correlation for every proton that is directly attached to a carbon atom. It allows for the unambiguous assignment of the carbon signal for each protonated carbon.[22]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating a novel structure. It reveals correlations between protons and carbons that are two or three bonds away. This long-range information is what allows a researcher to connect the individual fragments identified in the COSY spectrum, including through quaternary carbons and heteroatoms, to build the complete molecular framework.[18]
-
}
Figure 2: Key 2D NMR correlations for structure assembly.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
Expertise & Experience: When a definitive, publication-quality structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a molecule, revealing exact bond lengths, bond angles, and, crucially, the absolute stereochemistry.[14] The result is not an interpretation, but a direct visualization of the molecular structure in the solid state.
Trustworthiness: The primary challenge and self-validating feature of this technique is the requirement of a high-quality single crystal.[23] The process of growing suitable crystals can be arduous, often requiring screening of multiple solvents and techniques (e.g., slow evaporation, vapor diffusion, layering).[24][25][26][27] However, a successful diffraction experiment that yields a high-resolution structure with good refinement statistics provides an unparalleled level of confidence that is difficult to dispute.
Computational Chemistry: The In-Silico Validation
Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complementary tool.[28][29][30] When a crystal structure cannot be obtained, or to resolve ambiguities in NMR data, DFT can be used to predict the NMR chemical shifts for a proposed structure.[31][32] By calculating the ¹H and ¹³C chemical shifts of one or more candidate structures and comparing them to the experimental data, one can quantitatively assess the likelihood of a proposed structure being correct.[28][29] A strong correlation between the calculated and experimental shifts provides compelling evidence in favor of the assignment.
Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen level of theory (functional) and basis set. It is critical to use methods that have been benchmarked for NMR predictions.[31] The process is self-validating in that a poor choice of structure will result in a poor correlation with the experimental data, signaling to the researcher that the proposed structure is likely incorrect.
| Technique | Information Provided | Key Advantage | Primary Limitation |
| HRMS | Exact Mass & Molecular Formula | Unambiguous elemental composition.[5] | Provides no connectivity or 3D information. |
| NMR Suite | Atomic connectivity, 2D/3D structure | Detailed map of the molecular framework in solution.[18] | Can be complex to interpret; may not resolve all stereochemistry. |
| SC-XRD | Precise bond lengths/angles, absolute stereochemistry | Unambiguous "gold standard" 3D structure.[14] | Requires a high-quality single crystal, which can be difficult to grow.[23] |
| DFT Calc. | Predicted NMR shifts, conformational analysis | Validates proposed structures; distinguishes isomers.[28][29] | Computationally intensive; accuracy depends on the level of theory.[30] |
Table 1: Comparison of Core Structure Elucidation Techniques.
Field-Proven Experimental Protocols
Protocol 1: Sample Preparation for HRMS Analysis
Causality: This protocol is designed to ensure the sample is pure, fully dissolved, and at an optimal concentration to promote efficient ionization (typically ESI for polar quinolinols) and prevent detector saturation. HPLC-grade solvents are mandatory to avoid introducing contaminants that could interfere with the analysis.[33][34][35]
-
Purity Check: Ensure the sample is >95% pure as determined by HPLC-UV or ¹H NMR.
-
Stock Solution: Accurately weigh ~1 mg of the purified compound. Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 dilution of the stock solution with the same HPLC-grade solvent to achieve a final concentration of 10 µg/mL.
-
Acidification (Positive Ion Mode): For analysis in positive ion mode, add 0.1% (v/v) formic acid to the working solution to promote protonation ([M+H]⁺). Confirm that the analyte is not acid-sensitive.[33]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.
-
Submission: Submit the sample along with a vial of the blank solvent (e.g., methanol with 0.1% formic acid) for background subtraction. Clearly indicate the calculated molecular formula and the expected exact mass.[34][36]
Protocol 2: General Workflow for NMR Data Acquisition
Causality: The goal is a systematic acquisition of data, starting with fast, information-rich 1D experiments and progressing to the longer 2D experiments needed to piece the structure together. Proper shimming and locking are essential for high-resolution spectra.[37][38][39][40]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated shimming (topshim) to optimize the magnetic field homogeneity.[38][39]
-
¹H Spectrum: Acquire a standard 1D proton spectrum. This provides a quick quality check and is used to determine the spectral width for subsequent experiments.
-
¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment differentiates CH/CH₃ (positive) from CH₂ (negative) signals, which is vital for carbon assignment.
-
COSY Spectrum: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
HSQC Spectrum: Acquire a gradient-selected ¹H-¹³C HSQC spectrum, optimizing the spectral widths in both dimensions based on the 1D spectra. This correlates each proton with its directly attached carbon.
-
HMBC Spectrum: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This is often the longest experiment but is critical for establishing long-range correlations over 2-3 bonds.
-
Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova).[41] This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis.
Protocol 3: Single Crystal Growth via Slow Evaporation
Causality: This method aims to bring a solution to supersaturation very slowly, allowing molecules the time to organize into a well-ordered, single crystal lattice rather than crashing out as an amorphous powder or microcrystals.[23][26][27] Purity is paramount, as impurities can disrupt lattice formation.
-
Purification: Ensure the starting material is of the highest possible purity, ideally purified by recrystallization.
-
Solvent Screen: In separate small vials, test the solubility of your compound (~5 mg) in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).[23] Identify a solvent in which the compound is moderately soluble. Very high solubility can make crystallization difficult.
-
Preparation: Dissolve 20-50 mg of the pure compound in the chosen solvent in a clean sample vial. You may need to warm the solvent slightly to achieve full dissolution. The goal is a clear, unsaturated solution.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with paraffin film and poke a few small holes in it with a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals (ideally 0.1–0.3 mm in size) have formed, carefully harvest one using a nylon loop or a fine needle and immediately coat it in cryoprotectant oil before mounting on the diffractometer.[26] Do not let the crystals dry out.
Conclusion
The structural elucidation of novel quinolinol derivatives is a systematic process that relies on the convergence of evidence from multiple, high-integrity analytical techniques. HRMS provides the non-negotiable starting point of an accurate molecular formula. A comprehensive suite of 1D and 2D NMR experiments then allows for the meticulous assembly of the molecular framework. When obtainable, a single-crystal X-ray structure offers the ultimate, unambiguous confirmation of the 3D structure and stereochemistry. Finally, computational DFT calculations serve as a powerful method for validating proposed structures against experimental data. By judiciously applying this integrated and self-validating workflow, researchers can determine the structures of novel compounds with the highest degree of scientific confidence, accelerating the journey from discovery to application.
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4,6,8-Trimethyl-quinolin-2-ol: A Technical Guide for Research and Development
An In-depth Exploration of Synthesis, Properties, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Prominence of the Quinolin-2-one Scaffold
The quinolin-2-one, or carbostyril, framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of natural products and synthetically derived compounds with significant pharmacological activities.[1] These heterocyclic motifs are renowned for their broad therapeutic potential, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the quinolin-2-one ring system permits extensive chemical modifications, creating a vast chemical space for the discovery of novel therapeutic agents.[1] This guide focuses on a specific, yet underexplored, derivative: 4,6,8-Trimethyl-quinolin-2-ol (CAS No. 42414-28-8), providing a comprehensive overview of its synthesis, physicochemical characteristics, and a forward-looking perspective on its potential research applications.
Tautomerism: A Key Structural Consideration
It is critical to understand that this compound exists in a tautomeric equilibrium with its amide form, 4,6,8-trimethylquinolin-2(1H)-one. This equilibrium is a fundamental characteristic of 2-hydroxyquinolines. The quinolin-2(1H)-one tautomer is generally the more stable and predominant form. For the purposes of this guide, and in alignment with common chemical nomenclature, the compound will be referred to primarily by its IUPAC name, 4,6,8-trimethylquinolin-2(1H)-one, which reflects its dominant tautomeric state.
Caption: Tautomeric equilibrium between the enol and amide forms.
Commercial Availability and Sourcing
The commercial availability of this compound for research purposes is limited. While it is listed by some chemical suppliers, it is not as readily available as other quinoline derivatives. Researchers interested in acquiring this compound may need to consider custom synthesis or inquire with specialized chemical providers. The scarcity of commercial stock underscores the importance of a reliable synthetic protocol for accessing this molecule.
Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one
A robust and well-established method for the synthesis of the quinolin-2-one core is the Knorr quinoline synthesis. This approach is particularly suitable for the preparation of 4,6,8-trimethylquinolin-2(1H)-one. The synthesis involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.
Caption: Synthetic workflow for 4,6,8-Trimethylquinolin-2(1H)-one.
Detailed Experimental Protocol: Knorr Quinoline Synthesis
Materials:
-
2,4-Dimethylaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Condensation: In a 250 mL round-bottom flask, combine 2,4-dimethylaniline (0.1 mol) and ethyl acetoacetate (0.1 mol). Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol is generated as a byproduct during this step.
-
Cyclization: Allow the reaction mixture to cool to approximately 80 °C. Cautiously add polyphosphoric acid (100 g) in portions with vigorous stirring. An exothermic reaction will occur. After the addition is complete, heat the mixture to 140 °C and maintain this temperature for 30 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the solid from ethanol to yield the pure 4,6,8-trimethylquinolin-2(1H)-one. Dry the purified product in a vacuum oven.
Physicochemical and Spectral Properties
While extensive experimental data for this specific molecule is not widely published, its key properties can be summarized and predicted based on its structure.
| Property | Value |
| CAS Number | 42414-28-8 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Predicted to be a solid at room temp. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| Predicted LogP | ~2.5 - 3.0 |
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 3-position, and singlets for the three methyl groups at positions 4, 6, and 8. The N-H proton of the quinolinone tautomer would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms, including the characteristic carbonyl carbon of the quinolinone ring (around 160-170 ppm) and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Potential Research Applications (Hypothetical)
Given the lack of specific biological data for this compound, its potential applications are inferred from the well-documented activities of the broader quinolin-2-one class. These represent promising avenues for future investigation.
Anticancer Drug Discovery
The quinolin-2-one scaffold is a key component in several anticancer agents.[1] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis.[4] The trimethyl substitution pattern of this compound may influence its lipophilicity and steric properties, potentially leading to novel interactions with biological targets.
Proposed Research Workflow:
Caption: Workflow for investigating anticancer potential.
Antimicrobial Research
Quinoline derivatives have a long history as antimicrobial agents.[2] The quinolin-2-one core is present in compounds with activity against a range of bacteria and fungi. Future research could explore the potential of this compound as a novel antibacterial or antifungal agent.
Anti-inflammatory Applications
Certain quinolin-2-one derivatives have demonstrated anti-inflammatory properties.[3] The potential of this compound to modulate inflammatory pathways could be a valuable area of investigation for the development of new treatments for inflammatory diseases.
Conclusion
This compound, in its more stable tautomeric form 4,6,8-trimethylquinolin-2(1H)-one, represents an intriguing yet underexplored molecule within the pharmacologically significant class of quinolin-2-ones. While its commercial availability is limited and specific biological data is scarce, a reliable synthetic route via the Knorr synthesis opens the door for its investigation. Based on the extensive research into the quinolin-2-one scaffold, this compound holds potential for discovery in oncology, infectious diseases, and inflammation research. This guide provides a foundational resource for researchers poised to explore the chemical and biological properties of this promising molecule.
References
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Biological activity screening of novel quinolin-2-one deriv
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Supporting Information for a related chemical synthesis. (URL not available)
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (URL not available)
- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL not available)
- Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. PubMed. (URL not available)
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The Untapped Potential of 4,6,8-Trimethylquinoline Derivatives: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the synthesis, chemical properties, and prospective biological activities of a promising class of heterocyclic compounds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The unique structural features of the quinoline nucleus allow for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties.[2][3] This guide focuses on a specific, yet underexplored, subclass: 4,6,8-trimethylquinoline and its derivatives. While direct research on this particular substitution pattern is nascent, by examining the broader quinoline literature, we can infer and propose promising avenues for investigation.
Physicochemical Properties of the 4,6,8-Trimethylquinoline Core
The foundational 4,6,8-trimethylquinoline molecule possesses distinct characteristics that influence its potential as a pharmacophore.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | [6] |
| Molecular Weight | 171.24 g/mol | [6][7] |
| CAS Number | 88565-88-2 | [6][7] |
| Appearance | White to light yellow to light orange crystalline powder | [7] |
| Melting Point | 56 - 60 °C | [7] |
| Predicted LogP | 3.3 | [6] |
The three methyl groups significantly increase the lipophilicity of the quinoline core, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.[1][2] This increased lipophilicity is a critical factor to consider in drug design, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of 4,6,8-Trimethylquinoline Derivatives: Established and Hypothetical Routes
While specific, detailed protocols for the synthesis of many 4,6,8-trimethylquinoline derivatives are not extensively documented in peer-reviewed literature, established methods for quinoline synthesis can be adapted.[8][9] The choice of synthetic route will depend on the desired substitution pattern.
Classic Quinoline Syntheses
Several named reactions are fundamental to the synthesis of the quinoline core and can be applied to produce 4,6,8-trimethylquinoline by starting with the appropriately substituted aniline (3,5-dimethylaniline).
-
Combes Synthesis: This method involves the reaction of an arylamine with a β-diketone in the presence of an acid catalyst.[10]
-
Doebner-von Miller Reaction: This is a versatile method that uses α,β-unsaturated carbonyl compounds reacting with anilines.
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. At lower temperatures, it yields 4-quinolones, while at higher temperatures, 2-quinolones are formed.[9][10]
A Generalized Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of substituted quinoline derivatives, which is applicable to the 4,6,8-trimethylquinoline scaffold.
Caption: Generalized synthetic workflow for substituted quinoline derivatives.
Step-by-Step Protocol: Hypothetical Synthesis of 4,6,8-Trimethyl-2-thiol
Based on general procedures for similar compounds, a plausible synthesis of 4,6,8-trimethylquinoline-2-thiol is outlined below.[9]
-
Synthesis of the Quinolone Intermediate:
-
React 3,5-dimethylaniline with a suitable β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., polyphosphoric acid) and heat to facilitate the Conrad-Limpach cyclization to form 4-hydroxy-2,6,8-trimethylquinoline.
-
-
Thionation:
-
Treat the resulting quinolone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like toluene or xylene.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4,6,8-trimethylquinoline-2-thiol.
-
It is important to note that 2-thiolquinolines can exist in tautomeric equilibrium with their corresponding 2-thione forms.[9] The predominant tautomer can be influenced by factors such as solvent polarity and pH.
Potential Biological Activities and Therapeutic Applications
While the biological activity of 4,6,8-trimethylquinoline derivatives is largely uncharacterized, the extensive pharmacology of the broader quinoline class provides a strong basis for predicting their potential.[1][8]
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the disruption of tubulin polymerization.[1][11] The lipophilic nature of the 4,6,8-trimethylquinoline scaffold may enhance its ability to penetrate cancer cell membranes and interact with intracellular targets.[1]
Antimicrobial and Antifungal Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents.[1][12] The presence of a thiol group, as in 4,6,8-trimethylquinoline-2-thiol, could enhance antimicrobial properties through mechanisms like metal chelation, which is crucial for microbial survival.[1][2]
Neuroprotective Effects
Some quinoline derivatives have shown promise in the context of neurodegenerative diseases.[4] Their mechanisms of action often involve the inhibition of enzymes like acetylcholinesterase or monoamine oxidase, as well as antioxidant and metal-chelating properties.[1][4] The thiol group in certain derivatives could be particularly relevant for chelating excess metal ions implicated in the formation of amyloid plaques.[1]
Anti-Inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds exhibiting inhibitory activity against enzymes like cyclooxygenase (COX).[4]
The following diagram illustrates potential signaling pathways that could be modulated by biologically active 4,6,8-trimethylquinoline derivatives, based on the known activities of other quinolines.
Caption: Potential signaling pathways modulated by 4,6,8-trimethylquinoline derivatives.
Future Directions and Conclusion
The 4,6,8-trimethylquinoline scaffold represents a largely unexplored area within the vast chemical space of quinoline derivatives.[1][8] The structural features of these compounds, particularly their increased lipophilicity, suggest a high potential for interesting biological activities. Future research should focus on:
-
Development of robust and scalable synthetic protocols for a variety of 4,6,8-trimethylquinoline derivatives.
-
Comprehensive in vitro and in vivo screening to evaluate their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.
-
Structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic profiles of lead compounds.[2]
-
Investigation into their potential as fluorescent probes or metal-chelating agents , given the properties of some quinoline-thiol derivatives.[8]
References
- Benchchem. (n.d.). Physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol.
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- National Center for Biotechnology Information. (n.d.). 4,6,8-Trimethylquinoline. PubChem.
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- Benchchem. (n.d.). A Comparative Analysis of 4,6,8-Trimethyl-quinoline-2-thiol and Its Isomeric Counterparts.
- MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
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An In-depth Technical Guide to the Potential Applications of Quinoline Derivatives in Medicinal Chemistry
Introduction: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique combination of electronic and steric properties, making it an ideal framework for interacting with a wide array of biological targets.[3][4] This inherent versatility has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide provides a comprehensive overview of the significant applications of quinoline derivatives in modern drug discovery, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Applications of Quinoline Derivatives: A Multi-pronged Attack on Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer types, including breast, colon, lung, and kidney cancers.[6] Their mechanisms of action are diverse and often multi-targeted, reflecting the complexity of cancer biology.[6][7][8]
Inhibition of Protein Kinases
Many quinoline-based compounds act as potent inhibitors of protein kinases, enzymes that play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival.[8] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several FDA-approved quinoline-based kinase inhibitors are currently in clinical use, including:
-
Bosutinib: An inhibitor of the Src-Abl tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML).[9][10]
-
Lenvatinib: A multi-kinase inhibitor targeting VEGFR, FGFR, PDGFR, RET, and KIT, used in the treatment of thyroid and renal cell carcinoma.[3][10]
-
Cabozantinib: Another multi-kinase inhibitor targeting MET, VEGFR, and AXL, approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[3][10]
These drugs typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Disruption of DNA Replication and Repair
Quinoline derivatives can also exert their anticancer effects by interfering with DNA replication and repair processes.[9] This can be achieved through several mechanisms:
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix, distorting its structure and inhibiting the processes of replication and transcription.[7][9]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve the topological challenges that arise during DNA replication and transcription. Quinoline derivatives can inhibit these enzymes, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[7][9][11] Doxorubicin and mitoxantrone are examples of quinoline-containing compounds that target topoisomerase II.[7][9]
Modulation of the Cell Cycle and Induction of Apoptosis
Many quinoline derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[6][7] For instance, some quinoline-chalcone hybrids have been shown to cause G2/M phase cell cycle arrest, preventing the cells from entering mitosis.[12] This is often followed by the activation of apoptotic pathways, leading to the selective elimination of cancer cells.[6][9]
Anti-Angiogenesis and Disruption of Cell Migration
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some quinoline derivatives can inhibit angiogenesis, thereby starving the tumor of the nutrients and oxygen it needs to survive.[7] Additionally, certain quinoline compounds can disrupt cell migration, a critical step in the metastatic cascade.[6][7]
Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | G2/M phase cell cycle arrest and apoptosis induction. | [12] |
| HCT-116 (Colon) | 5.34 | [12] | |||
| MCF-7 (Breast) | 5.21 | [12] | |||
| 4-Amino-7-Chloroquinoline | Chloroquine | MCF-7 (Breast) | Varies | Primarily known as an antimalarial, but also shows anticancer activity by inducing apoptosis. | [7] |
| 2,4-Disubstituted Quinoline | Various | Multiple | Varies | Growth inhibition via cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration. | [7] |
| Pim-1 Kinase Inhibitor | Compound 5 | PC-3 (Prostate) | 1.29 | Inhibition of Pim-1 kinase, leading to apoptosis and cell cycle arrest. | [9] |
Antimalarial Applications: A Historical and Ongoing Battle
The quinoline scaffold is historically and currently central to the treatment of malaria.[1][3] The discovery of quinine from the bark of the Cinchona tree marked a turning point in the fight against this devastating disease.[3]
Mechanism of Action of 4-Aminoquinolines
The most widely used quinoline antimalarials are the 4-aminoquinolines, such as chloroquine and amodiaquine.[1] These drugs are thought to act by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[13][14]
During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[13][15] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin.[14][15] Chloroquine, being a weak base, accumulates in the acidic food vacuole of the parasite.[13] It is proposed that chloroquine then caps the growing hemozoin crystals, preventing further heme polymerization.[14] The resulting buildup of free heme is toxic to the parasite, leading to its death.[13][15]
Overcoming Drug Resistance
The emergence of chloroquine-resistant strains of P. falciparum has necessitated the development of new quinoline-based antimalarials.[13] Resistance is often associated with increased drug efflux from the parasite's food vacuole.[16] Researchers are exploring several strategies to overcome resistance, including the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores.[16]
Signaling Pathway: Mechanism of Chloroquine Action in Malaria
Caption: Mechanism of chloroquine action in the malaria parasite's digestive vacuole.
Antimicrobial Applications: Beyond Malaria
The utility of quinoline derivatives extends to the treatment of bacterial and fungal infections.
Fluoroquinolones: Potent Antibacterial Agents
The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics.[17] They are characterized by a fluorine atom at position 6 of the quinoline ring.[4] Ciprofloxacin is a widely used example.[17] These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, repair, and recombination.[18] This leads to a rapid bactericidal effect.
Activity Against Other Microbes
Researchers are also investigating the activity of quinoline derivatives against other pathogens, including fungi and mycobacteria.[17][19] Some novel quinoline-thiazole derivatives have shown promising antifungal activity by inhibiting lanosterol 14α-demethylase, an enzyme involved in fungal cell wall synthesis.[18]
Applications in Neurodegenerative Diseases
Quinoline derivatives are also being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[17][20][21]
Acetylcholinesterase Inhibition
One of the hallmarks of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. Several quinoline derivatives have been shown to be potent inhibitors of AChE, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.[20][21]
Antioxidant and Neuroprotective Effects
Oxidative stress is implicated in the pathogenesis of several neurodegenerative diseases.[17] Some quinoline derivatives possess antioxidant properties, enabling them to scavenge harmful free radicals and protect neurons from oxidative damage.[17][22] Additionally, certain quinoline-based compounds have demonstrated neuroprotective effects in preclinical models of neurodegeneration.[17][22]
Synthesis of Quinoline Derivatives
A variety of synthetic methods have been developed for the preparation of the quinoline ring system.[23][24][25] Some of the most common named reactions include:
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[24][25]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.[24]
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[23][25]
-
Combes Synthesis: The acid-catalyzed reaction of anilines with β-diketones.[25]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure for the Friedländer annulation to synthesize a 2,4-disubstituted quinoline.
Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (5 mL)
-
Piperidine (0.2 mmol)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and ethanol (5 mL).
-
Add a catalytic amount of piperidine (0.2 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the desired substituted quinoline.
-
Characterize the final product by NMR and mass spectrometry.
Experimental Workflow: Friedländer Synthesis
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The Quinoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, planar, and lipophilic nature, combined with a hydrogen bond-accepting nitrogen atom, provides an ideal framework for interacting with a multitude of biological targets. This versatility has cemented its role as a cornerstone in the development of therapeutics across a remarkable spectrum of diseases. From its historical roots in the antimalarial quinine to the latest generation of targeted cancer therapies, the quinoline core has been iteratively functionalized to produce a wealth of clinically vital drugs.[3][4][5] This guide provides a comprehensive analysis of the quinoline pharmacophore, delving into its diverse mechanisms of action, key structure-activity relationships (SAR), and the experimental workflows central to its application in drug discovery. We will explore its role in antimalarial, anticancer, and antimicrobial agents, offering field-proven insights into the causality behind molecular design and synthetic strategy.
The Quinoline Core: A Foundation of Pharmacological Versatility
Quinoline, with the chemical formula C₉H₇N, is a weakly basic aromatic heterocycle. Its significance in drug discovery stems from its status as a privileged scaffold—a molecular framework that is able to bind to multiple, unrelated biological targets with high affinity.[2] This promiscuity is not a liability but a profound advantage, offering a robust starting point for library design. The scaffold's electronic properties can be finely tuned through substitution on either the benzene or pyridine ring, allowing chemists to modulate target specificity, selectivity, and pharmacokinetic properties.[6][7]
The journey of quinoline in medicine began with the isolation of quinine from Cinchona bark in 1820, which became the first effective treatment for malaria.[4] This seminal discovery spurred over a century of chemical exploration, leading to synthetic analogs like chloroquine and mefloquine, and eventually expanding into entirely new therapeutic arenas. Today, the U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based drugs for indications ranging from various cancers to infectious diseases, a testament to the scaffold's enduring relevance.[4][8]
Major Therapeutic Applications & Mechanisms of Action
The functional adaptability of the quinoline ring has led to its successful application in several major therapeutic classes.
Antimalarial Agents: The Historical Stronghold
The primary mechanism for classic quinoline antimalarials, such as chloroquine and quinine, centers on disrupting the parasite's detoxification of heme.[9][10] Inside an infected red blood cell, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[11] The parasite protects itself by polymerizing the heme into an inert, crystalline substance called hemozoin.[11][12]
Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite.[9] There, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[11] This leads to a buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[12][13]
// Inhibition edge Quinoline -> Hemozoin [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee, constraint=false]; } /**
-
Caption: Mechanism of action of quinoline antimalarials. */
Anticancer Agents: A Modern Frontier
The quinoline scaffold has proven exceptionally fruitful in oncology, primarily through the development of kinase inhibitors.[2][14] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. The quinoline core serves as an effective mimic of the adenine region of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases.[15]
Key Mechanisms in Oncology:
-
Tyrosine Kinase Inhibition (TKI): Many quinoline-based drugs target receptor tyrosine kinases like VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor), and c-Met, thereby inhibiting angiogenesis and tumor cell proliferation.[16] Examples include cabozantinib, lenvatinib, and bosutinib.[4][16]
-
Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, which are vital for DNA replication and repair.[17][18] This leads to DNA damage and triggers apoptosis in rapidly dividing cancer cells.
-
Tubulin Polymerization Inhibition: Some derivatives prevent the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division, thereby arresting the cell cycle.[17][19]
Table 1: Selected FDA-Approved Quinoline-Based Kinase Inhibitors
| Drug Name | Primary Target(s) | Approved Indication(s) |
| Bosutinib | Src, Abl | Chronic Myeloid Leukemia (CML)[15][16] |
| Cabozantinib | VEGFR, MET, RET | Medullary Thyroid Cancer, Renal Cell Carcinoma[4][16] |
| Lenvatinib | VEGFR, FGFR, RET | Differentiated Thyroid Cancer, Renal Cell Carcinoma[4][16] |
| Neratinib | HER2, EGFR | HER2-positive Breast Cancer[4] |
| Capmatinib | MET | Metastatic Non-Small Cell Lung Cancer (NSCLC)[4] |
| Tivozanib | VEGFR | Relapsed/Refractory Renal Cell Carcinoma[4] |
Antibacterial and Antifungal Agents
Quinoline derivatives, particularly the quinolone subclass (which contains a 4-oxo group), are potent broad-spectrum antibacterial agents.[20][21] Their primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[22] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the middle of its cutting-and-resealing action, leading to lethal double-strand DNA breaks.
The scaffold has also been explored for antifungal properties, with derivatives showing activity against various fungal strains.[23][24] The mechanisms are more varied but often involve disruption of fungal cell membranes or key metabolic enzymes.
The Chemist's Perspective: Synthesis and Modification
The tractability of quinoline synthesis is a key reason for its prevalence. Several classic and modern named reactions allow for the efficient construction and diversification of the core scaffold.[6][7]
-
Classical Synthesis:
-
Skraup Synthesis: A vigorous reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. The choice of this method is often dictated by the low cost of starting materials for large-scale synthesis, despite the harsh conditions.
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method offers better control and milder conditions, making it a preferred choice for creating specifically substituted quinolines in a laboratory setting.[25]
-
-
Modern Methodologies:
-
Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes, improving yields and reducing side-product formation. This is chosen for rapid library synthesis in a discovery phase.[6]
-
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Heck couplings are invaluable for late-stage functionalization, allowing chemists to strategically add diverse substituents to a pre-formed quinoline core to explore the chemical space around a target.[25]
-
The choice of synthetic route is a strategic decision based on the desired substitution pattern, scale, and the need for either core construction or late-stage diversification.
Key Experimental Protocols and Discovery Workflows
Validating the biological activity of novel quinoline derivatives requires robust and reproducible assays. The protocols described below represent self-validating systems for assessing two of the most common activities associated with the scaffold.
Protocol 1: In Vitro β-Hematin (Hemozoin) Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, providing a direct assessment of its potential antimalarial activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a 5 mg/mL solution of hemin chloride in DMSO.
-
Prepare a 0.5 M sodium acetate buffer (pH 4.8).
-
Prepare test compounds (quinoline derivatives) at various concentrations in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Initiate the polymerization reaction by adding 50 µL of the acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Quantification:
-
Centrifuge the plate to pellet the insoluble β-hematin crystals.
-
Discard the supernatant and wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the final pellet in 100 µL of 0.1 M NaOH to convert β-hematin back to soluble heme.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the inhibition percentage against compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
Protocol 2: ATP-Glo™ Luminescent Kinase Assay (Generic)
This protocol provides a universal method for measuring the activity of a kinase and the inhibitory potential of quinoline derivatives by quantifying the amount of ATP remaining in the reaction.
Methodology:
-
Kinase Reaction:
-
In a white, opaque 96-well plate, combine the kinase, its specific substrate peptide, and the test compound (quinoline derivative) in a kinase buffer.
-
Initiate the reaction by adding a solution containing ATP at its Kₘ concentration.
-
Incubate at room temperature for a defined period (e.g., 60 minutes). The kinase will consume ATP to phosphorylate the substrate.
-
-
Signal Generation:
-
Add an equal volume of ATP-Glo™ Reagent to each well. This reagent stops the kinase reaction and contains luciferase and its substrate.
-
The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP remaining in the well.
-
-
Detection:
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
A high luminescent signal indicates low kinase activity (high inhibition), as more ATP remains. A low signal indicates high kinase activity (low inhibition).
-
Calculate IC₅₀ values by plotting the signal against the inhibitor concentration.
-
// Node Definitions node [fillcolor="#F1F3F4", fontcolor="#202124"]; Lib [label="Quinoline Compound\nLibrary Synthesis"]; HTS [label="High-Throughput Screen\n(e.g., Kinase Assay)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitID [label="Hit Identification"]; HitToLead [label="Hit-to-Lead Optimization\n(SAR-driven Chemistry)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(ADMET Profiling)"]; Preclin [label="Preclinical Candidate\nSelection"];
// Edge Definitions Lib -> HTS [color="#5F6368"]; HTS -> HitID [color="#5F6368"]; HitID -> HitToLead [color="#5F6368"]; HitToLead -> LeadOpt [color="#5F6368"]; LeadOpt -> Preclin [color="#5F6368"];
// Feedback Loop HitToLead -> HTS [label="Re-assay", style=dashed, constraint=false, color="#EA4335", arrowhead=curve]; LeadOpt -> HitToLead [label="Iterative\nDesign", style=dashed, constraint=false, color="#EA4335", arrowhead=curve]; } /**
-
Caption: A typical drug discovery workflow for quinoline-based inhibitors. */
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[6][7] Decades of research have yielded key SAR principles that guide modern drug design.
// Quinoline Core Image (as a node) Quinoline [label="", image="https://i.imgur.com/8zXlY0W.png", shape=none, fixedsize=true, width=2.5, height=1.5];
// SAR Nodes node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; C2_SAR [label="Position 2:\n- Modulates kinase selectivity.\n- Often substituted with aryl or heterocyclic groups."]; C3_SAR [label="Position 3:\n- Lipophilic groups enhance PDGF-RTK inhibition.[25]\n- Carboxylic acid essential for antibacterial quinolones.[22]"]; C4_SAR [label="Position 4:\n- Amino group critical for antimalarial activity (4-aminoquinolines).[26][27]\n- Anilino group key for many EGFR/VEGFR kinase inhibitors.[16]"]; C6_SAR [label="Position 6:\n- Methoxy groups can enhance kinase inhibition.\n- Fluoro group crucial for antibacterial potency.[22]"]; C7_SAR [label="Position 7:\n- Chloro group essential for antimalarial activity (e.g., Chloroquine).[26][27]\n- Bulky alkoxy groups can enhance antiproliferative activity.[6][7]"]; C8_SAR [label="Position 8:\n- Amino group defines 8-aminoquinoline antimalarials (e.g., Primaquine).\n- Substitution often impacts metabolism and toxicity."];
// Edges from invisible points on the image to the SAR nodes // These coordinates are approximate and may need tuning. Quinoline -> C2_SAR [headclip=false, tailclip=false, tailport="ne", headport="w"]; Quinoline -> C3_SAR [headclip=false, tailclip=false, tailport="e", headport="w"]; Quinoline -> C4_SAR [headclip=false, tailclip=false, tailport="se", headport="w"]; Quinoline -> C6_SAR [headclip=false, tailclip=false, tailport="sw", headport="e"]; Quinoline -> C7_SAR [headclip=false, tailclip=false, tailport="w", headport="e"]; Quinoline -> C8_SAR [headclip=false, tailclip=false, tailport="nw", headport="e"]; } /**
-
Caption: General structure-activity relationship (SAR) model for the quinoline scaffold. */
Future Directions and Conclusion
The quinoline scaffold is far from being fully exploited. Future research is poised to expand its utility even further.
-
Computational Drug Design: The use of in-silico tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking is accelerating the design of new derivatives with improved potency and selectivity, reducing the need for exhaustive empirical screening.[28][29][30]
-
Hybrid Molecules: Chemists are increasingly creating hybrid molecules that fuse a quinoline scaffold with another known pharmacophore.[6][31] This strategy aims to create agents with dual modes of action, potentially overcoming drug resistance or achieving synergistic therapeutic effects.
-
Targeting New Pathways: As our understanding of disease biology grows, new targets are constantly being identified. The proven versatility of the quinoline scaffold makes it an immediate candidate for developing inhibitors against these novel targets in areas like neurodegenerative and metabolic diseases.
References
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A Theoretical and Computational Guide to Trimethyl-Quinoline Compounds: From Molecular Structure to Therapeutic Potential
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of trimethyl-quinoline compounds. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational choices, offering a self-validating system of protocols grounded in established scientific principles. We will explore how modern computational chemistry serves as an indispensable tool to predict molecular properties, rationalize experimental observations, and accelerate the discovery of novel therapeutic agents based on the versatile quinoline scaffold.
The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic placement of three methyl groups (trimethyl-) onto this core is a key design element. These groups, through their electron-donating and steric effects, modulate the molecule's electronic landscape, solubility, and steric profile, thereby fine-tuning its interaction with biological targets.[4][5] This guide details the theoretical methodologies—from foundational quantum mechanics to advanced drug design techniques—that allow for an in-depth understanding of these structure-property relationships before a single compound is synthesized.
Part 1: Core Theoretical Methodologies: The Predictive Engine
The power of theoretical investigation lies in its ability to construct a detailed molecular portrait, predicting everything from stability and reactivity to spectroscopic signatures and biological interactions. The following sections detail the workhorse methodologies employed for the study of trimethyl-quinolines.
Density Functional Theory (DFT): Elucidating Inherent Molecular Properties
Density Functional Theory (DFT) is the cornerstone of modern quantum chemical calculations for molecules of pharmaceutical interest.
-
Expertise & Experience (The "Why"): DFT is chosen over simpler methods for its robust accuracy in describing electron correlation and over more computationally expensive methods (like Møller-Plesset perturbation theory) for its exceptional balance of computational cost and predictive power.[4] This makes it ideal for analyzing the nuanced electronic effects of methyl groups on the quinoline system. Functionals like B3LYP are frequently selected as they have been extensively benchmarked for organic molecules, providing reliable geometric, electronic, and vibrational data.[4][6] The choice of a basis set, such as 6-311+G(d,p), is critical; it provides sufficient flexibility with diffuse functions (+) and polarization functions (d,p) to accurately model the electron distribution, especially in a heteroaromatic system.[4]
-
Structure Construction: A 3D model of the target trimethyl-quinoline (e.g., 4,6,8-trimethylquinoline) is built using molecular modeling software.
-
Geometry Optimization: An initial geometry optimization is performed using the B3LYP functional with the 6-311+G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy (most stable) conformation.[4]
-
Frequency Calculation: A vibrational frequency analysis is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: From the optimized structure, key electronic properties are calculated, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.[5][7]
Caption: A generalized workflow for DFT analysis of a trimethyl-quinoline compound.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a trimethyl-quinoline) when bound to a second (a receptor, typically a protein), in order to form a stable complex.
-
Expertise & Experience (The "Why"): This method is fundamental in rational drug design. It allows for the rapid screening of virtual libraries of compounds against a specific biological target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing.[8][9] By visualizing the binding pose, researchers can understand the key intermolecular interactions (e.g., hydrogen bonds, pi-stacking) that drive binding, providing crucial insights for optimizing the ligand's structure to improve potency and selectivity.[7]
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.[8]
-
Ligand Preparation: The 3D structure of the trimethyl-quinoline derivative, previously optimized via DFT, is prepared by assigning appropriate atom types and charges.
-
Binding Site Definition: A "grid box" is defined around the active site of the receptor, specifying the search space for the docking algorithm.
-
Docking Simulation: The docking software systematically samples different conformations and orientations of the ligand within the defined binding site.
-
Pose Analysis & Scoring: The resulting binding poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze key interactions with active site residues.[6][10]
Caption: Logical relationship between molecular features and QSAR-predicted activity.
Part 2: Interpreting the Data: From Numbers to Insights
Raw computational output is a collection of numbers; its true value is realized through careful analysis and interpretation, which provides a deep understanding of the molecule's behavior.
Molecular Geometry and Electronic Properties
DFT calculations provide a wealth of data on the optimized structure and electronic nature of trimethyl-quinolines. The electron-donating nature of the methyl groups is expected to increase the electron density on the quinoline ring, which directly influences the HOMO and LUMO energy levels. [4]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. [6][7][10]* Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For quinolines, the nitrogen atom is typically a site of negative potential, making it a key interaction point for hydrogen bonding. [5][7] Table 1: Calculated Electronic Properties for a Hypothetical Trimethyl-Quinoline Derivative (Note: These are representative values based on typical DFT calculations for quinoline systems.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest available electron orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity. [6] |
| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity, influencing solubility and interactions. [7] |
Spectroscopic Properties: The Theory-Experiment Nexus
One of the most powerful applications of DFT is the prediction of spectroscopic data, which serves as a critical validation of the computed structure.
-
Expertise & Experience (The "Why"): A strong correlation between the calculated and experimentally measured spectra (NMR, IR, UV-Vis) provides high confidence that the computed geometry is an accurate representation of the real molecule. [7]Discrepancies can, in turn, point to environmental effects (like solvent interactions) or suggest that the molecule exists in a different conformation than predicted in the gas phase.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C NMR chemical shifts. These can be directly compared to experimental values to confirm structural assignments. [11][12]* Vibrational Spectroscopy (IR & Raman): DFT frequency calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectra. [11]* UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions, predicting the λ_max values that can be verified by experimental UV-Vis spectroscopy. [11][12] Table 2: Comparison of Theoretical vs. Experimental Data for a Quinoline Derivative (Note: Data is illustrative, based on correlations found in literature.)[11]
| Parameter | Theoretical (Calculated) | Experimental (Measured) | Correlation |
| ¹³C NMR Shift (C4) | 148.5 ppm | 150.1 ppm | High |
| ¹H NMR Shift (H2) | 8.85 ppm | 8.90 ppm | High |
| UV-Vis λ_max | 315 nm | 313 nm | High |
| IR Stretch (C=N) | 1630 cm⁻¹ | 1622 cm⁻¹ | High |
Part 3: Integrated Application in Drug Discovery
The true synergy of these theoretical methods is realized when they are integrated into a cohesive drug discovery workflow. This approach allows for the rational design of novel trimethyl-quinoline derivatives with enhanced therapeutic potential.
-
Causality Behind the Workflow: The process begins with a hypothesis. For instance, if a known quinoline inhibits an enzyme like Epidermal Growth Factor Receptor (EGFR), the goal is to design a novel trimethyl-quinoline with improved binding. [7][13]DFT provides the accurate 3D structure and electronic profile of the new design. Molecular docking then predicts its binding affinity and interaction pattern with EGFR. Finally, a pre-existing QSAR model can be used to predict its biological activity and potential off-target effects before committing to costly and time-consuming chemical synthesis. This iterative cycle of design, prediction, and refinement dramatically accelerates the path to identifying a promising lead compound.
Caption: An integrated computational workflow for trimethyl-quinoline drug discovery.
Conclusion
The theoretical investigation of trimethyl-quinoline compounds is a powerful, multi-faceted discipline that provides profound insights into molecular behavior. By leveraging a suite of computational tools—from the quantum mechanical precision of DFT to the biologically-focused predictions of molecular docking and QSAR—researchers can effectively map structure to function. This in-depth understanding of geometry, electronic properties, and potential biological interactions allows for the rational design of novel molecules with tailored properties. This computational-first approach not only validates and explains experimental findings but also significantly streamlines the drug discovery pipeline, reducing costs and accelerating the journey from a promising scaffold to a life-saving therapeutic.
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Exploring the Chemical Space of Substituted Quinolin-2-ols: A Technical Guide for Drug Discovery
Introduction: The Quinolin-2-ol Scaffold - A Privileged Motif in Medicinal Chemistry
The quinolin-2-one (also known as carbostyril or its tautomeric form, quinolin-2-ol) framework represents a cornerstone in the field of medicinal chemistry. This bicyclic heterocyclic system, comprising a benzene ring fused to a 2-pyridone ring, is a recurring structural motif in a plethora of natural products and synthetically derived compounds.[1] Its "privileged" status stems from its remarkable ability to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[2] Consequently, substituted quinolin-2-ols have emerged as a fertile ground for the discovery and development of novel therapeutic agents targeting a range of human ailments, including cancer, infectious diseases, inflammation, and neurological disorders.[1]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of the chemical space of substituted quinolin-2-ols. Moving beyond a mere recitation of facts, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds, grounded in field-proven insights and methodologies.
Navigating the Synthetic Landscape: Crafting the Quinolin-2-ol Core
The versatility of the quinolin-2-ol scaffold is, in part, attributable to the numerous synthetic routes available for its construction and subsequent derivatization. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.
Classical Synthetic Approaches
One of the most established methods for the synthesis of quinolin-2-ones involves the reaction of anilines with β-ketoesters, a reaction that can be catalyzed by various acids. Another widely employed strategy commences with coumarin derivatives, which upon reaction with hydrazine hydrate, undergo ring-opening and subsequent intramolecular cyclization to yield N-amino-quinolin-2-ones.[1][3] These classical methods, while robust, often require harsh reaction conditions and may generate significant waste.
Modern and Green Synthetic Methodologies
In recent years, a strong emphasis has been placed on the development of more sustainable and efficient synthetic protocols. These "green" approaches aim to minimize the environmental impact of chemical synthesis by reducing reaction times, energy consumption, and the use of hazardous reagents and solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[4] The microwave-assisted synthesis of 2-(1H)-quinolinones can be achieved through the reaction of a quinoline raw material with water in the presence of a reaction promoter like 2-chloroacetate.[5] This method offers the advantages of being rapid, energy-efficient, and highly selective.[5]
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of quinolin-2-ol derivatives. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. A one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water under ultrasound irradiation, catalyzed by SnCl2·2H2O, affords 2-substituted quinolines in good yields.[6] This method is particularly attractive due to its use of water as a green solvent.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(1H)-Quinolinone
-
Materials: Quinoline, ethyl chloroacetate, distilled water, ethyl acetate.
-
Procedure:
-
In a 50 mL pressure-resistant reaction tube, combine quinoline (1.29 g), ethyl chloroacetate (1.23 g), distilled water (0.54 g), and ethyl acetate (20 ml).[5]
-
Place the reaction tube in a 300 W microwave stirring reaction device.[5]
-
Irradiate the mixture with microwaves for 45 minutes.[5]
-
After the reaction is complete, wash the reaction solution with hot water and separate the organic phase.[5]
-
Remove the ethyl acetate and excess ethyl chloroacetate under reduced pressure.[5]
-
Recrystallize the crude product to obtain 2-(1H)-quinolinone.[5]
-
Unveiling the Biological Potential: A Spectrum of Pharmacological Activities
The true value of the quinolin-2-ol scaffold lies in its broad and potent biological activities. Extensive research has demonstrated the efficacy of its derivatives in a variety of therapeutic areas.
Anticancer Activity
Substituted quinolin-2-ols have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, the induction of apoptosis, and the disruption of microtubule dynamics.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinolin-2-ol derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics.[8]
Anti-inflammatory and CNS Activities
Beyond their anticancer and antimicrobial properties, quinolin-2-ol derivatives have also been explored for their anti-inflammatory and central nervous system (CNS) activities.[1] Their ability to modulate inflammatory pathways and cross the blood-brain barrier makes them attractive candidates for the treatment of a range of inflammatory and neurodegenerative diseases.[1]
Quantitative Data Presentation: A Comparative Analysis
To facilitate the comparison of the biological activities of different substituted quinolin-2-ols, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Selected Substituted Quinolin-2-ols
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| VIIa | (Specific substitution from source) | Hop-62 (Human Lung Cancer) | Potent (exact value not specified) | [9] |
| 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 0.016 ± 0.003 | [4] |
| Compound 2a | Phenyl substitution at the 2-position of quinazoline | NCI-60 cell line panel | 2.88 (mean GI50) | [10] |
| Compound 5a | (Specific substitution from source) | MCF-7 (Breast), A-549 (Lung) | 0.025 - 0.082 (GI50) | [11] |
Table 2: Antimicrobial Activity of Selected Substituted Quinolin-2-ols
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 6c | R1 = Cl, R2 = H (Schiff-base hybrid) | MRSA | 0.75 | [1] |
| 6c | R1 = Cl, R2 = H (Schiff-base hybrid) | VRE | 0.75 | [1] |
| 6l | R1 = Cl, R2 = Cl (Schiff-base hybrid) | MRSA | 1.50 | [1] |
| Compound 2 | 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [2] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [2] |
Experimental Protocols for Biological Evaluation
The reliable assessment of the biological activity of newly synthesized compounds is paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][7][12][13]
-
Materials: Cancer cell line of interest, complete cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl), 96-well plates.[3]
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).[3]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[3][12]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in the incubator.[12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12]
-
Absorbance Measurement: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[12] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.
-
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9][14][15][16]
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, stock solutions of test compounds.[2][14][15]
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from an 18- to 24-hour agar plate to a turbidity equivalent to a 0.5 McFarland standard.[9] This corresponds to approximately 1 to 2 x 10^8 CFU/mL for E. coli.[9] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
Serial Dilution of Compounds: Dispense 100 µL of broth into all wells of a 96-well plate.[2] Add 100 µL of the 2x concentrated stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[2]
-
Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension.[15]
-
Controls: Include a positive control (wells with broth and inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
-
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
A deeper understanding of the molecular mechanisms underlying the biological activities of substituted quinolin-2-ols is crucial for rational drug design. One of the key signaling pathways that has been implicated in the action of some quinoline and quinazolinone derivatives is the Nuclear Factor-kappa B (NF-κB) pathway.[10][17] The NF-κB family of transcription factors plays a central role in regulating inflammatory responses, cell proliferation, and survival.[18] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[18]
Certain quinoline derivatives have been shown to inhibit the NF-κB pathway, potentially through the inhibition of the IκB kinase (IKK) complex, which is a key upstream regulator of NF-κB activation.[18][19] By inhibiting IKK, these compounds can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[18]
Diagram of the NF-κB Signaling Pathway and Inhibition by Quinolin-2-ol Derivatives
Caption: Inhibition of the canonical NF-κB signaling pathway by a substituted quinolin-2-ol.
Conclusion: A Promising Scaffold for Future Drug Discovery
The substituted quinolin-2-ol scaffold continues to be a highly attractive and versatile platform for the design and discovery of novel therapeutic agents. Its amenability to a wide range of synthetic modifications, coupled with its diverse and potent biological activities, ensures its continued relevance in medicinal chemistry. The adoption of modern, green synthetic methodologies will further enhance the accessibility of novel derivatives for biological screening. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action, such as the inhibition of key signaling pathways like NF-κB, will be instrumental in guiding the rational design of the next generation of quinolin-2-ol-based drugs with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to navigate the exciting and promising chemical space of substituted quinolin-2-ols.
References
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- Microwave-assisted synthesis of 2-(1H)-quinolinones.
- Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. PubMed. [Link]
- MIC (Broth Microdilution) Testing. YouTube. [Link]
- Broth Dilution Method for MIC Determin
- Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Design, synthesis, and evaluation of substituted quinolin-2-one derivatives as possible anti-lung cancer agents. PubMed. [Link]
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. [Link]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Quinolin-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. [Link]
- Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities. PubMed. [Link]
- Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. PubMed. [Link]
- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. [Link]
- The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. PMC - NIH. [Link]
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]
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Methodological & Application
Application Note: High-Purity 4,6,8-Trimethyl-quinolin-2-ol via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4,6,8-Trimethyl-quinolin-2-ol by recrystallization. Quinolone derivatives are a critical class of heterocyclic compounds with extensive applications in medicinal chemistry.[1] The biological efficacy and safety of these compounds are directly dependent on their purity. This guide details an optimized recrystallization workflow, including solvent selection rationale, a detailed experimental protocol, methods for purity assessment, and a troubleshooting guide. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.
Introduction: The Rationale for Recrystallization
This compound, a substituted quinolone, is synthesized through various methods, such as the Knorr quinoline synthesis, which involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate followed by acid-catalyzed cyclization.[2] This and other synthetic routes can introduce impurities, including unreacted starting materials, by-products, and colored impurities that can interfere with downstream applications and biological assays.[1]
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][3] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain in the solution (mother liquor) and are subsequently separated by filtration.[5] Slow cooling is paramount for the formation of large, pure crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice while excluding impurities.[3]
Materials and Methods
Reagents and Solvents
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Distilled Water
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatulas and weighing balance
-
Melting point apparatus
-
Optional: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) for purity analysis
Optimized Recrystallization Protocol
This protocol is designed for the purification of this compound, with ethanol identified as a suitable solvent.[2]
Step 1: Dissolution of the Crude Product
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point using a heating mantle or hot plate.
-
Add the hot ethanol portion-wise to the flask containing the crude solid while stirring continuously.[3] The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[3] This creates a saturated solution, which is essential for maximizing the recovery of the purified compound upon cooling.
Step 2: Decolorization (Optional)
If the resulting solution is colored, it may indicate the presence of high-molecular-weight, colored impurities.
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities onto its surface.[5]
-
Gently reheat the solution to boiling for a few minutes to ensure complete adsorption.
Step 3: Hot Filtration (Conditional)
This step is necessary if activated charcoal was used or if insoluble impurities are present in the hot solution.
-
Set up a hot gravity filtration apparatus using a pre-heated funnel and fluted filter paper. Pre-heating the funnel prevents premature crystallization of the product on the filter paper.[1]
-
Quickly pour the hot solution through the filter paper into a clean, pre-heated Erlenmeyer flask.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, well-defined, and pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath to decrease the solubility of the product.[4]
Step 5: Isolation and Washing of Crystals
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[4]
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and impurities from the crystal surfaces.[6] Using cold solvent minimizes the loss of the purified product.
-
Continue to draw air through the crystals on the filter paper for a few minutes to aid in initial drying.[5]
Step 6: Drying the Purified Product
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Data Presentation and Purity Assessment
| Parameter | Recommended Value/Procedure | Rationale |
| Recrystallization Solvent | Ethanol | Documented solvent for recrystallization of this compound.[2] |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | Maximizes solubility of the compound.[5] |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of large, pure crystals and maximizes yield.[3][4] |
| Washing Solvent | Ice-cold ethanol | Removes impurities without significantly dissolving the product.[6] |
| Purity Assessment | Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. |
| HPLC/NMR (Optional) | Provides quantitative data on purity. |
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed. |
| No Crystals Form | Too much solvent was used. / The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod to induce crystallization. / Add a seed crystal of the pure compound.[7] |
| Poor Recovery | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to recover more product. / Ensure the washing solvent is ice-cold. / Ensure the filtration apparatus is pre-heated. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, including the activated charcoal step. |
References
- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Recrystallization. Chemistry LibreTexts.
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI.
- Recrystallization. University of California, Los Angeles.
- Recrystallization1. University of Calgary.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Quinoline-impurities. Pharmaffiliates.
- The crystallization of quinoline. Google Patents.
- Recrystallization. YouTube.
Sources
column chromatography conditions for separating quinolinol isomers
An Application Guide to the Chromatographic Separation of Quinolinol Isomers
Authored by: A Senior Application Scientist
Introduction: The Challenge of Quinolinol Isomer Separation
Quinolinol and its isomers are foundational structures in medicinal chemistry and pharmaceutical development, known for their diverse biological activities. However, the structural similarity among these isomers—often differing only by the position of a hydroxyl group—presents a significant analytical challenge. These subtle structural variations lead to very close physicochemical properties, such as polarity, pKa, and hydrophobicity, making their separation and quantification a complex task for researchers and drug development professionals.[1] Achieving baseline resolution is critical for accurate impurity profiling, pharmacokinetic studies, and ensuring the quality of active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the column chromatography conditions required to effectively separate quinolinol isomers. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering robust protocols grounded in established scientific principles.
Pillar 1: Foundational Chromatographic Principles & Strategy
The key to separating closely related isomers lies in exploiting the subtle differences in their interactions with the stationary and mobile phases. The choice of chromatographic mode is the first and most critical decision in method development.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common starting point for the separation of moderately polar compounds like quinolinol isomers.[2] Separation is driven by hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18 or Phenyl-silica).
-
The Critical Role of Mobile Phase pH: Quinolinol isomers are weak bases with pKa values that are often very close.[1] Adjusting the mobile phase pH is the most powerful tool for manipulating retention and selectivity.[3][4][5] By operating at a pH near the pKa of the isomers, their degree of ionization can be controlled. The protonated (charged) form is more polar and will have less retention on a reversed-phase column, while the neutral form is more hydrophobic and will be retained longer. Fine-tuning the pH can amplify the small pKa differences between isomers, leading to successful separation.[6]
-
Silanol Masking: Residual silanol groups on the silica support of the stationary phase can cause undesirable secondary interactions with the basic nitrogen of the quinoline ring, leading to peak tailing.[3] Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can effectively mask these silanols, resulting in improved peak symmetry and efficiency.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar quinolinol isomers that show little to no retention in RP-HPLC, HILIC is an excellent alternative.[7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[9][10][11]
-
Mechanism of Separation: In HILIC, the polar stationary phase adsorbs a layer of water from the mobile phase. Separation occurs through the partitioning of polar analytes between this immobilized water layer and the bulk organic mobile phase.[7][10] More polar isomers will partition more strongly into the water layer, leading to greater retention. This mechanism is often described as the inverse of RP-HPLC.[9][10]
Chiral Chromatography
When dealing with chiral quinolone derivatives that exist as enantiomers, specialized Chiral Stationary Phases (CSPs) are required.[12][13] These phases create a chiral environment that allows for differential interaction with each enantiomer, enabling their separation.[14] Common CSPs are based on polysaccharides (cellulose, amylose) or Cinchona alkaloids.[14][15][16] This is a highly specialized application beyond the scope of separating simple positional isomers but is crucial for stereoselective drug development.[12]
Pillar 2: Detailed Application Protocols
The following protocols provide a validated starting point for method development. Researchers should expect to perform further optimization based on their specific instrumentation and isomer mixture.
Protocol 1: RP-HPLC Separation of 4-Hydroxyquinoline and 8-Hydroxyquinoline
This method is designed to separate common positional isomers by carefully controlling the mobile phase pH to exploit differences in their ionization states.
1. Materials and Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Phenyl-silica column (e.g., 150 mm x 4.6 mm, 5 µm). A phenyl phase offers alternative selectivity to C18 through π-π interactions with the aromatic rings of the quinolinols.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Triethylamine (TEA), and ultrapure water.
-
Isomer Standards: 4-Hydroxyquinoline and 8-Hydroxyquinoline.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate + 0.1% TEA, pH 3.5 | The buffer maintains a stable pH, which is critical for reproducible retention times.[4] pH 3.5 ensures partial protonation to manipulate selectivity. TEA is added to minimize peak tailing.[3] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | A mixture of organic modifiers can sometimes fine-tune selectivity compared to a single solvent. |
| Gradient | 10% to 60% B over 15 minutes | A gradient elution is effective for separating compounds with different polarities and for cleaning the column after each run.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability.[15] |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | Quinolinol structures have strong UV absorbance at this wavelength.[3] |
3. Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Add 1.0 mL of TEA.
-
Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Prepare Mobile Phase B by mixing equal volumes of acetonitrile and methanol.
-
-
Sample Preparation:
-
Prepare a stock solution of each isomer standard at 1 mg/mL in methanol.
-
Create a mixed working standard containing both isomers at 50 µg/mL by diluting the stock solutions with a 50:50 mixture of water and methanol.
-
-
System Equilibration:
-
Purge all solvent lines.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the mixed standard solution and run the gradient program.
-
-
Optimization Notes:
-
If resolution is poor, systematically adjust the pH of Mobile Phase A in small increments (e.g., ±0.2 pH units).[5] A small change can significantly impact selectivity between isomers with close pKa values.
-
The choice of organic modifier can also be altered. Trying 100% acetonitrile or 100% methanol as Mobile Phase B may change the elution order or improve separation.[18]
-
Protocol 2: HILIC Separation of Highly Polar Quinolinol Derivatives
This protocol is tailored for polar, hydrophilic quinolinol isomers (e.g., those with multiple hydroxyl or sulfonic acid groups) that are not retained by RP-HPLC.
1. Materials and Instrumentation:
-
HPLC System: As described in Protocol 1.
-
Column: Amide-bonded HILIC column (e.g., 150 mm x 4.6 mm, 3 µm). Amide phases provide good retention for a wide range of polar compounds.[9]
-
Chemicals: Acetonitrile (HPLC grade), Ammonium Acetate, Acetic Acid, and ultrapure water.
-
Isomer Standards: Appropriate polar quinolinol isomers.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC mode. |
| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 5.0 | The strong, aqueous solvent. The buffer provides ionic strength which modulates retention and improves peak shape. |
| Gradient | 95% to 70% A over 15 minutes | The gradient starts with high organic content to retain the polar analytes and gradually increases the aqueous content to elute them.[11] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 35 °C | Higher temperatures can sometimes improve peak shape in HILIC. |
| Injection Vol. | 5 µL | Smaller injection volumes are often preferred in HILIC to minimize peak distortion. |
| Detection | UV at 254 nm (or analyte-specific λmax) |
3. Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase B, dissolve 0.77 g of Ammonium Acetate in 1 L of ultrapure water. Adjust pH to 5.0 with acetic acid.
-
Filter both Mobile Phase A (Acetonitrile) and B through a 0.45 µm filter.
-
-
Sample Preparation:
-
Crucial Step: The sample must be dissolved in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95% Acetonitrile). Dissolving the sample in a purely aqueous solution can cause severe peak distortion.
-
Prepare a mixed working standard at an appropriate concentration in 95:5 Acetonitrile:Water.
-
-
System Equilibration:
-
Equilibrate the column with the starting conditions (95% A, 5% B) for an extended period (at least 30-45 minutes). HILIC columns require longer equilibration times than RP columns to establish the aqueous layer on the stationary phase.[9]
-
-
Analysis:
-
Inject the sample and run the HILIC gradient.
-
-
Optimization Notes:
-
Retention is highly sensitive to the water content in the mobile phase. To increase retention, increase the initial percentage of acetonitrile. To decrease retention, decrease the initial percentage of acetonitrile.
-
The type and concentration of the buffer salt can also be adjusted to fine-tune selectivity.
-
Pillar 3: Visualization & Data
Method Development Workflow
The following diagram outlines a logical workflow for developing a separation method for quinolinol isomers.
Caption: A logical workflow for HPLC method development for separating quinolinol isomers.
Influence of pH on Retention in RP-HPLC
This diagram illustrates the relationship between mobile phase pH, the ionization state of a quinolinol isomer, and its resulting retention time.
Caption: The effect of mobile phase pH on the ionization and retention of quinolinol in RP-HPLC.
Conclusion
The separation of quinolinol isomers by column chromatography is a solvable, albeit complex, challenge. Success hinges on a systematic approach to method development that begins with selecting the appropriate chromatographic mode—RP-HPLC for general-purpose separation and HILIC for highly polar analogues. The most critical parameter for achieving selectivity in RP-HPLC is the precise control of mobile phase pH to exploit subtle differences in the pKa values of the isomers. In HILIC, control over the mobile phase water content is paramount. By understanding the underlying chemical principles and applying the robust protocols detailed in this guide, researchers, scientists, and drug development professionals can confidently develop and validate methods for the accurate separation and quantification of quinolinol isomers.
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Application Notes and Protocols for the Antimicrobial Screening of 4,6,8-Trimethyl-quinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug candidates. Quinoline derivatives have historically demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for the initial antimicrobial screening of a specific, lesser-studied derivative: 4,6,8-Trimethyl-quinolin-2-ol . As a novel investigational compound, a systematic approach is crucial for generating reliable and reproducible data. These application notes offer detailed, field-proven protocols for solubility and stability assessment, determination of Minimum Inhibitory Concentration (MIC) via broth microdilution, evaluation of the zone of inhibition using the agar well diffusion method, and preliminary cytotoxicity assessment. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific laboratory settings and microbial panels.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with therapeutic value.[1][2][3] The most prominent examples are the quinolone antibiotics, which exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[4][5][6] This established mechanism provides a strong rationale for investigating novel quinoline derivatives as potential antimicrobial agents.
This compound is a distinct derivative whose antimicrobial potential is not yet extensively documented in publicly available literature. Its structure, featuring a quinolin-2-ol core with methyl substitutions at positions 4, 6, and 8, presents a unique opportunity for discovery. The hydroxyl group at the 2-position and the trimethyl substitutions can significantly influence its physicochemical properties, such as solubility, lipophilicity, and target-binding interactions, compared to other quinoline analogs.
These application notes are designed to provide researchers with a robust framework for the initial in vitro evaluation of this compound, establishing a foundational dataset for its potential as an antimicrobial lead.
Preliminary Compound Characterization: The Non-negotiable First Steps
Before embarking on antimicrobial screening, it is imperative to characterize the test compound. The reliability of all subsequent biological data hinges on the accurate preparation and handling of the stock solution.
Solubility Assessment
The choice of solvent is critical. While aqueous solutions are ideal for biological assays, many organic compounds require a non-aqueous solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).
Protocol: Small-Scale Solubility Testing
-
Preparation : Weigh out 1-2 mg of this compound into several sterile microcentrifuge tubes.
-
Solvent Addition : To each tube, add a small, precise volume (e.g., 100 µL) of a different solvent. Test a panel of solvents including sterile deionized water, ethanol, methanol, and DMSO.
-
Solubilization : Vortex each tube vigorously for 2-3 minutes at room temperature.
-
Observation : Visually inspect for complete dissolution. The absence of any visible particulate matter indicates solubility at that concentration.
-
Documentation : Record the solubility in each solvent (e.g., "soluble at 10 mg/mL in DMSO," "insoluble in water"). This information is crucial for preparing a high-concentration stock solution.
Stock Solution Preparation and Storage
A high-concentration, sterile stock solution is essential for serial dilutions in screening assays.[7]
Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Calculation : To prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.[7]
-
Weighing : Using an analytical balance, accurately weigh the compound into a sterile 15 mL or 50 mL conical tube.
-
Dissolution : Add approximately 8 mL of sterile, molecular biology-grade DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability at elevated temperatures first.
-
Final Volume : Once dissolved, bring the total volume to 10 mL with DMSO.[7]
-
Sterilization : Solutions in 100% DMSO do not typically require filter sterilization.[8][9][10] The solvent itself is inhibitory to microbial growth.
-
Aliquoting and Storage : Dispense the stock solution into smaller, sterile, light-protected (amber) microcentrifuge tubes in volumes suitable for single experiments (e.g., 100 µL). Store aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[8]
Primary Antimicrobial Screening: Determining Inhibitory Activity
The initial screening aims to determine if this compound has any inhibitory effect on a panel of clinically relevant microorganisms and to quantify this activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[13][14][15]
Protocol: CLSI-Based Broth Microdilution
-
Plate Preparation : In a sterile 96-well, flat-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Compound Addition : Add 100 µL of the test compound stock solution (appropriately diluted from the main stock in CAMHB to achieve the desired starting concentration) to the wells in column 1.
-
Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down, then transfer 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. This leaves 50 µL in each well (columns 1-10) with serially diluted compound.
-
Controls :
-
Growth Control (Column 11) : Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.
-
Sterility Control (Column 12) : Add 100 µL of uninoculated CAMHB. This well should remain clear throughout the experiment.
-
-
Inoculum Preparation : Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL. Do not add inoculum to column 12.
-
Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation : The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control.[11][13] A growth indicator dye, such as resazurin, can be added to aid in visualization.[16]
Data Presentation: Example MIC Values
| Microorganism | Strain | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | [Insert Value] | [e.g., Vancomycin: 1] |
| Escherichia coli | ATCC 25922 | [Insert Value] | [e.g., Ciprofloxacin: 0.015] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Value] | [e.g., Ciprofloxacin: 0.5] |
| Candida albicans | ATCC 90028 | [Insert Value] | [e.g., Fluconazole: 0.5] |
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for screening crude extracts or compounds that may not be fully soluble in broth.[17][18] It relies on the diffusion of the compound from a well through the agar, creating a concentration gradient and a resulting zone of growth inhibition.[17][19]
Protocol: Agar Well Diffusion
-
Plate Preparation : Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Spreading : Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with a bacterial suspension adjusted to a 0.5 McFarland standard.[17] This is often called creating a "bacterial lawn." Allow the plate to dry for 5-10 minutes.
-
Well Creation : Use a sterile cork borer (6-8 mm in diameter) or a sterile pipette tip to punch uniform wells into the agar.[20][21]
-
Compound Loading : Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound stock solution (at a known concentration) into a well.
-
Controls :
-
Positive Control : Load a separate well with a standard antibiotic solution (e.g., Ciprofloxacin at 5 µg/mL).
-
Negative Control : Load a well with the solvent used for the stock solution (e.g., DMSO) to ensure it has no inhibitory effect at the concentration used.[17]
-
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours.[19]
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).
Preliminary Safety Assessment: In Vitro Cytotoxicity
A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host (mammalian) cells. A preliminary cytotoxicity assay is a critical step in the early screening process.[22]
XTT Cell Viability Assay
The XTT assay is a colorimetric method used to assess cell viability.[22][23] Metabolically active cells reduce the yellow tetrazolium salt (XTT) to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[23][24] The XTT assay is often preferred over the MTT assay as it does not require a solubilization step.[23]
Protocol: XTT Assay on a Mammalian Cell Line (e.g., HEK293 or HepG2)
-
Cell Seeding : Seed a mammalian cell line in a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Exposure : Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the wells. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls.
-
Incubation : Incubate the plate for a specified exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
XTT Reagent Preparation : Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling : Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Measurement : Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 600-650 nm is used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).
Data Presentation: Example Cytotoxicity Data
| Compound Concentration (µM) | % Cell Viability (± SD) |
|---|---|
| 0 (Vehicle Control) | 100 |
| 1 | [Insert Value] |
| 10 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| IC₅₀ (µM) | [Calculate Value] |
Logical Flow of Antimicrobial Drug Discovery
Caption: High-level workflow for new antimicrobial agent evaluation.
Conclusion and Future Directions
These protocols provide a standardized starting point for the systematic evaluation of this compound as a potential antimicrobial agent. By first establishing its fundamental properties and then employing gold-standard screening methods, researchers can generate high-quality, reproducible data. A favorable outcome from this initial screening—demonstrated by a low MIC against relevant pathogens and a high IC₅₀ in a mammalian cell line—would provide a strong rationale for advancing the compound to secondary screening, which may include time-kill kinetic studies, biofilm disruption assays, and in-depth mechanism of action investigations. The journey of drug discovery is incremental, and this foundational data is the critical first step.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Quinolin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of Quinolin-2-ol Derivatives
Quinolin-2-ol, and its tautomer quinolin-2(1H)-one, represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities.[1][2][3] In the realm of oncology, these derivatives have garnered substantial interest due to their demonstrated ability to impede cancer progression through diverse mechanisms.[4][5][6] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[7][8][9][10]
The multifaceted nature of their anticancer action makes a systematic and rigorous evaluation protocol essential for identifying and characterizing the most promising lead compounds for further development. This guide provides a comprehensive, field-proven framework for assessing the anticancer activity of novel quinolin-2-ol derivatives. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, where each stage of the investigation logically informs the next, from initial cytotoxicity screening to in-depth mechanistic studies.
A Hierarchical Approach to Evaluation
The journey from a newly synthesized quinolin-2-ol derivative to a potential clinical candidate is a multi-step process. A hierarchical approach ensures that resources are focused on the most promising compounds.
dot
Caption: A general workflow for assessing the anticancer potential of quinolin-2-ol derivatives.
Part 1: Initial Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT assay is a robust, reliable, and high-throughput method for this initial screening.[11][12]
Principle of the MTT Assay
This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[12]
Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the quinolin-2-ol derivatives in complete culture medium. It is crucial to include a vehicle control (e.g., DMSO, ensuring the final concentration is typically <0.5%).[14]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[14]
-
Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
| Derivative Example | Cancer Cell Line | IC₅₀ (µM) |
| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91[2] |
| Quinoline-Chalcone Hybrid (64) | Caco-2 (Colon) | 2.5[2] |
| B7 | MCF-7 (Breast) | 1.1[1] |
| C3 | HeLa (Cervical) | 8.2[1] |
Table 1: Representative cytotoxic activities of quinolin-2-one derivatives.
Part 2: Elucidating the Mode of Cell Death - Apoptosis Assays
A critical distinction in cancer therapy is whether a compound causes cell death (cytotoxicity) or merely inhibits cell growth (cytostasis).[15] Furthermore, inducing apoptosis is a highly desirable trait for an anticancer drug, as it is a controlled form of cell death that avoids the inflammatory response associated with necrosis.[16] Several robust methods can be employed to specifically quantify apoptosis.[15][17][18]
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This is a widely used and highly informative method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the quinolin-2-ol derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 3: Investigating the Impact on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (e.g., G2/M) and subsequently inducing apoptosis.[8][9][19] Flow cytometry with PI staining is the gold standard for analyzing cell cycle distribution.[20]
Principle of Cell Cycle Analysis
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a duplicated (4N) DNA content before and during mitosis.
Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation:
-
Staining:
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
dot
Caption: Quinolin-2-ol derivatives can induce cell cycle arrest, often at the G2/M phase.
Part 4: Probing Molecular Mechanisms - Signaling Pathway Analysis
To move beyond phenotypic observations and understand how these compounds work, it is essential to investigate their effects on key intracellular signaling pathways that are often dysregulated in cancer.[22][23] The PI3K/Akt/mTOR pathway, for instance, is a critical regulator of cell growth, proliferation, and survival, and is a known target for some quinoline derivatives.[10][24][25] Western blotting is a powerful technique to assess the expression and phosphorylation (activation) status of key proteins within these pathways.[26][27][28]
Principle of Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[26] The process involves:
-
Protein Separation: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[29]
-
Immunodetection: The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.[27][29]
Protocol: Western Blot for PI3K/Akt Pathway
-
Cell Lysis: After treatment with the quinolin-2-ol derivative, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain a total protein extract.[29]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin).[27][28]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using a digital imager.[29]
-
-
Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
dot
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.[24]
Part 5: Specific Target Engagement - Tubulin Polymerization
Some quinolin-2-one derivatives have been identified as inhibitors of tubulin polymerization, similar to established anticancer drugs like colchicine.[8][19][30] Disrupting microtubule dynamics interferes with the formation of the mitotic spindle, leading to G2/M arrest and apoptosis.[19]
Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Assay Setup: In a 96-well plate, combine a tubulin polymerization buffer, GTP (essential for polymerization), and various concentrations of the test compound.[19][31]
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring: Monitor the increase in absorbance (or fluorescence) over time at 37°C using a microplate reader. The change in signal corresponds to the extent of microtubule formation.[31]
-
Data Analysis: Plot the absorbance versus time. A decrease in the rate or extent of polymerization compared to a vehicle control indicates that the compound is a tubulin polymerization inhibitor.[19]
Conclusion: A Pathway to Discovery
This comprehensive protocol provides a robust framework for the systematic evaluation of quinolin-2-ol derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising candidates and elucidate their modes of action. This logical, evidence-based approach is fundamental to the successful development of novel, targeted cancer therapies. The integration of these validated assays ensures scientific rigor and provides the critical data necessary to advance the most effective compounds through the drug discovery pipeline.
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Application Notes & Protocols: 4,6,8-Trimethyl-quinolin-2-ol as a Potential Fluorescent Probe
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the characterization and application of 4,6,8-Trimethyl-quinolin-2-ol as a potential fluorescent probe. Quinoline derivatives represent a privileged class of heterocyclic compounds, widely explored for their unique photophysical properties and utility in developing chemosensors.[1][2][3] While the specific compound this compound is not extensively characterized in peer-reviewed literature, this guide establishes a rigorous, scientifically-grounded framework for its evaluation. We present detailed protocols for determining its fundamental photophysical properties, assessing its environmental sensitivity (solvatochromism), and screening its potential for sensing pH and metal ions—common applications for this compound class.[4][5] The methodologies herein are based on established, authoritative standards for fluorescent probe characterization, providing a self-validating system for researchers to unlock the potential of this novel fluorophore.
Section 1: Foundational Characterization
Before any application, a thorough understanding of the molecule's intrinsic photophysical properties is paramount. The quinolin-2-ol core exists in a tautomeric equilibrium with its quinolin-2(1H)-one form, a crucial factor that can be influenced by the local environment and will govern its fluorescent behavior.[5][6] The initial characterization workflow is designed to quantify these fundamental properties.
Caption: Workflow for the evaluation of this compound.
Protocol: Synthesis and Purity Assessment
Rationale: The validity of all subsequent photophysical data depends entirely on the purity of the compound. A plausible synthetic route for the quinolin-2-one precursor involves a Knorr-type quinoline synthesis.[7]
Step-by-Step Methodology:
-
Synthesis: Synthesize 4,6,8-trimethylquinolin-2(1H)-one via the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by acid-catalyzed intramolecular cyclization, based on established methods for similar structures.[7]
-
Purification: Purify the crude product using column chromatography or recrystallization until a single spot is observed by Thin-Layer Chromatography (TLC) in multiple solvent systems.
-
Structural Verification: Confirm the identity and structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Quantify the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is required for accurate photophysical measurements.
Protocol: Determination of Core Photophysical Parameters
Rationale: The absorption maximum (λex), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φf) are the defining characteristics of a fluorophore. The molar extinction coefficient is a measure of how strongly the molecule absorbs light at a given wavelength, while the quantum yield measures the efficiency of converting absorbed light into emitted light.[8]
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Spectroscopy-grade solvent (e.g., Ethanol or Acetonitrile)
-
UV-Vis Spectrophotometer
-
Fluorometer with spectral correction capabilities
-
1 cm path length quartz cuvettes
Step-by-Step Methodology:
-
Absorption Spectrum:
-
Prepare a dilute solution (e.g., 10 µM) of the compound in the chosen solvent.
-
Scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λex).
-
-
Emission Spectrum:
-
Using the same solution, excite the sample at its λex in the fluorometer.
-
Scan the emission over a range starting ~10 nm above the λex to 700 nm to determine the wavelength of maximum emission (λem).
-
Calculate the Stokes Shift = λem - λex.
-
-
Molar Extinction Coefficient (ε):
-
Prepare a series of concentrations of the compound (e.g., 1, 2, 5, 8, 10 µM).
-
Measure the absorbance of each solution at the determined λex. Ensure the absorbance values are within the linear range of the instrument (typically < 1.0).
-
Plot Absorbance vs. Concentration (M).
-
Calculate ε (in M⁻¹cm⁻¹) from the slope of the line according to the Beer-Lambert Law (Absorbance = ε * c * l, where l = 1 cm).
-
-
Fluorescence Quantum Yield (Φf) Determination (Comparative Method): [8][9]
-
Standard Selection: Use Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 0.1 M HClO₄ (Φf = 0.60) as the reference standard, as its quantum yield is stable with temperature.[10]
-
Absorbance Matching: Prepare a series of five dilute solutions of both the standard and the sample compound in their respective solvents. The absorbance of all solutions at the excitation wavelength must be kept below 0.05 to prevent inner filter effects.[11]
-
Data Acquisition:
-
Measure the absorbance of each of the ten solutions at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
-
Record the corrected fluorescence emission spectra for each solution, exciting at the same wavelength.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculation:
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The result should be a straight line.
-
Determine the slope (gradient, m) of each line.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:[9] Φf_sample = Φf_ref * (m_sample / m_ref) * (η_sample² / η_ref²) Where:
-
Φf_ref is the known quantum yield of the reference.
-
m_sample and m_ref are the slopes from the plots.
-
η_sample and η_ref are the refractive indices of the solvents used for the sample and reference, respectively.
-
-
-
| Parameter | Symbol | Description | Typical Value (Quinoline-based) |
| Excitation Maximum | λex | Wavelength of maximum light absorption. | 320-380 nm |
| Emission Maximum | λem | Wavelength of maximum light emission. | 380-500 nm |
| Molar Extinction Coefficient | ε | Measure of light absorption efficiency. | 10,000 - 30,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | Φf | Efficiency of fluorescence emission. | 0.1 - 0.7 |
| Stokes Shift | Δλ | Difference between λem and λex. | 50 - 120 nm |
| Caption: Table 1. Key photophysical parameters to be determined for this compound. |
Protocol: Solvatochromism Analysis
Rationale: Solvatochromic dyes exhibit changes in their emission properties in response to the polarity of their environment.[12][13] This experiment is critical to understanding if the probe is environmentally sensitive, a key requirement for applications like monitoring protein binding or membrane dynamics.[12][14]
Step-by-Step Methodology:
-
Prepare a stock solution of the probe in a water-miscible solvent like DMSO.
-
Prepare a series of solutions of the probe at a fixed concentration (e.g., 5 µM) in a range of solvents with varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).
-
For each solution, record the absorption and fluorescence emission spectra.
-
Record the λex and λem in each solvent.
-
Plot the Stokes Shift (in wavenumbers, cm⁻¹) against the solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the probe's sensitivity to the environment.
Section 2: Application as a Potential Fluorescent Sensor
Quinoline derivatives are frequently used to detect pH changes and metal ions through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[1][2][5] The following protocols provide a framework for screening these potential applications.
Caption: A hypothetical chelation-enhanced fluorescence (CHEF) mechanism.
Protocol: Screening for Metal Ion Selectivity
Rationale: This initial screen rapidly assesses the probe's response to a wide range of common metal ions to identify potential targets for quantitative analysis.
Materials:
-
Probe stock solution (e.g., 1 mM in DMSO).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, MnCl₂, FeCl₃, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂, HgCl₂).
-
96-well microplate and plate reader or fluorometer.
Step-by-Step Methodology:
-
Prepare a working solution of the probe (e.g., 20 µM) in the buffer.
-
In separate wells or cuvettes, add the probe solution.
-
Measure the initial fluorescence intensity (F₀).
-
To each well, add a specific metal ion to a final concentration significantly higher than the probe (e.g., 100 µM, a 5-fold excess). Include a control well with only buffer added.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the final fluorescence intensity (F).
-
Calculate the fluorescence response (F/F₀) for each metal ion.
-
Plot the response as a bar chart to visually identify which ions cause a significant change (either quenching or enhancement) in fluorescence.
Protocol: Fluorescence Titration and Binding Affinity
Rationale: Once a target ion is identified, a titration experiment is performed to determine the binding stoichiometry and affinity (binding constant, Ka). This quantifies the strength of the interaction.[15][16]
Step-by-Step Methodology:
-
Prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in buffer.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a concentrated stock solution of the target metal ion.
-
After each addition, allow the solution to equilibrate (1-2 minutes) and record the fluorescence emission spectrum.
-
Continue until the fluorescence intensity reaches a plateau, indicating saturation.
-
Data Analysis:
-
Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of [Probe] + [Metal] is constant, but the mole fraction of the metal varies from 0 to 1. Plot the change in fluorescence against the mole fraction. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).
-
Binding Constant (Ka): Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of the metal ion. Fit the data to a non-linear binding equation (e.g., one-site specific binding) using appropriate software to calculate the dissociation constant (Kd), where Ka = 1/Kd.
-
Protocol: Determination of pH Sensitivity
Rationale: Many fluorophores contain ionizable groups, making their fluorescence dependent on pH.[4] This protocol determines the pH range over which the probe is stable and whether it can function as a pH sensor.
Step-by-Step Methodology:
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Add the probe to each buffer to a final, constant concentration (e.g., 10 µM).
-
Measure the fluorescence intensity at the peak emission wavelength for each solution.
-
Plot fluorescence intensity vs. pH.
-
If a sigmoidal curve is observed, the data can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the fluorophore, which represents the pH at which the probe is most sensitive.
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- Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C., Lakowicz, J. (eds) Topics in Fluorescence Spectroscopy. Springer, Boston, MA.
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Application Notes and Protocols for the Derivatization of 4,6,8-Trimethyl-quinolin-2-ol for SAR Studies
Abstract
The quinolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] The strategic derivatization of this core is a pivotal step in structure-activity relationship (SAR) studies, aimed at optimizing therapeutic efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the derivatization of a specific analogue, 4,6,8-trimethyl-quinolin-2-ol. We present detailed, field-tested protocols for the synthesis of the core scaffold and its subsequent modification at key positions: the nucleophilic oxygen, the lactam nitrogen, and the carbocyclic aromatic ring. Each protocol is accompanied by expert insights into the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Quinolin-2-one Scaffold in Drug Discovery
The quinolin-2-one (or carbostyril) framework is a bicyclic heterocycle that has yielded a remarkable diversity of pharmacological agents.[1] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2] The inherent structural features of the quinolin-2-one system, particularly its capacity for substitution at multiple positions, make it an ideal template for SAR-driven drug design.[3]
The focus of this guide, this compound, presents a unique starting point for the generation of a chemical library. The methyl groups at positions 6 and 8 can influence the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. The methyl group at position 4 sterically hinders the adjacent C5 position, which can direct aromatic substitutions to the C5 and C7 positions. Understanding how to systematically modify this core is essential for unlocking its full therapeutic potential.
Strategic Overview of Derivatization
The derivatization of this compound can be systematically approached by targeting three primary reactive zones. The choice of which position to modify is dictated by the specific goals of the SAR study, such as exploring new binding interactions, improving solubility, or altering metabolic stability.
dot
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Application Notes and Protocols: Experimental Workflow for In Vitro Biological Screening of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Quinoline derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antimalarial properties.[1][3][4] This wide range of biological activity stems from the diverse mechanisms of action that can be accessed through structural modification of the quinoline ring.[1]
This technical guide provides a comprehensive experimental workflow for the in vitro biological screening of novel quinoline compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and insights to effectively evaluate the therapeutic potential of these promising molecules. The following sections will delve into the mechanistic basis for screening quinolines in key therapeutic areas, provide detailed, step-by-step protocols for essential assays, and offer guidance on data interpretation and quality control.
The Mechanistic Versatility of Quinolines
A key rationale for the extensive screening of quinoline derivatives lies in their ability to interact with a multitude of biological targets. This versatility is a direct result of the molecule's structural features, which allow for modifications that can fine-tune its physicochemical properties and target specificity.
-
Anticancer Activity: In oncology, quinolines have been shown to exert their effects through various mechanisms, including DNA intercalation and the inhibition of topoisomerase enzymes, which are critical for DNA replication in rapidly dividing cancer cells.[3][4][5] Furthermore, certain derivatives have been found to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, or act as inhibitors of protein kinases like Pim-1 kinase.[1][3] The induction of apoptosis and cell cycle arrest are also common mechanisms of action for anticancer quinolines.[4][5]
-
Antimicrobial Activity: As antibacterial agents, quinolones (a subclass of quinolines) are known to target bacterial DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to fragmentation of the bacterial chromosome and subsequent cell death.[6] The efficacy of quinolones is influenced by factors such as their ability to penetrate the bacterial cell wall.[9]
-
Antimalarial Activity: The antimalarial action of quinolines, such as chloroquine, is primarily associated with their accumulation in the acidic food vacuole of the Plasmodium parasite.[10][11] Inside the vacuole, these drugs are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[10][12][13] This interference leads to a buildup of toxic heme, which ultimately kills the parasite.[10][12]
This multifaceted nature of quinoline bioactivity necessitates a systematic and robust screening approach to identify and characterize novel derivatives with therapeutic potential.
General Laboratory Requirements
Prior to initiating any of the described screening protocols, ensure that the laboratory is equipped with the following:
-
Standard Cell Culture Facilities: Including a biosafety cabinet (Class II), CO2 incubator, inverted microscope, and a centrifuge.
-
General Laboratory Equipment: Micropipettes, sterile pipette tips, multi-channel pipettes, serological pipettes, and a vortex mixer.
-
Microplate Reader: Capable of measuring absorbance and fluorescence.
-
Sterile Consumables: 96-well and 6-well cell culture plates, petri dishes, flasks, and centrifuge tubes.
-
Reagents: High-purity solvents (e.g., DMSO for compound dissolution), cell culture media, fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and buffers (e.g., phosphate-buffered saline - PBS).
Section 1: Anticancer Cytotoxicity Screening
The initial step in evaluating the anticancer potential of quinoline derivatives is to assess their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell viability.[14][15]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured to determine cell viability.[14]
Experimental Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.[14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Quinoline derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[16]
-
Include wells for "medium only" blanks for background absorbance.[14]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative from the stock solution in complete culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and an "untreated control" (medium only).[15]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Cover the plate and agitate it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The cytotoxic activity of the quinoline derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[15][18]
Data Calculation:
-
Subtract the average absorbance of the "medium only" blank from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Example Data Table:
| Quinoline Derivative | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 48 | 15.2 ± 1.8 |
| Compound B | MCF-7 | 48 | 2.5 ± 0.3 |
| Compound C | A549 | 48 | 8.9 ± 0.9 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.1 |
Data are representative and should be determined experimentally.
Visualizing the Anticancer Screening Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Section 2: Antimicrobial Activity Screening
The agar diffusion method is a fundamental and widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.[19]
Principle of the Agar Diffusion Method
This method relies on the diffusion of an antimicrobial agent from a source (e.g., a well or a filter paper disc) through an agar medium that has been uniformly inoculated with a specific microorganism.[19] As the compound diffuses, it creates a concentration gradient. If the microorganism is susceptible, its growth will be inhibited in a circular area around the source, known as the zone of inhibition.[19] The diameter of this zone is proportional to the antimicrobial potency of the compound.[19]
Experimental Protocol: Agar Well Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Quinoline derivative solutions of known concentrations
-
Positive control (e.g., a standard antibiotic like Neomycin)[20]
-
Negative control (e.g., the solvent used to dissolve the compound, such as DMSO)[20]
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate until it reaches the turbidity of a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and gently squeeze it against the inside of the tube to remove excess liquid.
-
Evenly swab the entire surface of an MHA plate to create a uniform lawn of bacteria.[21]
-
-
Well Creation and Compound Addition:
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer or the end of a sterile pipette tip, create wells (typically 6 mm in diameter) in the agar.
-
Carefully add a fixed volume (e.g., 50 µL) of the quinoline derivative solution, positive control, and negative control into separate wells.[20]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[20]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Data Presentation and Analysis
The antimicrobial activity is determined by the size of the inhibition zone.
Example Data Table:
| Quinoline Derivative | Concentration (µg/mL) | Bacterial Strain | Zone of Inhibition (mm) |
| Compound D | 100 | S. aureus | 18 |
| Compound D | 100 | E. coli | 12 |
| Neomycin (Control) | 30 | S. aureus | 25 |
| DMSO (Control) | - | S. aureus | 0 |
Data are representative and should be determined experimentally.
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow for the agar well diffusion assay.
Section 3: Antimalarial Activity Screening
The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[22][23]
Principle of the SYBR Green I Assay
This assay quantifies the proliferation of the Plasmodium falciparum parasite in red blood cells.[24] The fluorescent dye SYBR Green I intercalates with DNA.[24] In the presence of an active antimalarial compound, parasite growth is inhibited, leading to a lower amount of parasitic DNA.[24] After a set incubation period, a lysis buffer containing SYBR Green I is added to the culture. The buffer lyses the red blood cells, releasing the parasite DNA, which is then bound by the dye, resulting in a significant increase in fluorescence.[24] The fluorescence intensity is directly proportional to the amount of parasitic DNA and, therefore, to parasite viability.[24]
Experimental Protocol: SYBR Green I Assay
Materials:
-
Culture-adapted P. falciparum strain (e.g., 3D7)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
SYBR Green I lysis buffer
-
Quinoline derivative solutions
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls
-
96-well black microplates
Procedure:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum and synchronize the parasites to the ring stage.
-
-
Assay Setup:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Add 180 µL of this parasite culture to the wells of a 96-well plate.
-
Add 20 µL of the quinoline derivative dilutions to the respective wells. Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Fluorescence Measurement:
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[25]
-
Data Presentation and Analysis
Similar to the MTT assay, the antimalarial activity is expressed as the IC50 value.
Data Calculation:
-
Subtract the background fluorescence (from uninfected red blood cells) from all readings.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Example Data Table:
| Quinoline Derivative | P. falciparum Strain | IC50 (nM) |
| Compound E | 3D7 (Chloroquine-sensitive) | 50.5 ± 4.2 |
| Compound F | Dd2 (Chloroquine-resistant) | 250.8 ± 21.5 |
| Chloroquine (Control) | 3D7 | 10.2 ± 1.1 |
| Chloroquine (Control) | Dd2 | 150.6 ± 12.9 |
Data are representative and should be determined experimentally.
Visualizing a Key Antimalarial Mechanism
Caption: Inhibition of heme detoxification by quinolines.
Quality Control in High-Throughput Screening
For any screening campaign, rigorous quality control (QC) is essential to ensure the reliability and reproducibility of the data.[26][27][28]
-
Plate Uniformity and Edge Effects: Be mindful of potential "edge effects" in microplates, where wells on the periphery may behave differently due to variations in temperature or evaporation. It is good practice to include control wells in various locations on the plate to monitor for such effects.[28]
-
Controls: Every assay plate must include appropriate positive and negative controls.[29] The negative control (e.g., DMSO vehicle) defines the baseline, while the positive control (a known active compound) ensures the assay is performing as expected.
-
Z'-Factor: For high-throughput screening (HTS), the Z'-factor is a statistical parameter used to evaluate the quality of an assay.[29] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[29] It is calculated using the means and standard deviations of the positive and negative controls.
Conclusion
The experimental workflows detailed in these application notes provide a robust framework for the initial in vitro biological screening of novel quinoline derivatives. By systematically evaluating cytotoxicity, antimicrobial, and antimalarial activities, researchers can effectively identify promising lead compounds for further development. Adherence to detailed protocols, careful data analysis, and stringent quality control are paramount for generating high-quality, reproducible data that can confidently guide the drug discovery process.
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Application Notes and Protocols for the Knorr Quinoline Synthesis of 4,6,8-trimethylquinolin-2(1H)-one
Introduction: The Enduring Relevance of the Knorr Synthesis in Modern Drug Discovery
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The Knorr quinoline synthesis, a robust and time-honored method first described by Ludwig Knorr in 1886, remains a cornerstone for the construction of these valuable heterocyclic compounds.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of a specific, substituted quinolinone, 4,6,8-trimethylquinolin-2(1H)-one, intended for researchers, scientists, and professionals in drug development.
The Knorr synthesis fundamentally involves the intramolecular cyclization of a β-ketoanilide under strong acid catalysis to yield a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolinone form.[3][4][5] The power of this reaction lies in its reliability and the accessibility of its starting materials—anilines and β-ketoesters. This guide will not only present a step-by-step protocol but also delve into the mechanistic underpinnings and critical experimental parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: A Tale of Two Carbonyls
The Knorr quinoline synthesis is a classic example of an intramolecular electrophilic aromatic substitution.[3][6] The reaction proceeds in two conceptual stages: the formation of the β-ketoanilide intermediate, followed by its acid-catalyzed cyclization.
-
Formation of the β-Ketoanilide Intermediate: The synthesis commences with the condensation of an aniline, in this case, 2,4-dimethylaniline, with a β-ketoester, ethyl acetoacetate.[7] This reaction, typically driven by thermal conditions, forms the crucial β-ketoanilide intermediate, N-(2,4-dimethylphenyl)-3-oxobutanamide. The aniline nitrogen acts as a nucleophile, attacking the ester carbonyl of ethyl acetoacetate.
-
Acid-Catalyzed Cyclization: The β-ketoanilide is then subjected to strong acid catalysis, commonly using polyphosphoric acid (PPA) or sulfuric acid.[1][2][4] The acid serves to protonate the carbonyl groups of the β-ketoanilide, enhancing the electrophilicity of the keto carbonyl carbon. This facilitates the intramolecular electrophilic attack by the electron-rich aromatic ring of the aniline moiety. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable quinolin-2-one ring system.[3]
A critical aspect of the Knorr synthesis is the potential for the formation of a 4-hydroxyquinoline byproduct.[3] This alternative reaction pathway can become significant under conditions of low acid concentration. However, employing a large excess of a strong acid like PPA favors the formation of a dicationic intermediate, which preferentially leads to the desired 2-hydroxyquinoline product.[3][6]
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction mechanism of the Knorr synthesis.
Experimental Protocol: Synthesis of 4,6,8-trimethylquinolin-2(1H)-one
This protocol outlines a reliable method for the laboratory-scale synthesis of 4,6,8-trimethylquinolin-2(1H)-one.
Materials:
-
2,4-Dimethylaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethanol
-
Cold water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
Step 1: Synthesis of the β-Ketoanilide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline and a slight molar excess of ethyl acetoacetate.
-
Heat the mixture under reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl acetoacetate and any ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude N-(2,4-dimethylphenyl)-3-oxobutanamide is typically used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude β-ketoanilide intermediate from Step 1 to a flask containing an excess of polyphosphoric acid (PPA). Caution: The addition may be exothermic.
-
Heat the mixture to 100-140°C with vigorous stirring for 2-3 hours. The viscosity of the mixture will be high, so ensure efficient stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[7] A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form.[7]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[7]
Step 3: Purification
-
Recrystallize the crude solid from ethanol to obtain pure 4,6,8-trimethylquinolin-2(1H)-one.[7]
-
Dry the purified product in a vacuum oven.
-
The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Experimental Workflow Diagram:
Sources
Application Notes and Protocols for Researchers in Synthetic and Medicinal Chemistry
An In-Depth Guide to the Thionation of Quinolin-2-one using Lawesson's Reagent
This document provides a comprehensive technical guide for the conversion of quinolin-2-one to its thio-analog, quinoline-2-thione, utilizing Lawesson's Reagent. The protocols and insights are curated for researchers, scientists, and drug development professionals who require a robust and well-understood methodology for synthesizing thioamides and thiolactams, which are pivotal intermediates in medicinal chemistry.
Introduction: The Significance of Thionation
The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), a reaction known as thionation, is a fundamental transformation in organic synthesis. Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The corresponding quinoline-2-thiones serve as versatile building blocks for more complex sulfur-containing heterocycles and have demonstrated significant potential as therapeutic agents themselves, particularly in cancer therapy.[3][4]
Among various thionating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as the reagent of choice.[5] It offers milder reaction conditions, greater solubility in organic solvents, and often results in higher yields compared to P₄S₁₀.[6][7] This guide details the mechanistic underpinnings, safety protocols, and optimized experimental procedures for this critical transformation.
The Reaction Mechanism: A Wittig-like Pathway
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The thionation of a lactam like quinolin-2-one with Lawesson's Reagent does not proceed by direct nucleophilic attack. Instead, it follows a pathway analogous to the Wittig reaction.[6][8]
-
Dissociation of Lawesson's Reagent : In solution, the dimeric Lawesson's Reagent (a four-membered ring) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[5][8][9]
-
Cycloaddition : This reactive ylide undergoes a [2+2] cycloaddition with the carbonyl group of quinolin-2-one to form a transient, four-membered thiaoxaphosphetane intermediate.[6][9]
-
Cycloreversion : This intermediate rapidly collapses in a cycloreversion step. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen double bond (P=O), which leads to the desired quinoline-2-thione and a stable phosphine oxide byproduct.[6][8][9] Computational studies have shown that this cycloreversion is typically the rate-limiting step of the reaction.[9]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Senior Scientist's Guide to the Analytical Characterization of Quinolinols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinolinol and its derivatives represent a class of privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] Their journey from discovery to clinical application is critically dependent on rigorous analytical characterization to ensure identity, purity, and quality. This guide provides an in-depth exploration of the principal analytical methodologies for the comprehensive characterization of quinolinols. Moving beyond a simple listing of techniques, this document delves into the causality behind methodological choices, offering field-proven protocols and data interpretation insights. We will cover the workhorse of separation science, High-Performance Liquid Chromatography (HPLC); the definitive structural elucidation tools, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy; rapid spectrophotometric assays; and highly sensitive electrochemical methods. Each section is designed to be a self-validating system, grounded in authoritative standards and practices essential for drug development.
Part 1: Chromatographic Techniques - The Cornerstone of Purity and Quantification
Chromatographic separation is fundamental to any analytical workflow involving active pharmaceutical ingredients (APIs). For quinolinols, which are typically moderately polar aromatic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for both purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The power of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (commonly octadecylsilane, C18) and a polar mobile phase. By precisely controlling the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol), we can effectively separate the target quinolinol from synthetic precursors, impurities, and degradation products. The inclusion of an acid modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase is crucial; it protonates residual silanols on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for the basic nitrogen-containing quinolinol ring.
This protocol describes a robust, gradient HPLC method suitable for the analysis of a wide range of quinolinol derivatives.
A. Instrumentation and Materials:
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm), Formic acid (analytical grade).
-
Reference Standard: A well-characterized standard of the target quinolinol (>99.5% purity).
B. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the quinolinol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.[6]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the 50:50 diluent.
-
Sample Solution (~50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute to a final nominal concentration of 50 µg/mL using the 50:50 diluent. Filter through a 0.45 µm syringe filter before injection.[7][8]
C. Chromatographic Conditions & Data:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Time (min) | |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min[4][7] |
| Injection Volume | 10 µL[4][7] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 225-254 nm (select λmax of the quinolinol)[4][7] |
| Run Time | 20 minutes |
D. Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay (Quantification): Generate a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of the sample solution using linear regression.
Caption: General workflow for HPLC purity and assay analysis.
Trustworthiness: The Imperative of Method Validation
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[9][10] All methods used in a drug development setting must be validated according to ICH Q2(R2) guidelines.[9][10][11][12]
Summary of HPLC Method Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte is assessed without interference from impurities, degradants, or matrix components.[11][13] | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[11] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of results to the true value, often assessed by spike recovery.[11][13] | 98.0% - 102.0% recovery for assay. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) to assess random error. | RSD ≤ 2.0% for assay.[11] |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, pH).[9] | System suitability parameters remain within limits. |
Part 2: Spectroscopic Techniques - Deciphering the Molecular Blueprint
While HPLC confirms purity and quantity, spectroscopic methods are essential for confirming the molecular identity and structure.
Mass Spectrometry (MS) - Molecular Weight and Fragmentation Clues
Expertise & Experience: When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the target quinolinol and identifying unknown impurities. Electrospray Ionization (ESI) is the preferred soft ionization technique as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, reveal characteristic cleavage patterns that provide invaluable structural information.[14] For the quinolinol scaffold, common fragmentations include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺), as well as cleavages related to specific substituents on the ring system.[14][15]
A. Instrumentation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight (TOF)).
B. Conditions:
-
LC Conditions: Use the HPLC method from Protocol 1. The flow may need to be split before entering the MS source depending on the instrument's specifications.
-
MS Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Collision Energy (for MS/MS) | 10 - 40 eV (Ramp) |
C. Data Interpretation:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectrum corresponding to the main LC peak.
-
Identify the base peak and confirm it corresponds to the expected [M+H]⁺ for the quinolinol structure. High-resolution MS (e.g., TOF) can confirm the elemental composition with mass errors below 5 ppm.[16][17]
Caption: Common MS fragmentation pathways for quinolinols.
Nuclear Magnetic Resonance (NMR) - The Gold Standard for Structure Elucidation
Expertise & Experience: NMR spectroscopy provides the most definitive structural information. ¹H NMR reveals the number of different protons, their electronic environment (chemical shift), their proximity (integration), and their connectivity to neighboring protons (spin-spin coupling).[18] ¹³C NMR provides complementary information about the carbon skeleton. For unambiguous assignment, especially with complex substitution patterns, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are indispensable.[19] The chemical shifts of the aromatic protons are highly diagnostic; protons adjacent to the nitrogen atom (e.g., at the C2 position) are significantly deshielded and appear at a higher frequency (downfield).[20]
A. Instrumentation & Materials:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
NMR Tubes: 5 mm diameter.
-
Solvents: Deuterated solvents such as DMSO-d₆ or Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
B. Sample Preparation:
-
Dissolve 5-10 mg of the quinolinol sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
C. Data Acquisition:
| Experiment | Key Parameters | Purpose |
| ¹H NMR | 16-32 scans, 1-5s relaxation delay | Provides proton chemical shifts, integration, and coupling constants. |
| ¹³C NMR | 1024+ scans, 2s relaxation delay | Provides carbon chemical shifts. |
| COSY | 2-4 scans per increment | Shows which protons are coupled to each other. |
| HSQC | 4-8 scans per increment | Correlates each proton to its directly attached carbon. |
D. Data Interpretation:
-
¹H Spectrum: Assign signals based on expected chemical shifts, integration values (proton count), and splitting patterns (J-coupling). The aromatic region (typically 7.0-9.0 ppm) is key for determining the substitution pattern on the quinoline core.
-
¹³C Spectrum: Assign carbon signals, noting the characteristic shifts for carbons attached to oxygen or nitrogen.
-
2D Spectra: Use COSY to trace proton-proton connectivities and HSQC to confirm proton-carbon one-bond correlations, leading to an unambiguous assignment of the entire molecular structure.[19]
UV-Vis Spectroscopy - A Rapid Quantitative Tool
Expertise & Experience: The conjugated aromatic system of the quinolinol core gives rise to strong absorbance in the UV-Visible region, typically with maxima (λmax) between 220-350 nm.[21][22] This property can be exploited for rapid quantification using the Beer-Lambert law. While less specific than HPLC, it is an excellent technique for high-throughput screening or concentration determination of pure samples. A tri-wavelength method can even be used to determine quinolinol and a related metabolite simultaneously by leveraging isosbestic points.[23]
A. Instrumentation & Materials:
-
Double-beam UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: Methanol or Ethanol (UV grade).
B. Procedure:
-
Determine λmax: Scan a dilute solution of the quinolinol (e.g., 10 µg/mL) from 200-400 nm to identify the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) from a known stock.
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Measure Sample: Prepare the unknown sample in the same solvent to a concentration expected to fall within the calibration range and measure its absorbance.
-
Calculate Concentration: Plot absorbance vs. concentration for the standards. Use the equation of the line from the linear regression to calculate the concentration of the unknown sample.
Part 3: Electrochemical Methods - High-Sensitivity Trace Analysis
Expertise & Experience: Electrochemical methods offer a compelling alternative to traditional techniques, providing exceptional sensitivity, rapid analysis, and cost-effectiveness.[24] The quinolinol moiety is electroactive, meaning it can be oxidized or reduced at an electrode surface, generating a current proportional to its concentration.[24] Techniques like Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) are particularly suited for trace-level quantification due to their effective discrimination against background charging current, achieving detection limits in the nanomolar range.[24][25][26]
A. Instrumentation & Materials:
-
Potentiostat with a three-electrode cell.
-
Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond Electrode (BDDE).[24]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) pH 7.0 or 0.05 M HCl.[25]
B. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in water and ethanol, and dry before use.
-
Electrochemical Cell Setup: Immerse the three electrodes in the electrochemical cell containing the supporting electrolyte.
-
Accumulation Step (Optional): To enhance sensitivity, apply a pre-concentration potential for a fixed time (e.g., 60-120 s) with stirring. This allows the analyte to adsorb onto the electrode surface.
-
Voltammetric Scan: After a short equilibration period, apply the SWV potential waveform and record the current response.
-
Quantification: Create a calibration curve by spiking known concentrations of the quinolinol into the electrolyte and plotting the resulting peak current versus concentration.
Caption: Diagram of a standard three-electrode electrochemical cell.
Comparative Data for Electrochemical Methods:
| Technique | Working Electrode | Limit of Detection (LOD) | Reference |
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode | 0.002 µM | [24] |
| Adsorptive Stripping SWV (AdSSWV) | Modified Glassy Carbon Electrode | 0.00039 µM | [24] |
| Differential Pulse Voltammetry (DPV) | Modified Glassy Carbon Electrode | 0.002 µM | [24] |
Summary & Method Selection Guide
The choice of analytical technique is dictated by the specific question being asked. This table provides a high-level guide for selecting the appropriate method.
| Method | Primary Application | Sensitivity | Cost | Throughput | Key Advantage |
| HPLC-UV | Purity, Quantification (Assay) | Medium (µg/mL) | Medium | High | Robustness and regulatory acceptance. |
| LC-MS | Identification, Mol. Weight | High (ng/mL) | High | Medium | High specificity and impurity ID. |
| NMR | Structure Elucidation | Low (mg) | High | Low | Unambiguous structural information. |
| UV-Vis | Quantification (Pure Samples) | Low (µg/mL) | Low | Very High | Speed and simplicity. |
| Voltammetry | Trace Quantification | Very High (nmol/L) | Low | High | Exceptional sensitivity and low cost. |
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- Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC, NIH.
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- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
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- SIELC Technologies (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC.
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- Singh, T., & Singh, O. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters.
- Piech, R., et al. (2023). Highly Sensitive Voltammetric Method for Quinoline Yellow Determination on Renewable Amalgam Film Electrode. PMC, NIH.
- Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry.
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- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. SpringerLink.
- ACS Publications (2019). Identification of Quinolinols as Activators of TEAD-Dependent Transcription. ACS Chemical Biology.
- Oriental Journal of Chemistry (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- El-Gendy, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC, NIH.
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- Chemical Papers (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- PubMed (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
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- National Institute of Standards and Technology (n.d.). 5-Quinolinol. NIST Chemistry WebBook.
- ACS Publications (1977). Preparation, properties, and applications of 8-hydroxyquinoline immobilized chelate. Analytical Chemistry.
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Application Notes and Protocols for Assessing the Neuroprotective Effects of Quinoline Compounds
Introduction: The Therapeutic Promise of Quinoline Scaffolds in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis.[1][2][3][4] The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[5][6][7][8][9][10][11][12] This document provides a comprehensive guide to designing and implementing robust in vitro assays to evaluate the neuroprotective potential of novel quinoline compounds.
The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations. We will explore assays that assess a compound's ability to mitigate neurotoxicity, reduce oxidative stress, and inhibit apoptotic pathways. Furthermore, we will delve into the investigation of key signaling pathways often modulated by neuroprotective agents, providing a deeper understanding of the compound's mechanism of action.
I. Foundational In Vitro Neuroprotection Assays: A Tiered Approach
A logical and cost-effective strategy for screening quinoline derivatives begins with foundational cell-based assays. These initial screens are designed to assess a compound's ability to protect neuronal cells from a toxic insult.
Assessing Cell Viability in the Face of Neurotoxicity
The initial step is to determine if the quinoline compound can protect neuronal cells from a lethal stimulus. A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[13][14][15][16]
The Causality Behind the Choice of Neurotoxic Insult: The selection of the neurotoxic agent is critical and should ideally mimic a key pathological aspect of a specific neurodegenerative disease. For instance:
-
Hydrogen peroxide (H₂O₂): Induces oxidative stress, a common factor in many neurodegenerative diseases.[17]
-
Glutamate: Induces excitotoxicity, relevant to conditions like stroke and Alzheimer's disease.[17][18]
-
6-hydroxydopamine (6-OHDA): A neurotoxin specific to dopaminergic neurons, making it a relevant model for Parkinson's disease research.[19]
-
Amyloid-beta (Aβ) peptides: A key pathological hallmark of Alzheimer's disease.[17]
Experimental Workflow: Neuroprotection Assessment
Caption: Workflow for assessing neuroprotective effects using the MTT assay.
Detailed Protocol: MTT Assay for Neuroprotection
-
Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in the recommended medium at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]
-
Compound Pre-treatment: Prepare serial dilutions of the quinoline compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically <0.1%).[17] Remove the old medium and add the medium containing the quinoline compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Without removing the compound-containing medium, add the neurotoxic agent (e.g., H₂O₂) to the desired final concentration. Include wells with cells and the neurotoxin alone as a positive control for toxicity, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the required duration to induce cell death (e.g., 24 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Trustworthiness through Self-Validation: This protocol is self-validating through the inclusion of critical controls:
-
Untreated Control: Represents 100% cell viability.
-
Vehicle Control: Ensures the solvent used to dissolve the quinoline compound is not affecting cell viability.
-
Toxin-Only Control: Demonstrates the efficacy of the neurotoxic insult.
-
Compound-Only Control: Assesses the inherent cytotoxicity of the quinoline compound at the tested concentrations.
Data Presentation: Example Neuroprotective Effects of a Quinoline Compound
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
| Control (Untreated) | - | 100 ± 4.5 |
| H₂O₂ (100 µM) | - | 45.2 ± 3.8 |
| Quinoline Compound A + H₂O₂ | 1 | 55.7 ± 4.1 |
| Quinoline Compound A + H₂O₂ | 5 | 78.9 ± 5.2 |
| Quinoline Compound A + H₂O₂ | 10 | 92.3 ± 4.9 |
| Quinoline Compound A only | 10 | 98.1 ± 3.5 |
II. Mechanistic Insights: Unraveling the Mode of Action
Once a quinoline compound has demonstrated neuroprotective activity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes implicated in neurodegeneration.
Quantifying the Reduction of Oxidative Stress
Many neuroprotective compounds exert their effects by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defenses.
Protocol: Intracellular ROS Measurement using DCFH-DA
-
Cell Culture and Plating: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment and Toxin Induction: Pre-treat the cells with the quinoline compound for 1-2 hours, followed by the addition of an ROS-inducing agent like H₂O₂.
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 40 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in phenol red-free medium to each well.[20]
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group treated with the ROS-inducing agent alone.[17]
Investigating the Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a key event in neurodegeneration. The activation of caspases, particularly caspase-3, is a hallmark of this process.[21][22]
Protocol: Caspase-3 Activity Assay
This assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.[23][24][25][26]
-
Induce Apoptosis: Treat neuronal cells with the quinoline compound followed by an apoptotic stimulus (e.g., staurosporine or the neurotoxic agent used previously).
-
Cell Lysis: After incubation, harvest the cells and lyse them using the buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[24]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 400-405 nm for colorimetric assays or fluorescence at Ex/Em = 380/420-460 nm for fluorometric assays.[24]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Probing Key Signaling Pathways by Western Blot
To gain deeper mechanistic insights, it is essential to examine the effect of the quinoline compound on key signaling pathways known to be involved in neuroprotection. Western blotting is a powerful technique for this purpose.[21][22][27][28]
Key Signaling Pathways to Investigate:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and is often activated by neuroprotective agents.[[“]][30][31][32][33] Activation of this pathway can inhibit apoptosis.
-
Nrf2 Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[34][35][36][37][38] Its activation is a key mechanism of neuroprotection against oxidative stress.
-
MAPK Pathways (p38, JNK, ERK): The roles of these pathways in neurodegeneration are complex. While chronic activation of p38 and JNK is often pro-apoptotic, the ERK pathway can be pro-survival.[1][2][3][39][40] Investigating the modulation of these pathways can provide valuable information.
Signaling Pathways and Their Interplay
Caption: Interplay of key signaling pathways in neuroprotection.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat neuronal cells with the quinoline compound and/or neurotoxin as previously described. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[27]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, Nrf2, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[17][27]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[27]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the bands using a chemiluminescence detection system.[27]
-
Analysis: Quantify the band intensities and normalize them to the loading control. For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
Data Presentation: Example Western Blot Analysis of Akt Activation
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change) |
| Control | 1.0 |
| H₂O₂ | 0.8 |
| Quinoline Compound A | 1.5 |
| Quinoline Compound A + H₂O₂ | 2.5 |
III. Advancing to In Vivo Models
While in vitro assays are invaluable for initial screening and mechanistic studies, promising quinoline compounds should ultimately be evaluated in in vivo models of neurodegenerative diseases.[4][41][42][43] These models, which include transgenic mice and neurotoxin-induced models, provide a more complex biological system to assess a compound's efficacy, pharmacokinetics, and safety.[41][43]
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the preclinical evaluation of quinoline compounds as potential neuroprotective agents. By starting with foundational cell viability assays and progressing to more detailed mechanistic studies, researchers can efficiently identify and characterize promising candidates for further development. The emphasis on causality in experimental design and the inclusion of self-validating controls are paramount to ensuring the scientific integrity and trustworthiness of the data generated.
References
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- ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central.
- PubMed. (n.d.).
- PubMed Central. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central.
- ResearchGate. (2016). (PDF) Effects of quinoline-based compounds on neuronal cells.
- Auctores Online. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores Online.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals.
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- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
- SciSpace. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential (2023). SciSpace.
- PubMed. (2014). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed.
- ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?
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- Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury.
- MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.
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Application Note & Protocol: Synthesis of Quinolin-2-thiol from 2-Chloroquinolines
Abstract: This document provides a comprehensive guide for the synthesis of quinolin-2-thiol via nucleophilic aromatic substitution of 2-chloroquinolines. Quinolin-2-thiol and its tautomer, quinoline-2(1H)-thione, are pivotal heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as analytical reagents.[1] This guide details the underlying reaction mechanism, presents a comparative analysis of common synthetic methods, and offers detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
Quinoline derivatives are a cornerstone in heterocyclic chemistry, with the quinoline scaffold being integral to numerous natural alkaloids and synthetic pharmaceuticals.[2][3] Among these, quinolin-2-thiol holds a special place due to its existence in a tautomeric equilibrium with quinoline-2(1H)-thione. This structural feature underpins its diverse biological activities and its utility as a versatile synthetic intermediate.[1] The conversion of readily available 2-chloroquinolines to quinolin-2-thiol represents a classical and efficient synthetic strategy. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) pathway, a fundamental reaction class in heteroaromatic chemistry.[4][5] Understanding the nuances of this reaction is critical for achieving high yields and purity, which is paramount for downstream applications.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of quinolin-2-thiol from 2-chloroquinoline is a quintessential example of a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, being an N-heteroaromatic system, is electron-deficient, particularly at the C2 and C4 positions. This inherent electronic property makes it susceptible to attack by nucleophiles. The chlorine atom at the C2 position is a good leaving group, facilitating the substitution.
The mechanism involves two key steps:
-
Nucleophilic Attack: A sulfur-based nucleophile (e.g., hydrosulfide ion (HS⁻), sulfide ion (S²⁻), or thiourea) attacks the electron-deficient carbon atom at the C2 position of the quinoline ring. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, quinolin-2-thiol, which exists in equilibrium with its more stable thione tautomer.
It is noteworthy that in nucleophilic substitution reactions, 2-chloroquinoline exhibits higher reactivity towards certain nucleophiles, like methoxide ions, compared to its 4-chloro counterpart.[4]
Caption: General mechanism for the SNAr reaction.
Comparative Analysis of Common Sulfur Nucleophiles
The choice of sulfur nucleophile is a critical parameter that influences reaction conditions, yield, and work-up procedures. The most common reagents for this transformation are sodium sulfide (Na₂S), sodium hydrosulfide (NaHS), and thiourea.
| Sulfur Nucleophile | Typical Solvent | Reaction Conditions | Key Advantages/Considerations | Reference |
| Sodium Sulfide (Na₂S) | DMF, Ethanol | Room temperature to reflux | Readily available and effective. The reaction is often straightforward, with the product precipitating upon acidification. | [1][6] |
| Sodium Hydrosulfide (NaHS) | Water, Ethanol | 45-65 °C | Used for preparing dithiols and can be generated in situ. Requires careful control of pH during work-up. | [1][7] |
| Thiourea | DMF, Ethanol | Reflux | Forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions. A robust and high-yielding method. | [8] |
Detailed Experimental Protocols
The following protocols are provided as a guide. Researchers should adapt these procedures based on the specific substitution pattern of their 2-chloroquinoline starting material and available laboratory equipment.
Protocol 1: Synthesis using Sodium Sulfide
This protocol is adapted from a general procedure for the synthesis of 2-mercaptoquinolines and is valued for its simplicity and use of mild conditions.[6]
Materials and Reagents:
-
2-Chloroquinoline (1.0 mmol)
-
Sodium sulfide (Na₂S·9H₂O) (1.5 mmol, 1.5 equiv.)
-
Dry N,N-Dimethylformamide (DMF) (5 mL)
-
Ice-water
-
Glacial Acetic Acid
-
Deionized water
Experimental Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline (1.0 mmol) in dry DMF (5 mL).
-
To this solution, add powdered sodium sulfide nonahydrate (1.5 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[6]
-
Upon completion, pour the reaction mixture into a beaker containing approximately 50 mL of ice-water with stirring.
-
Acidify the aqueous mixture by dropwise addition of glacial acetic acid until the pH is acidic and a precipitate forms.[6]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any residual salts.
-
Dry the product under vacuum to afford quinolin-2-thiol. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.[6]
Safety Precautions:
-
DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood.
-
Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. The acidification step must be performed in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Synthesis using Thiourea
This method is a classic and reliable route, proceeding through an isothiouronium salt intermediate.[8]
Materials and Reagents:
-
2,4-Dichloro-8-methylquinoline (10 mmol, 2.12 g - example substrate)
-
Thiourea (30 mmol, 2.28 g, 3.0 equiv.)
-
N,N-Dimethylformamide (DMF) (30 mL)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
Experimental Procedure:
-
Combine the 2-chloroquinoline derivative (10 mmol) and thiourea (30 mmol) in a 100 mL round-bottom flask containing DMF (30 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.[8]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water.
-
Dissolve the resulting solid by adding 0.5 M sodium hydroxide solution (approx. 100 mL). This step hydrolyzes the intermediate and deprotonates the thiol to form the soluble thiolate salt.[8]
-
Filter the alkaline solution to remove any insoluble byproducts.
-
Transfer the filtrate to a clean beaker and precipitate the product by acidifying with 1 M hydrochloric acid (approx. 60 mL). A yellow precipitate of the quinoline-2-thione should form.[8]
-
Collect the yellow precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Handle corrosive acids and bases (HCl, NaOH) with care.
-
Wear appropriate PPE.
Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of quinolin-2-thiol from 2-chloroquinoline using a sulfur nucleophile.
Caption: Experimental workflow for quinolin-2-thiol synthesis.
References
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- Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Journal of Organic Chemistry, 88, 1018-1023.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source not fully specified.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Parmar, N. J., et al. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry.
- Synthesis of Heterocyclic Compounds Derived from 2-Mercapto Quinoline. Source not fully specified.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
- Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Process for producing mercaptans.
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Application Note: A Comprehensive Protocol for the Elemental Analysis of Synthesized Quinolinols
Abstract
This application note provides a detailed guide for the elemental analysis of synthesized quinolinol derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. We present robust protocols for two critical analytical objectives: the verification of core elemental composition (C, H, N) using Combustion Analysis and the quantification of trace elemental impurities, including residual catalysts and heavy metals, via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF) spectroscopy. The methodologies are designed for researchers, analytical chemists, and quality control professionals in academic and pharmaceutical settings, emphasizing experimental rationale, data integrity, and adherence to regulatory standards.
Introduction: The Analytical Imperative for Quinolinols
Quinolinol scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. Their synthesis often involves multi-step processes utilizing metal catalysts (e.g., Palladium, Ruthenium, Copper) and various reagents.[1] Consequently, rigorous analytical characterization is not merely a procedural step but a cornerstone of scientific validity and product safety.
Elemental analysis serves two primary, yet distinct, purposes:
-
Structural Confirmation and Purity Assessment: Verifying the elemental composition of Carbon (C), Hydrogen (H), and Nitrogen (N) is a fundamental test of a compound's identity and purity. For small molecules, analytical results that fall within ±0.4% of the calculated theoretical values are a widely accepted criterion for publication and batch release.[2][3]
-
Safety and Quality Control: Quantifying trace elemental impurities is critical, particularly in drug development. Residual metal catalysts from the synthesis or toxic heavy metals from reagents and equipment can compromise biological assays and pose significant health risks.[4][5] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D, mandate strict control over such impurities in pharmaceutical products.[1]
This guide provides the theoretical basis and step-by-step protocols for the essential techniques required to achieve these analytical goals.
Part I: Core Elemental Composition (CHNS) via Combustion Analysis
Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[6][7] The technique's reliability is contingent on the complete and instantaneous oxidation of the sample, converting the constituent elements into simple, detectable gases.
2.1. Principle of Operation
The synthesized quinolinol sample is precisely weighed and combusted in a high-temperature (typically ≥950°C) furnace rich in oxygen. This process quantitatively converts:
-
Carbon (C) to Carbon Dioxide (CO₂)
-
Hydrogen (H) to Water (H₂O)
-
Nitrogen (N) to Nitrogen Gas (N₂) or its oxides (NOₓ), which are subsequently reduced to N₂.
-
Sulfur (S) to Sulfur Dioxide (SO₂)
These resulting gases are passed through a series of separation columns and detectors, most commonly a thermal conductivity detector (TCD), which measures the concentration of each gas relative to a helium carrier gas.[6]
2.2. Experimental Protocol: CHN Analysis
This protocol outlines the steps for a standard CHN analyzer.
2.2.1. Sample Preparation: The Foundation of Accuracy The causality behind meticulous sample preparation is that the analysis of a few milligrams must be perfectly representative of the entire batch.[8]
-
Homogenization: Ensure the synthesized quinolinol sample is a fine, homogenous powder. If the sample consists of large crystals, gently grind it using a clean agate mortar and pestle.
-
Drying: Dry the sample thoroughly to remove residual solvents and moisture, which would otherwise inflate hydrogen and carbon percentages. A common method is drying under high vacuum over a desiccant (e.g., P₂O₅) for 12-24 hours.
-
Weighing and Encapsulation:
-
Using a microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin or silver capsule.[8] The choice of capsule is critical; tin acts as a combustion catalyst, promoting a rapid, complete oxidation.
-
Tare the balance with the empty capsule before adding the sample.
-
Carefully fold and crimp the capsule to ensure no sample is lost and that it is sealed to prevent atmospheric contamination.
-
2.2.2. Instrument Calibration and Analysis
-
Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). Analyze the standard multiple times to establish a calibration curve and verify instrument performance.
-
Blank Analysis: Run an empty, sealed capsule as a blank to determine the system's baseline.
-
Sample Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence.
-
Data Processing: The instrument's software will automatically integrate the detector signals, subtract the blank, and calculate the weight percentages of C, H, and N based on the calibration standard.
2.3. Data Interpretation and Acceptance Criteria
The primary goal is to compare the experimentally determined ("Found") elemental percentages with the theoretically calculated ("Calcd") values for the proposed molecular formula.
| Element | Calculated (%) for C₁₀H₉NO | Found (%) | Deviation (%) |
| Carbon | 75.45 | 75.21 | -0.24 |
| Hydrogen | 5.70 | 5.65 | -0.05 |
| Nitrogen | 8.80 | 8.91 | +0.11 |
| Status | Pass | ||
| Table 1: Example of Combustion Analysis Data for a Hypothetical Quinolinol Derivative. A deviation of ≤ ±0.4% is considered acceptable. |
2.4. Workflow for Combustion Analysis
Caption: Workflow for CHN elemental analysis by combustion.
Part II: Trace Elemental Impurity Analysis
The detection of trace metals is paramount for quinolinols intended for biological or pharmaceutical applications. The two most powerful and complementary techniques for this purpose are ICP-MS and XRF.
3.1. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an exceptionally sensitive technique capable of detecting metals and some non-metals at ultra-trace levels, often parts-per-trillion (ppt).[9][10] Its high sensitivity makes it the gold standard for quantifying the elemental impurities specified in ICH Q3D.
3.1.1. Principle of Operation A liquid sample is introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma desolvates, atomizes, and ionizes the atoms of the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) for detection and quantification.[11] The key challenge for organic compounds is the complete destruction of the carbon-based matrix, which can otherwise cause signal suppression or polyatomic interferences (e.g., ¹²C⁴⁰Ar⁺ interfering with ⁵²Cr⁺).[12][13]
3.1.2. Protocol: Trace Metal Analysis via ICP-MS
3.1.2.1. Sample Preparation: Matrix Destruction This step is the most critical and requires the highest level of care to avoid contamination and ensure complete analyte recovery.[14]
-
Digestion Vessel Preparation: Use pre-cleaned, trace-metal-free digestion vessels (e.g., Teflon® PFA). It is best practice to acid-leach all vessels and labware in dilute nitric acid and rinse with ultrapure (18 MΩ·cm) water.
-
Weighing: Accurately weigh approximately 50-100 mg of the quinolinol sample directly into the digestion vessel.
-
Acid Digestion:
-
In a fume hood rated for perchloric acid, add 5-10 mL of high-purity, trace-metal-grade concentrated nitric acid (HNO₃) to the vessel.
-
If the sample is difficult to digest, a mixture of acids (e.g., 3:1 HNO₃:HCl, or with small amounts of H₂O₂) may be necessary. Caution: Always research potential reactive hazards of your specific compound with oxidizing acids.
-
Seal the vessels and place them in a microwave digestion system. The microwave provides the high temperature and pressure needed to completely break down the organic matrix.[10] A typical program might ramp to 200°C and hold for 20-30 minutes.
-
-
Dilution: After cooling, carefully open the vessels. Dilute the clear digestate to a final volume (e.g., 50 mL) with ultrapure water. The final acid concentration should be around 2-5%.
-
Internal Standard: Spike all samples, blanks, and calibration standards with an internal standard solution (e.g., containing Sc, Ge, Rh, In, Re) to correct for instrumental drift and matrix effects.[11]
3.1.2.2. Instrumental Analysis
-
Calibration: Prepare a series of multi-element calibration standards from certified stock solutions, ensuring they are matrix-matched to the final acid concentration of the samples.
-
Analysis: Introduce the samples into the ICP-MS. Monitor for potential interferences and use collision/reaction cell technology if necessary to resolve them.[15]
-
Quality Control: Analyze a method blank, a laboratory control sample (LCS), and a sample duplicate with every batch to validate the procedure.
3.1.3. Workflow for ICP-MS Analysis
Caption: Workflow for trace elemental analysis by ICP-MS.
3.2. X-Ray Fluorescence (XRF) Spectroscopy
XRF is a powerful, non-destructive technique that offers significant advantages in terms of speed and simplicity of sample preparation.[5][16][17] It is particularly well-suited for screening samples for higher concentration elements (ppm range) or as a rapid quality control check.
3.2.1. Principle of Operation The sample is irradiated with high-energy primary X-rays. This causes inner-shell electrons in the sample's atoms to be ejected. To regain stability, electrons from outer shells drop down to fill the vacancies, emitting secondary, fluorescent X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which it originated, and their intensity is proportional to the element's concentration.[4]
3.2.2. Protocol: Trace Metal Screening via XRF
3.2.2.1. Sample Preparation (Non-Destructive)
-
Powder Sample: Ensure the quinolinol sample is a fine, homogenous powder (as described in 2.2.1.1).
-
Pellet Pressing: For best results, press the powder into a solid, flat pellet. Weigh approximately 1-2 g of the sample powder into a pellet die and apply pressure (e.g., 10-15 tons) using a hydraulic press. This creates a sample with a uniform surface and density, improving analytical precision.
-
Loose Powder: Alternatively, loose powder can be placed in a dedicated sample cup with a thin-film (e.g., Mylar® or Prolene®) window. This method is faster but may be less precise than a pressed pellet.
3.2.2.2. Instrumental Analysis
-
Calibration: The instrument is typically calibrated using certified reference materials that are matrix-matched as closely as possible to the sample. For more quantitative results, empirical calibrations can be built using in-house standards.
-
Analysis: Place the sample (pellet or cup) into the spectrometer. The analysis is typically complete within minutes.
-
Data Processing: The software identifies elements based on the energy of the fluorescence peaks and quantifies them based on the calibration.
3.3. Comparison of Techniques for Impurity Analysis
| Feature | Inductively Coupled Plasma-MS (ICP-MS) | X-Ray Fluorescence (XRF) |
| Principle | Plasma ionization and mass separation | X-ray induced fluorescence |
| Sample Prep | Complex, destructive (acid digestion) | Simple, non-destructive |
| Typical Sample Size | 50 - 100 mg | 1 - 5 g |
| Detection Limits | ppt to low ppm | Low ppm to % |
| Throughput | Lower (due to sample prep) | High |
| Best For | Ultra-trace quantification, regulatory compliance (ICH Q3D), isotopic analysis | Rapid screening, process monitoring, analysis of higher concentration elements (e.g., catalysts) |
Method Validation
Any analytical protocol for elemental analysis must be validated to ensure its performance is suitable for its intended purpose.[18] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of the sample matrix.
-
Accuracy: Closeness of the measured value to the true value, often assessed by analyzing certified reference materials.
-
Precision: Agreement between repeated measurements of the same sample, expressed as relative standard deviation (RSD).
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
The elemental analysis of synthesized quinolinols requires a multi-faceted approach. Combustion analysis remains the indispensable tool for confirming the core C, H, and N composition, providing a fundamental check on molecular identity and purity. For safety and quality, particularly in a pharmaceutical context, ICP-MS offers unparalleled sensitivity for quantifying trace elemental impurities at levels mandated by regulatory agencies. XRF serves as a valuable complementary technique for rapid, non-destructive screening. By implementing these detailed protocols and understanding the causality behind each step, researchers and scientists can ensure the integrity, quality, and safety of their synthesized quinolinol compounds.
References
- Campbell, I., et al. (2012). The Use of EDXRF for Pharmaceutical Material Elemental Analysis.
- Malvern Panalytical. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
- Technology Networks. (2024). The strategic advances of X-Ray fluorescence for pharmaceutical elemental analysis.
- C&EN Media Group. (n.d.). The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis. Discover.acs.org.
- Le, N. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
- McKelvie, J. R., et al. (2024). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. Analytical Chemistry.
- Le, N. C., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central.
- ResearchGate. (2021). Leishmanicidal Activity of Quinoline Derivatives: Synthesis, Evaluation and Computational Studies.
- Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Kumar, D., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
- Mohamed, H. F., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate.
- AZoM. (2022). ICP-MS for Trace Metal Analysis.
- EPFL. (n.d.). Elemental Analysis – Sample preparation.
- Stüker, A., & Hartinger, C. G. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
- Chemistry LibreTexts. (2022). 1.6: ICP-MS for Trace Metal Analysis.
- Elementar. (2025). Best practices for sample preparation in elemental analysis.
- Wikipedia. (n.d.). Combustion analysis.
- Nanalysis. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Milestone Inc. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- CD Bioparticles. (n.d.). Metal Concentration Analysis with ICP-MS.
- SPEX CertiPrep. (n.d.). Complete Sample Preparation Guide for Analysis of Elemental Impurities.
- American Association for Clinical Chemistry. (2022). How to Avoid Analytical Interferences in Trace Element Analysis.
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- 10. Metal Concentration Analysis with ICP-MS - CD Bioparticles [magneticbio.com]
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Application of Quinoline Derivatives in Materials Science: A Comprehensive Guide for Researchers
Introduction: The Versatile Quinoline Scaffold in Modern Materials
Quinoline, a bicyclic aromatic heterocycle, has emerged from its historical roots in medicinal chemistry to become a cornerstone in the development of advanced functional materials.[1] Its rigid, planar structure, coupled with a rich electron system and the presence of a nitrogen heteroatom, imparts a unique combination of electronic, optical, and chemical properties.[2] These attributes make quinoline and its derivatives highly sought-after building blocks in materials science, with impactful applications in optoelectronics, anti-corrosion technologies, and chemical sensing.[3] The inherent electron-deficient nature of the quinoline core facilitates its role in electron transport, while the ability to undergo extensive functionalization allows for the fine-tuning of its photophysical and chemical characteristics. This guide provides an in-depth exploration of the application of quinoline derivatives in key areas of materials science, offering detailed protocols and expert insights for researchers and professionals in the field.
I. Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs): Illuminating the Future of Displays and Lighting
The remarkable electroluminescent properties of quinoline derivatives have positioned them as critical components in the advancement of Organic Light-Emitting Diode (OLED) technology.[4][5] Their versatility allows them to function in various capacities within the OLED architecture, contributing to enhanced efficiency, stability, and color purity.[6]
Fundamental Roles in OLEDs
Quinoline-based materials are integral to the performance of OLEDs, primarily serving as:
-
Electron-Transporting Materials (ETMs): The electron-withdrawing nature of the quinoline nucleus facilitates efficient electron injection from the cathode and transport to the emissive layer, a crucial factor in achieving balanced charge carrier distribution and high device efficiency.[7]
-
Host Materials: In phosphorescent and fluorescent OLEDs, quinoline derivatives can act as a host matrix for emissive dopants. Their high thermal stability and appropriate energy levels enable efficient energy transfer to the guest emitter, leading to bright and stable emission.[7]
-
Emissive Materials: Certain quinoline derivatives are inherently fluorescent and can be employed as the primary light-emitting component. By strategically modifying the substituents on the quinoline ring, the emission color and quantum yield can be precisely controlled.[6]
Diagram: OLED Device Architecture and Workflow
Caption: Mechanism of corrosion inhibition by quinoline derivatives.
Experimental Protocols for Evaluating Corrosion Inhibition
1. Weight Loss Measurement: a. Prepare mild steel coupons of known dimensions and weigh them accurately. [8] b. Immerse the coupons in a corrosive solution (e.g., 1M HCl) with and without different concentrations of the quinoline derivative inhibitor. [9] c. After a specific immersion time (e.g., 6 hours), remove the coupons, clean them to remove corrosion products, dry, and reweigh. [8] d. Calculate the corrosion rate and inhibition efficiency using the weight loss data. [10] 2. Electrochemical Impedance Spectroscopy (EIS): a. Use a three-electrode setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. [11] b. Immerse the electrodes in the corrosive solution with and without the inhibitor. c. Apply a small amplitude AC signal over a range of frequencies and measure the impedance response. [11] d. Analyze the Nyquist plots to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct indicates effective inhibition. [12] 3. Potentiodynamic Polarization (Tafel Plots): a. Use the same three-electrode setup as for EIS. b. After stabilizing the open-circuit potential (OCP), scan the potential in both anodic and cathodic directions. [9] c. Plot the logarithm of the current density versus the applied potential to obtain Tafel plots. d. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor signifies corrosion protection. [9]
Data Presentation: Corrosion Inhibition Efficiency
| Quinoline Derivative | Concentration (M) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) | Reference |
| Blank (1 M HCl) | - | 1.135 | - | [10] |
| HBQ8 | 10⁻³ | 0.087 | 92.33 | [10] |
| HBQ8 | 10⁻⁴ | 0.163 | 85.64 | [10] |
| HBQ8 | 10⁻⁵ | 0.247 | 78.24 | [10] |
| HBQ8 | 10⁻⁶ | 0.314 | 72.33 | [10] |
| QLDA | 0.1 | - | 94.21 | [13] |
| QLD | 0.1 | - | 91.38 | [13] |
| QL | 0.1 | - | 88.71 | [13] |
III. Quinoline Derivatives as Fluorescent Sensors: Detecting Analytes with High Sensitivity
The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the design of chemosensors for the detection of various analytes, particularly metal ions. [14]By incorporating specific binding sites into the quinoline structure, highly selective and sensitive sensors can be developed.
Sensing Mechanism
The detection mechanism of quinoline-based fluorescent sensors often relies on processes such as:
-
Fluorescence Quenching ("Turn-off"): The binding of an analyte to the sensor can lead to a decrease in fluorescence intensity. [15]* Fluorescence Enhancement ("Turn-on"): Analyte binding can restrict intramolecular rotations or alter electronic transitions, resulting in an increase in fluorescence.
-
Ratiometric Sensing: The binding event causes a shift in the emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths.
Diagram: Fluorescent Sensing Workflow
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of quinoline-based copolymers for light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4,6,8-Trimethyl-quinolin-2-ol Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4,6,8-Trimethyl-quinolin-2-ol. We will explore the common pitfalls leading to low yields and provide robust, field-proven strategies for optimization.
Understanding the Synthesis: The Knorr Quinoline Reaction
The synthesis of this compound, a 2-hydroxyquinoline derivative, is most effectively approached via the Knorr quinoline synthesis, a variation of the broader Conrad-Limpach-Knorr reaction.[1] This method involves two key stages:
-
Condensation: The reaction of an aniline (2,4,6-trimethylaniline) with a β-ketoester (ethyl acetoacetate). In the Knorr synthesis, this step is run at elevated temperatures (typically 110-140°C) to favor the formation of a β-ketoanilide intermediate.[2] This is a thermodynamically controlled process where the aniline attacks the ester carbonyl of the β-ketoester.[2]
-
Cyclization: The subsequent intramolecular cyclization of the β-ketoanilide intermediate is induced by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to form the final quinolin-2-ol product.[3][4]
Reaction Mechanism: Knorr Synthesis
Caption: The two-stage mechanism of the Knorr quinoline synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?
A low overall yield can stem from inefficiencies in either the condensation or the cyclization stage. A systematic approach is required.
-
Incomplete Initial Condensation: The formation of the acetoacetanilide intermediate may be incomplete. This reaction involves the removal of ethanol. If the reaction temperature is too low or the time is insufficient, a significant amount of starting material will remain. Monitor this step by Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting aniline.
-
Suboptimal Cyclization: The ring-closing step is highly sensitive. Insufficiently strong acid, temperatures that are too low, or reaction times that are too short will result in a low conversion of the intermediate to the final product.[5]
-
Product Decomposition: Conversely, excessively high temperatures (>250°C) or prolonged heating during cyclization can lead to the degradation of the desired product, often observed as charring or tar formation.[6][7]
-
Inefficient Heat Transfer: Especially during the high-temperature cyclization step, poor heat transfer can create localized hotspots, leading to decomposition, or cold spots, leading to an incomplete reaction. Using an appropriate high-boiling solvent and vigorous stirring is crucial.[5][8]
Q2: I seem to be getting a mixture of isomers, including the 4-hydroxyquinoline. How can I improve regioselectivity for the desired 2-ol product?
This is a classic regioselectivity challenge in quinoline synthesis governed by kinetic versus thermodynamic control in the initial condensation step.[2]
-
Kinetic vs. Thermodynamic Control: The reaction between an aniline and ethyl acetoacetate has two possible pathways:
-
Kinetic Pathway (Low Temp): At lower temperatures (e.g., room temperature), the aniline's nitrogen preferentially attacks the more reactive ketone carbonyl. This leads to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[2][9]
-
Thermodynamic Pathway (High Temp): At higher temperatures (e.g., 110-140°C), the reaction becomes reversible. The more stable product, the β-ketoanilide, is formed by the attack on the ester carbonyl. This intermediate cyclizes to the desired 2-hydroxyquinoline (Knorr product).[2]
-
To ensure the formation of this compound, you must favor the thermodynamic pathway.
| Parameter | Target: 2-Hydroxyquinoline | Byproduct: 4-Hydroxyquinoline |
| Control Type | Thermodynamic[2] | Kinetic[2] |
| Condensation Temp. | 110-140°C [3] | Room Temperature to moderate heat[5] |
| Intermediate | β-ketoanilide | β-aminoacrylate |
Solution: Perform the initial condensation of 2,4,6-trimethylaniline and ethyl acetoacetate by heating the neat mixture at 110-120°C for at least one hour before proceeding to the acid-catalyzed cyclization.[3]
Q3: The cyclization step is failing or resulting in a thick, unmanageable tar. What can I do to prevent this?
Tar formation is a common consequence of the harsh conditions required for cyclization.[10] This is often due to polymerization and decomposition side reactions.
-
Use a High-Boiling Inert Solvent: While the initial condensation can be done neat, the high-temperature cyclization step can benefit from a high-boiling inert solvent. This helps to ensure uniform heat transfer, prevent localized overheating, and keep the reaction mixture manageable.[6][9] Running the reaction neat at very high temperatures is a primary cause of moderate to low yields.[9] Limpach reported that yields could be raised to 95% in some cases by using an inert solvent like mineral oil.[9]
| Solvent | Boiling Point (°C) | Notes |
| Mineral Oil | >300 | Inert, inexpensive. Facilitates high, even temperatures.[6][9] |
| Dowtherm A | ~257 | Excellent heat transfer fluid, but can be expensive.[8] |
| 1,2,4-Trichlorobenzene | ~214 | Good alternative, but lower boiling point may be limiting for some substrates.[8] |
| Diphenyl Ether | ~259 | Effective, but has a strong, unpleasant odor.[11] |
Data compiled from sources[6][8][9][11].
-
Ensure Anhydrous Conditions: The cyclizing agents (PPA, H₂SO₄) are strong dehydrating agents. However, excess water from reagents or glassware can interfere with the reaction efficiency. Ensure all glassware is oven-dried and reagents are of appropriate purity.
-
Inert Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures, further minimizing tar formation.[6]
Q4: How should I purify the final product and confirm its identity?
Proper purification and characterization are essential to validate your results.
-
Work-up and Isolation: The standard work-up involves carefully pouring the cooled reaction mixture onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.[3]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[12] If significant impurities remain, column chromatography on silica gel is an effective alternative.[3][12]
-
Characterization: To confirm the structure and purity of this compound, use a combination of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the positions of the methyl groups and the proton environments on the quinoline core.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight (203.3 g/mol for C₁₂H₁₃NO).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the quinolone tautomer and N-H bonds.
-
Optimized Experimental Protocol
This protocol is adapted from established procedures for Knorr-type quinoline synthesis.[3]
Step 1: Synthesis of Acetoacet-2,4,6-trimethyl-anilide (Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4,6-trimethylaniline (13.5 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Condensation Reaction: Heat the neat mixture with stirring at 110-120°C for 1-2 hours. Ethanol is evolved as a byproduct. The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
Cooling: After the reaction is complete, allow the mixture to cool to approximately 80°C before proceeding to the next step. The resulting product is the crude β-ketoanilide intermediate.
Step 2: Cyclization to this compound
-
Acid Addition: To the flask containing the warm intermediate, carefully add polyphosphoric acid (PPA) (100 g) in portions with vigorous stirring. Caution: This is an exothermic reaction.
-
Cyclization Reaction: Once the addition is complete, heat the viscous mixture to 140°C and maintain this temperature for 30-45 minutes with continued stirring.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker. Stir until the mixture is homogeneous.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or 10M NaOH until effervescence ceases and the pH is approximately 7-8. A solid precipitate will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. Dry the purified product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing and fixing low-yield issues.
Frequently Asked Questions (FAQs)
Q: In my final product, which tautomeric form is predominant: the this compound (enol) or the 4,6,8-Trimethyl-1H-quinolin-2-one (keto)? A: For 2-hydroxyquinolines, the quinolin-2(1H)-one (keto) tautomer is generally the more stable and predominant form.[12] Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form under specific conditions (e.g., in different solvents).[12]
Q: Are there alternative synthetic routes that avoid such high temperatures? A: Yes, other methods have been developed for quinolinone synthesis. One notable alternative involves the cyclocondensation of isatoic anhydrides with active methylene compounds like ethyl acetoacetate.[11][13][14] These reactions can sometimes be performed under milder conditions and may be worth exploring if the Knorr synthesis proves problematic for your specific application.
Q: What are the critical safety precautions for this synthesis? A: The primary hazards are associated with the high temperatures and corrosive reagents used.
-
High Temperatures: The cyclization step requires temperatures that can exceed the autoignition point of some organic materials. Use a well-calibrated heating mantle, sand bath, or high-temperature oil bath. Never heat a closed system.
-
Corrosive Acids: Polyphosphoric acid and concentrated sulfuric acid are highly corrosive and cause severe burns. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The addition of PPA or H₂SO₄ to the reaction intermediate is exothermic. Add the acid slowly and with efficient stirring to control the heat release.
-
Work-up: Quenching the reaction mixture on ice must be done carefully and slowly to avoid violent boiling and splashing of the acidic solution.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025). physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol.
- BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
- Saczewski, F., & Balewski, Ł. (2021).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
- Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018, September 28). NIH.
- Hans, M., & Delaude, L. (n.d.). Submitted by Morgan Hans and Lionel Delaude. Organic Syntheses Procedure.
- Knorr quinoline synthesis. (n.d.). CUTM Courseware - Centurion University.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.
- BenchChem. (2025). An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- BenchChem. (2025). An In-Depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol.
- Tabassum, S., & Al-Amin, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (n.d.). ResearchGate.
- Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer-Cyclization of o-Alkynoylaniline Derivatives. (n.d.). PubMed.
- Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. (n.d.). Indian Journal of Chemistry.
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018, September 28). PubMed.
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Technical Support Center: Optimizing the Knorr Quinoline Synthesis for Trimethyl-Substituted Anilines
Welcome to the technical support center for the Knorr synthesis of quinolines, with a specialized focus on challenging trimethyl-substituted aniline substrates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and robust protocols to navigate the complexities of this reaction. The inherent steric and electronic properties of trimethyl anilines demand a nuanced approach beyond standard procedures, which we will explore in detail.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the Knorr synthesis, particularly in the context of sterically hindered substrates.
Q1: What is the general mechanism of the Knorr quinoline synthesis?
The Knorr quinoline synthesis is a classic intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone form) under strong acid catalysis.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The process begins with the protonation of the carbonyl groups on the β-ketoanilide by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4] A large excess of acid is crucial as it facilitates the formation of a key dicationic intermediate, which acts as a potent "superelectrophile".[1][5] This highly reactive species then undergoes intramolecular cyclization onto the aniline ring, followed by dehydration to yield the final 2-hydroxyquinoline product.[1][4]
Q2: Why are trimethyl-substituted anilines particularly challenging substrates for this reaction?
The challenges with trimethyl-substituted anilines arise from a combination of two opposing factors:
-
Steric Hindrance: The three methyl groups on the aniline ring create significant steric bulk. This physically obstructs the approach of the β-keto side chain to the aromatic ring, making the key cyclization step difficult. The reaction requires a specific conformation for the electrophilic attack to occur, which is energetically less favorable due to steric clash.
-
Electronic Effects: Methyl groups are electron-donating, which increases the electron density of the aniline ring.[6] While this enhanced nucleophilicity should theoretically accelerate the electrophilic aromatic substitution, it also makes the ring highly susceptible to undesirable side reactions under the harsh, strongly acidic conditions of the Knorr synthesis. These can include sulfonation (if using H₂SO₄) or even substrate decomposition at elevated temperatures.
The core of the optimization process is therefore to find conditions forceful enough to overcome the steric barrier without causing excessive degradation of the highly activated substrate.
Q3: What are the most critical parameters to control when working with trimethyl anilines?
Based on our experience, success with these substrates hinges on the meticulous control of four key parameters:
-
Choice and Concentration of Acid: This is the most critical factor. The acid is not just a catalyst but a reagent that dictates the reactive intermediate. A large excess (typically 5-10 times the weight of the anilide) is non-negotiable to favor the 2-hydroxyquinoline pathway.[4] Polyphosphoric acid (PPA) is often superior to sulfuric acid for these challenging substrates as it is an excellent dehydrating agent and can promote cyclization under slightly less harsh thermal conditions. Triflic acid has also been shown to be a highly effective, albeit more expensive, alternative.[1][5]
-
Temperature and Reaction Time: These parameters must be balanced to overcome the steric hindrance. While the reaction often requires heating to 80-120 °C, for highly activated systems like trimethyl anilines, we recommend starting at a lower temperature and gradually increasing it while monitoring the reaction.[4] An extended reaction time at a more moderate temperature can often provide a better yield than a short reaction time at a very high temperature, which risks decomposition.[4]
-
Purity of Starting Materials: Ensure the starting β-ketoanilide is pure. Any impurities from the initial condensation step can lead to significant side product formation and complicate purification.
-
Reaction Monitoring: Do not rely on standardized reaction times. The reactivity of different trimethyl aniline isomers will vary. Regular monitoring by Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal point to quench the reaction.[4]
Section 2: Troubleshooting Guide for Trimethyl Anilines
This section provides direct answers to common problems encountered during the synthesis.
Problem 1: Very low or no yield of the desired quinolone product.
-
Possible Cause A: Insufficiently forcing conditions to overcome steric hindrance.
-
Scientific Rationale: The steric barrier imposed by the three methyl groups significantly raises the activation energy for the cyclization step. Standard conditions that work for aniline or toluidine will often fail completely.
-
Solution:
-
Increase Acid Strength/Volume: If using sulfuric acid, switch to polyphosphoric acid (PPA) or consider a small-scale trial with triflic acid.[1] Ensure you are using at least a 10-fold weight excess of PPA.
-
Optimize Temperature: Carefully increase the reaction temperature in 10 °C increments, holding for 1-2 hours at each new temperature and monitoring by TLC. A range of 100-140 °C is often required for hindered substrates.
-
Extend Reaction Time: If you observe slow conversion of the starting material, extend the reaction time significantly (e.g., 12-24 hours) before increasing the temperature.
-
-
-
Possible Cause B: Decomposition of the electron-rich substrate.
-
Scientific Rationale: The high electron density of the trimethyl aniline ring makes it prone to attack by the strong acid, leading to irreversible sulfonation or other degradation pathways, especially at high temperatures.
-
Solution:
-
Control the Initial Addition: Add the β-ketoanilide substrate portion-wise to the stirred acid at a low temperature (0 °C).[4] This dissipates the heat of mixing and prevents localized "hot spots" that can cause immediate decomposition.
-
Ramp Temperature Slowly: After the addition is complete, allow the mixture to warm to room temperature slowly before initiating heating. This ensures a homogeneous solution and controlled reaction onset.
-
-
Problem 2: Formation of a complex mixture of quinolone isomers.
-
Possible Cause: Cyclization at multiple positions on the aniline ring.
-
Scientific Rationale: The three electron-donating methyl groups activate the available positions on the aromatic ring for electrophilic attack. Depending on their relative positions (e.g., in 2,4,6-trimethylaniline vs. 2,3,4-trimethylaniline), more than one carbon may be sterically accessible and electronically favorable for cyclization, leading to a mixture of constitutional isomers.
-
Solution:
-
Verify Starting Material: Ensure your starting trimethyl aniline is a single, pure isomer.
-
Anticipate Isomers: For certain substitution patterns, isomer formation is unavoidable. The strategy must then shift from preventing their formation to efficient separation.
-
Advanced Purification: Recrystallization is often insufficient to separate closely related isomers. High-performance column chromatography on silica gel is the method of choice. Use a shallow gradient elution (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to achieve separation.
-
-
Problem 3: Significant formation of the isomeric 4-hydroxyquinoline byproduct.
-
Possible Cause: Insufficient acid concentration.
-
Scientific Rationale: The formation of the desired 2-hydroxyquinoline proceeds through a dicationic intermediate, which is favored by a large excess of strong acid.[1] If the acid concentration is too low, a competing pathway involving a monocationic intermediate becomes significant. This intermediate can fragment and recombine to ultimately form the thermodynamically stable 4-hydroxyquinoline.[1][5]
-
Solution:
-
Increase Acid-to-Substrate Ratio: This is the most direct solution. Use a minimum of a 10:1 weight ratio of PPA to the β-ketoanilide. For particularly stubborn cases, a ratio of up to 15:1 can be beneficial. This ensures the equilibrium is pushed heavily towards the required dicationic intermediate.
-
-
Problem 4: Difficulties during workup and product isolation.
-
Possible Cause: Product loss or contamination during precipitation and washing.
-
Scientific Rationale: The quinolone product is precipitated by quenching the highly concentrated acid mixture in a large volume of ice water.[4] If the quench is not performed correctly, the product may remain partially soluble or become contaminated.
-
Solution:
-
Vigorous Quenching: Pour the cooled reaction mixture slowly in a thin stream into a vigorously stirred, large beaker of crushed ice and water. This ensures rapid cooling and dilution, promoting complete precipitation.
-
Check Filtrate pH: After collecting the solid by vacuum filtration, wash it thoroughly with water until the filtrate is neutral (pH ~7). Acidic residue can cause the product to degrade over time.
-
Extract the Aqueous Phase: If the yield is still low, the product may have some solubility in the acidic aqueous phase. After filtering the precipitate, neutralize the filtrate with a base (e.g., NaOH solution) and extract it with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
-
-
Section 3: Optimized Experimental Protocols
These protocols are designed as a robust starting point for trimethyl-substituted anilines.
Protocol 1: Synthesis of the β-Ketoanilide Precursor
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the trimethyl aniline (1.0 eq.), the desired β-ketoester (e.g., ethyl acetoacetate, 1.05 eq.), and toluene (approx. 2 mL per mmol of aniline).
-
Catalysis: Add a few drops of ethylenediamine as a catalyst.[7]
-
Reaction: Heat the mixture to reflux. Water and ethanol (or methanol) will be collected in the Dean-Stark trap over 12-18 hours.
-
Monitoring: Follow the disappearance of the aniline starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture. Wash the toluene solution with dilute HCl (1M) to remove any unreacted aniline, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude β-ketoanilide is often an oil or low-melting solid that can be used directly in the next step or purified by column chromatography if necessary.[7]
Protocol 2: Knorr Cyclization using Polyphosphoric Acid (PPA)
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10 g per 1 g of β-ketoanilide).
-
Substrate Addition: Cool the PPA to 0 °C in an ice bath. Slowly add the β-ketoanilide (1.0 eq.) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Begin heating the mixture with a heating mantle. A starting temperature of 90 °C is recommended.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (quench a small aliquot in ice water, extract with ethyl acetate, and spot on a TLC plate). If the reaction is sluggish after 4 hours, increase the temperature to 110 °C. If necessary, further increase to 130 °C.
-
Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Pour the viscous reaction mixture slowly into the ice slurry.
-
Isolation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake extensively with water until the filtrate is neutral. Then, wash with a small amount of cold ethanol to remove non-polar impurities.
-
Drying & Purification: Dry the solid product under vacuum. The crude quinolone can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or, more effectively for isomer mixtures, by column chromatography on silica gel.[4]
Section 4: Data & Parameter Summary
This table provides a quick reference for optimizing the Knorr cyclization of trimethyl-β-ketoanilides.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Superior dehydrating agent, often gives cleaner reactions than H₂SO₄ for sensitive substrates. |
| Acid:Substrate Ratio | 10:1 to 15:1 (by weight) | Essential to drive the reaction towards the dicationic intermediate and minimize 4-hydroxyquinoline formation.[1][4] |
| Temperature Range | 90 - 140 °C | Start low and increase incrementally. Balance the need to overcome steric hindrance with the risk of decomposition. |
| Reaction Time | 4 - 24 hours | Highly substrate-dependent. Must be determined by careful TLC monitoring. |
| Workup Quench | Slow addition to ice/water | Ensures rapid cooling and complete precipitation of the product. |
| Purification | Column Chromatography | Often necessary to separate constitutional isomers and remove stubborn impurities. |
Section 5: Visualizations
Diagram 1: Knorr Quinoline Synthesis Mechanism
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 3: The Optimization Challenge with Trimethyl Anilines
Caption: The interplay of steric and electronic effects in the synthesis.
References
- Knorr quinoline synthesis - Wikipedia.
- Knorr Quinoline Synthesis - SynArchive.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
- Knorr Quinoline Synthesis - Organic Reactions.
- Synthesis of Quinoline and derivatives - SlideShare.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR - TSI Journals.
- Knorr quinoline synthesis - chemeurope.com.
- Reactions of Aniline - Chemistry Steps.
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Knorr Quinoline Synthesis [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knorr_quinoline_synthesis [chemeurope.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. tsijournals.com [tsijournals.com]
identifying side products in the synthesis of substituted quinolinols
Welcome to the technical support center for the synthesis of substituted quinolinols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of quinoline chemistry. The synthesis of these valuable scaffolds, while well-established, is often plagued by the formation of stubborn side products that can complicate purification and reduce yields.
This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may encounter in the lab. We will explore the causality behind side product formation in common synthetic routes and provide field-proven strategies to mitigate them, ensuring the integrity and efficiency of your research.
FAQ 1: General Issues in Quinolinol Synthesis
Q: My reaction is consistently low-yielding, regardless of the specific named reaction I use. What general parameters should I investigate first?
A: Low conversion is a common frustration that can often be traced back to a few fundamental parameters. Before undertaking extensive optimization of a specific named reaction, always validate these core conditions:
-
Substrate Reactivity: The electronic nature of your aniline precursor is paramount. Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are less nucleophilic. This deactivation slows the initial condensation and can make the final acid-catalyzed cyclization step, often the rate-determining step, significantly more challenging[1][2]. Consider using more forcing conditions (higher temperatures, stronger acids) or alternative synthetic routes for these substrates.
-
Reaction Temperature: Every quinoline synthesis has an optimal temperature range. Excessively high temperatures can lead to the decomposition of starting materials, intermediates, and the final product, frequently manifesting as intractable tar[1]. Conversely, a temperature that is too low will result in an incomplete or stalled reaction[1]. Methodical temperature screening is a crucial first step in optimization.
-
Presence of Water: For most acid-catalyzed syntheses, water is an inhibitor. Water generated during the reaction can shift equilibria unfavorably or hydrolyze key intermediates[1]. Ensure you are using anhydrous reagents and solvents, and consider using a Dean-Stark apparatus or chemical drying agents where appropriate.
Troubleshooting Guide 1: The Doebner-von Miller Reaction
This powerful reaction builds the quinoline core from anilines and α,β-unsaturated carbonyl compounds. However, its reliance on strong acid catalysis under heating often promotes competing polymerization pathways.
Q: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is happening and how can I prevent it?
A: This is the most common failure mode in the Doebner-von Miller synthesis. The culprit is the acid-catalyzed polymerization or self-condensation of the α,β-unsaturated carbonyl compound, which outcompetes the desired reaction with the aniline[3].
Causality: Strong acids (e.g., H₂SO₄, HCl) and high temperatures, while necessary for the cyclization, create ideal conditions for the Michael addition of one α,β-unsaturated molecule onto another, leading to oligomers and high-molecular-weight polymers, which present as tar[3].
Solutions:
-
Control Reagent Concentration: The most effective strategy is to keep the instantaneous concentration of the carbonyl compound low. Add the α,β-unsaturated aldehyde or ketone slowly and portion-wise to the heated acidic solution of the aniline[3]. This favors the reaction with the aniline, which is present in high concentration, over self-condensation.
-
Optimize the Catalyst: Overly harsh acidic conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄), which can offer a better balance between promoting the desired cyclization and minimizing polymerization[4].
-
Use a Biphasic Medium: Sequestering the carbonyl compound in an organic phase while the aniline salt remains in the aqueous acidic phase can dramatically reduce polymerization and improve yields[5].
Workflow for Minimizing Polymerization in Doebner-von Miller Synthesis
Caption: A logical workflow for troubleshooting tar formation in the Doebner-von Miller reaction.
Troubleshooting Guide 2: The Conrad-Limpach-Knorr & Combes Syntheses
These related methods involve the condensation of anilines with β-dicarbonyl compounds (β-ketoesters for Conrad-Limpach, β-diketones for Combes). The primary challenge here is often not polymerization, but a lack of regioselectivity.
Q: I am getting a mixture of two quinolinol regioisomers that are very difficult to separate. How can I control the selectivity?
A: This is a classic problem in both syntheses when using an unsymmetrical β-dicarbonyl compound. The outcome is determined by which carbonyl group the aniline initially attacks and which carbonyl participates in the final cyclization. Control can be achieved by understanding the kinetic vs. thermodynamic pathways.
1. Conrad-Limpach-Knorr Synthesis (using a β-ketoester like ethyl acetoacetate):
-
Kinetic Control (Lower Temperature): At moderate temperatures (e.g., room temperature to ~100°C), the aniline preferentially attacks the more electrophilic ketone carbonyl. The resulting enamine intermediate then cyclizes via attack onto the aromatic ring, yielding the 4-hydroxyquinolinol (4-quinolone) product after heating[6][7][8]. This is the standard Conrad-Limpach pathway.
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., >140°C), the reaction becomes reversible. The thermodynamically more stable intermediate is the anilide, formed by attack at the ester carbonyl. Subsequent cyclization of this anilide intermediate yields the isomeric 2-hydroxyquinolinol (2-quinolone) [6]. This is known as the Knorr synthesis pathway.
Solution: Carefully control the reaction temperature. For the 4-hydroxy product, perform the initial condensation at a lower temperature before proceeding to the high-temperature cyclization step. For the 2-hydroxy product, a single high-temperature step is typically used.
2. Combes Synthesis (using an unsymmetrical β-diketone):
In the Combes synthesis, the regioselectivity of the acid-catalyzed cyclization is governed primarily by steric and electronic factors[2].
-
Steric Hindrance: The final cyclization is an electrophilic aromatic substitution. This step is sensitive to steric bulk. Increasing the size of the R-group on the diketone can favor the formation of the isomer where this bulky group is further away from the aniline ring (i.e., at the 2-position of the quinoline)[2].
-
Substituent Effects: The electronic nature of substituents on the aniline also directs the cyclization. The ring closure will preferentially occur at the more electron-rich, sterically accessible ortho position.
Solution: To favor a specific regioisomer, you may need to redesign your β-diketone precursor to exploit steric differences between the two carbonyls.
Regioselectivity Pathways in Conrad-Limpach-Knorr Synthesis
Caption: Competing kinetic and thermodynamic pathways determining regioisomeric outcomes.
Troubleshooting Guide 3: The Friedländer Synthesis
The Friedländer synthesis is a convergent and often high-yielding method, condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group[9][10]. Side products often arise from self-condensation of the methylene component.
Q: My Friedländer reaction is giving a complex mixture, and I suspect self-condensation of my ketone starting material. How can I confirm this and prevent it?
A: This is a common issue, especially under the basic conditions sometimes used for the Friedländer synthesis[11]. Ketones with α-hydrogens can undergo aldol condensation with themselves, leading to α,β-unsaturated dimers and other byproducts.
Detection and Confirmation:
-
TLC Analysis: Spot your crude reaction mixture against a sample of the ketone starting material that has been stirred under the same basic conditions (without the amino-ketone). If new spots appear in the self-condensation control that match spots in your reaction mixture, you have confirmed the side reaction.
-
LC-MS Analysis: The mass of the aldol dimer will be (2 * MW of ketone) - 18 (for the loss of H₂O). Look for this mass in the chromatogram of your crude product.
Solutions:
-
Switch to Acid Catalysis: The Friedländer reaction can be effectively catalyzed by acids (e.g., p-TsOH, TFA, I₂)[10][12]. Acidic conditions do not promote the base-catalyzed aldol reaction, often providing a much cleaner reaction profile.
-
Modify the Substrate: To completely avoid self-condensation under basic conditions, you can pre-form the imine (Schiff base) between the 2-aminoaryl ketone and an amine, then react this stable intermediate with the α-methylene ketone. This strategy has proven effective in complex syntheses[11].
Quantitative Data Summary
The table below summarizes common issues and their prevalence in major quinolinol syntheses.
| Synthesis Method | Common Side Products | Typical Cause(s) | Mitigation Strategy |
| Doebner-von Miller | Tar / Polymers[3] | Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl. | Slow reagent addition, catalyst optimization, biphasic media[3][5]. |
| Conrad-Limpach-Knorr | 2-OH/4-OH Regioisomers[6] | Reaction temperature dictates kinetic vs. thermodynamic control. | Strict temperature control during the initial condensation step. |
| Combes | Regioisomers | Steric/electronic effects in unsymmetrical diketones[2]. | Redesign of diketone substrate to maximize steric differentiation. |
| Friedländer | Aldol self-condensation products[11] | Base-catalyzed side reaction of the α-methylene ketone. | Switch from base to acid catalysis (e.g., p-TsOH)[10]. |
| Skraup | Significant Tar / Charring[1][5] | Highly exothermic, uncontrolled oxidation of glycerol/intermediates. | Use of a moderator like ferrous sulfate (FeSO₄)[1][5]. |
Experimental Protocols
Protocol 1: General Purity Assessment of a Crude Quinolinol Product by LC-MS
This protocol provides a universal workflow for identifying and obtaining preliminary quantification of side products. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose[13].
1. Sample Preparation: a. Accurately weigh ~1 mg of your crude reaction product into a clean 2 mL HPLC vial. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). Ensure complete dissolution. c. If the solution is cloudy, filter it through a 0.22 µm syringe filter into a clean vial.
2. LC Method Conditions (Typical Starting Point):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. MS Method Conditions:
- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all components.
- Mass Range: Scan from m/z 100 to 1000.
- Data Acquisition: Collect both full scan data (to see all ions) and, if your instrument allows, data-dependent MS/MS fragmentation data (to help with structural elucidation).
4. Data Analysis: a. Integrate all peaks in the chromatogram. The area percentage of each peak provides a semi-quantitative estimate of its relative abundance. b. Examine the mass spectrum for each peak. c. Compare the observed masses to the expected masses of your starting materials, desired product, and plausible side products (e.g., dimers, incompletely cyclized intermediates, regioisomers).
References
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry. [Link]
- Doebner–Miller reaction. Wikipedia. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Recent Progress in the Synthesis of Quinolines. (2020). Mini-Reviews in Medicinal Chemistry. [Link]
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
- A review on synthetic investigation for quinoline- recent green approaches. (2022).
- Doebner-Miller reaction and applic
- The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Friedländer Synthesis. J&K Scientific LLC. [Link]
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Doebner-von Miller reaction. Semantic Scholar. [Link]
- Friedländer Quinoline Synthesis.
- Combes Quinoline Synthesis. Cambridge University Press. [Link]
- Combes quinoline synthesis. Wikipedia. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Conrad-Limpach Reaction. Cambridge University Press. [Link]
- Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering Thin-Layer Chromatography of Quinolinol Reactions
Welcome to the technical support center for thin-layer chromatography (TLC) of quinolinol reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize quinolinol scaffolds in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve common TLC challenges effectively. The protocols and insights shared here are grounded in established chromatographic theory and extensive field experience.
Troubleshooting Guide: From Streaks to Spots
This section addresses the most frequent issues encountered during the TLC analysis of quinolinol reactions in a direct question-and-answer format.
Question 1: My quinolinol spots are streaking or "tailing" down the plate. What's happening and how do I fix it?
Answer: This is the most common problem when analyzing basic compounds like quinolinols on standard silica gel plates.[1] Silica gel (SiO₂) is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the quinolinol ring can form a strong acid-base interaction with these sites, causing the compound to "stick" to the stationary phase instead of moving smoothly with the mobile phase. This results in an elongated or tailed spot.[1][2]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most reliable solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1][2][3] This ensures that your quinolinol compound interacts with the silica gel through normal partitioning rather than a strong acid-base reaction.
-
Reduce Sample Concentration: Overloading the plate with too much sample can saturate the stationary phase, leading to streaking for even well-behaved compounds.[1][2][3][5][6]
-
Dilute your sample and re-spot. The ideal starting spot should be only 1-2 mm in diameter.[1]
-
-
Consider Alternative Stationary Phases: If tailing persists, especially with highly basic quinolinols, the stationary phase itself may be the issue.
Question 2: My spots are not moving off the baseline (Rf ≈ 0). What should I do?
Answer: An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase and is not being effectively carried by the mobile phase. In short, your eluent is not polar enough.[1][7][8]
Solutions:
-
Increase Solvent Polarity: The most straightforward approach is to increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using 10% ethyl acetate in hexanes, try increasing the concentration to 30% or 50%.[1]
-
Change to a More Polar Solvent System: If adjusting the solvent ratio is insufficient, you may need to switch to a fundamentally more polar solvent system.[1][3] For instance, moving from an ethyl acetate/hexanes system to a methanol/dichloromethane system is a significant step up in polarity.[1]
Question 3: My spots are running at the solvent front (Rf ≈ 1). How can I get separation?
Answer: An Rf value near one is the opposite problem: your compound has a very low affinity for the stationary phase and is moving almost exclusively with the mobile phase. Your eluent is too polar.[7][8]
Solutions:
-
Decrease Solvent Polarity: Reduce the proportion of the more polar solvent in your mobile phase. If you are using 50% ethyl acetate in hexanes, try decreasing it to 10% or 20%.
-
Change to a Less Polar Solvent System: If you are already using a low percentage of a polar solvent (e.g., 2% methanol in dichloromethane), consider switching to a less polar solvent system altogether, such as ethyl acetate in hexanes.
| Problem | Cause | Primary Solution |
| Rf ≈ 0 | Eluent is not polar enough. | Increase the polarity of the eluent. |
| Rf ≈ 1 | Eluent is too polar. | Decrease the polarity of the eluent. |
| Ideal Rf | Balanced affinity. | An ideal Rf value is between 0.3 and 0.7.[8] |
Question 4: I don't see any spots on my plate after development.
Answer: This can be a frustrating issue, but it is usually solvable through a logical process of elimination.
Solutions:
-
Check Visualization Method: Quinolinols are typically UV-active due to their aromatic structure, so viewing under a 254 nm UV lamp is the first step.[9][10] However, if the concentration is very low or the specific derivative doesn't quench fluorescence well, you may need an alternative.
-
Increase Sample Concentration: Your sample may simply be too dilute to detect.[3][5]
-
Check Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample.[5][13] If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[5][13]
-
Consider Volatility: Highly volatile compounds may evaporate from the plate before or during development.[3] If you suspect this, minimize the time between spotting and development.
Experimental Protocols & Methodologies
Protocol 1: Standard TLC Procedure for Quinolinol Reactions
-
Plate Preparation:
-
Using a pencil (never a pen, as ink contains organic compounds that will run), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Mark the lanes where you will spot your starting material, co-spot, and reaction mixture.
-
-
Chamber Preparation:
-
Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapor, which ensures a more uniform development and prevents the solvent front from running unevenly.[1] Cover the chamber tightly and let it equilibrate for 5-10 minutes.
-
-
Spotting:
-
Dissolve your samples in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.[13]
-
Dip a capillary tube into your sample. Gently and briefly touch the end of the capillary tube to the marked position on the baseline. The goal is a small, concentrated spot of 1-2 mm in diameter.[1]
-
For the "co-spot" lane, spot your starting material first, let it dry, and then spot your reaction mixture directly on top of it. This is crucial for determining if your starting material is consumed.
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline remains above the solvent level.[1]
-
Cover the chamber and allow the solvent to move up the plate via capillary action without disturbance.
-
-
Completion & Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[1]
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9][10]
-
If necessary, proceed with a chemical staining method.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot. The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[1]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Protocol 2: 2D TLC for Assessing Compound Stability
Some quinolinol derivatives can be unstable on acidic silica gel.[6][14] 2D TLC is an excellent diagnostic tool to check for on-plate decomposition.[4][6][14]
-
Using a square TLC plate, spot your sample in one corner, about 1.5 cm from each edge.
-
Develop the plate as usual in your chosen solvent system.
-
Remove the plate, dry it completely, and then rotate it 90 degrees so that the line of separated spots is now the new baseline.
-
Develop the plate a second time in the same solvent system.
-
Interpretation:
-
Stable Compounds: If your compound is stable, all spots will appear along the diagonal of the plate.
-
Unstable Compounds: If your compound is decomposing on the silica, you will see new spots appearing off the diagonal.[4][6][14] If this occurs, using a less acidic stationary phase like alumina or deactivating the silica plate is recommended.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for diagnosing and solving common TLC problems.
Principle of TLC Separation
Caption: The separation of polar and non-polar compounds on a TLC plate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing quinolinol derivatives? A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] If your quinolinol derivative is highly substituted with polar groups (e.g., hydroxyls, amines), you may need to start with a more polar system like 5% methanol in dichloromethane.[1] Always remember to add a small amount of triethylamine (~0.5%) to prevent tailing with quinolinols.[1]
Q2: How can I confirm the identity of a spot on my TLC plate? To tentatively identify a compound, use the co-spotting technique. On the same TLC plate, spot your starting material in one lane, your reaction mixture in another, and a third lane where you apply both the starting material and the reaction mixture on the same spot. If the spot in your reaction mixture corresponds to the starting material, it will appear as a single, unified spot in the co-spot lane. If a new product has formed, you will see it as a separate spot.
Q3: The Rf values for my compounds seem to change every time I run a plate. Why? Rf values can be sensitive to experimental conditions.[15] Lack of reproducibility is often due to:
-
Unsaturated Chamber: Failing to properly saturate the TLC chamber with solvent vapor can lead to faster evaporation from the plate surface, changing the mobile phase composition and affecting Rf values.
-
Temperature Fluctuations: Chromatography is affected by temperature.[15] Running TLCs at significantly different ambient temperatures can alter Rf values.
-
Changes in Stationary Phase: Different batches or brands of TLC plates can have slight variations in the activity of the silica gel, affecting separation.[15]
-
Reusing Solvent: Always use a fresh mobile phase for each run, as the solvent composition can change over time due to differential evaporation.[5]
Q4: My reactant and product have very similar Rf values. How can I improve separation? If the spots are too close for analysis, you need to change the selectivity of your chromatographic system.
-
Try a Different Solvent System: The key is to try solvents with different chemical properties. For example, if you are using an ethyl acetate (a hydrogen bond acceptor) / hexanes mixture, try switching to a dichloromethane (a polar aprotic solvent) / methanol (a hydrogen bond donor) system. This change in intermolecular interactions can often resolve closely running spots.[14]
-
Run a Longer Plate: Using a longer TLC plate can sometimes provide the extra distance needed to resolve spots with close Rf values.
References
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- ChemBAM. (n.d.). TLC troubleshooting.
- MilliporeSigma. (n.d.). Thin Layer Chromatography (TLC).
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography.
- University of York, Chemistry Teaching Labs. (n.d.). Issues.
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
Sources
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- 4. Chromatography [chem.rochester.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. Chromatography [chem.rochester.edu]
- 15. sciencing.com [sciencing.com]
Technical Support Center: Alternative Catalysts for Intramolecular Cyclization of β-Ketoanilides
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the nuances of intramolecular cyclization of β-ketoanilides, a cornerstone reaction for the synthesis of quinolones and related heterocyclic scaffolds. As the field moves towards more sustainable and cost-effective synthetic routes, the exploration of alternative catalysts beyond traditional strong acids or precious metals is paramount.
This support center provides direct answers to common experimental challenges, explains the causality behind protocol choices, and offers field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address high-level questions to orient your experimental design.
Q1: What are the main classes of alternative catalysts for this transformation?
A1: Beyond traditional methods requiring high temperatures and strong acids like H₂SO₄ (Knorr quinoline synthesis), the field has embraced several milder and more versatile catalytic systems.[1] These can be broadly categorized as:
-
Brønsted Acids: Catalysts like p-toluenesulfonic acid (p-TsOH) and triflic acid (TfOH) can effectively promote cyclization under significantly milder conditions than polyphosphoric acid (PPA) or sulfuric acid.[2]
-
Lewis Acids: A wide range of metal salts such as FeCl₃, ZnCl₂, and Bi(OTf)₃ have been employed. They function by activating the ketone carbonyl group towards nucleophilic attack by the aniline ring. Careful selection is needed to avoid catalyst poisoning or undesired side reactions.[3][4]
-
Iodine-Based Catalysts: Molecular iodine (I₂) and hypervalent iodine reagents have emerged as powerful metal-free alternatives.[5][6] They often operate through a different mechanism, involving electrophilic activation of the enol or enamine intermediate.[6]
-
Photoredox and Electrochemical Methods: These modern techniques offer metal-free pathways for C-H amination and cyclization, representing the cutting edge of sustainable synthesis.[7][8][9]
Q2: How do I select the best catalyst for my specific β-ketoanilide substrate?
A2: Catalyst selection is substrate-dependent and hinges on the electronic properties of both the aniline ring and the β-keto portion.
-
Electron-Rich Anilines: β-ketoanilides with electron-donating groups (e.g., -OMe, -Me) on the aniline ring are more nucleophilic and generally cyclize more easily. Milder catalysts like catalytic p-TsOH or molecular iodine are often sufficient.
-
Electron-Poor Anilines: Substrates bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) are less reactive. These often require stronger activation of the carbonyl group, pointing towards stronger Brønsted acids (TfOH) or robust Lewis acids (FeCl₃).[4] However, harsh conditions can also lead to decomposition.[10]
-
Steric Hindrance: Bulky groups near the reacting centers may necessitate higher temperatures or higher catalyst loading to overcome steric repulsion.
Q3: What are the primary advantages of using metal-free catalysts like iodine or Brønsted acids?
A3: The push for metal-free systems is driven by several key advantages, particularly in pharmaceutical development:
-
Reduced Toxicity: Eliminating residual heavy metals in the final active pharmaceutical ingredient (API) is a major regulatory hurdle. Metal-free methods simplify purification and reduce toxicity concerns.
-
Cost-Effectiveness: Catalysts like iodine and p-TsOH are significantly cheaper and more abundant than many transition metal catalysts.
-
Milder Conditions: Many metal-free protocols operate at lower temperatures and with greater functional group tolerance, preserving sensitive moieties elsewhere in the molecule.[11]
-
Simplified Purification: Workup procedures are often simpler, avoiding the need for special scavenging agents to remove metal impurities.
Troubleshooting Guide: From Low Yields to Side Products
This section addresses specific experimental failures in a problem-solution format.
Problem 1: My reaction shows very low conversion or fails to yield any desired product.
This is the most common issue, often stemming from insufficient activation or catalyst incompatibility.
-
Possible Cause A: Inadequate Catalyst Activity. The chosen catalyst may not be strong enough to promote the cyclization of your specific substrate, especially if it's electron-deficient.
-
Suggested Solution: If using a mild Brønsted acid like p-TsOH, consider switching to a stronger, non-coordinating acid like triflic acid (TfOH).[2] If using a Lewis acid, ensure it is anhydrous, as water can deactivate many Lewis acids. For a system like FeCl₃, using a fresh, anhydrous source is critical.[4]
-
-
Possible Cause B: Catalyst Inhibition/Poisoning. Lewis basic functional groups on your substrate (e.g., unprotected amines, pyridines) can coordinate irreversibly with a Lewis acid catalyst, sequestering it from the reaction.
-
Suggested Solution: Switch to a Brønsted acid or an iodine-catalyzed system, which are less susceptible to this type of inhibition. Alternatively, if a Lewis acid is necessary, you may need to protect the interfering functional group prior to the cyclization step.
-
-
Possible Cause C: Incorrect Solvent Choice. The solvent plays a crucial role in reaction success.
-
Suggested Solution: For many acid-catalyzed cyclizations, a non-coordinating, high-boiling solvent like toluene, xylene, or 1,2-dichloroethane (DCE) is ideal. Protic solvents like ethanol or water can interfere with many catalysts. Ensure the solvent is anhydrous, as water can halt the reaction by hydrolyzing intermediates or deactivating the catalyst.
-
Troubleshooting Workflow: Low Product Yield
The following diagram outlines a logical decision-making process when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield cyclization reactions.
Problem 2: My reaction produces a dark, tarry substance and multiple unidentifiable side products.
This often indicates decomposition of the starting material or product under overly harsh conditions.[10]
-
Possible Cause A: Reaction Temperature is Too High. Many β-ketoanilides, especially those with sensitive functional groups, are not stable at the high temperatures used in classical methods like the Gould-Jacobs or Knorr syntheses.[1][10]
-
Suggested Solution: Switch to a catalytic system that operates at a lower temperature. Iodine-mediated cyclizations can often be run at or slightly above room temperature.[6] Many Brønsted and Lewis acid-catalyzed reactions proceed efficiently between 60-110 °C.
-
-
Possible Cause B: Acid Catalyst is Too Strong or Used in Stoichiometric Amounts. Concentrated H₂SO₄ or PPA can cause charring and sulfonation side reactions.[12]
-
Suggested Solution: Move to a catalytic amount (5-20 mol%) of a strong but non-oxidizing acid like p-TsOH or TfOH. This provides sufficient activation without causing widespread decomposition.
-
Problem 3: I'm observing the formation of an intermolecular side product (e.g., a Pfitzinger-type product).
This suggests that the rate of intermolecular reaction is competing with the desired intramolecular cyclization.
-
Possible Cause: Reaction is Too Concentrated. At high concentrations, two different substrate molecules are more likely to encounter each other than the reacting ends of a single molecule.
-
Suggested Solution: Apply high-dilution principles. Lower the concentration of your substrate significantly (e.g., from 0.1 M to 0.01 M). This will entropically favor the intramolecular pathway. You may need to increase reaction time to compensate for the slower rate.
-
Catalyst System Comparison
The table below summarizes the typical conditions and suitability of common alternative catalyst systems.
| Catalyst System | Typical Catalyst | Loading (mol%) | Temperature (°C) | Solvent | Best For | Potential Issues |
| Brønsted Acid | p-TsOH, TfOH | 5 - 20% | 60 - 120 | Toluene, DCE | General purpose, good for electron-rich/neutral substrates. | Stronger acids can cause decomposition of sensitive substrates. |
| Lewis Acid | FeCl₃, ZnCl₂, Bi(OTf)₃ | 10 - 30% | 80 - 140 | Xylene, DCE | Electron-deficient substrates requiring strong activation. | Catalyst poisoning by Lewis bases, requires strictly anhydrous conditions.[4] |
| Molecular Iodine | I₂ | 20 - 100% | 25 - 80 | CH₂Cl₂, CH₃CN | Mild conditions, good functional group tolerance. | May require an oxidant or base co-catalyst depending on the mechanism.[6] |
| Hypervalent Iodine | PIDA, PIFA | 100 - 120% | 25 - 60 | Toluene, HFIP | Metal-free oxidative cyclizations.[13] | Stoichiometric use of expensive reagent, careful handling required. |
Experimental Protocols
Here are two representative, detailed protocols for alternative catalytic cyclizations.
Protocol 1: p-TsOH-Catalyzed Cyclization of an Electron-Neutral β-Ketoanilide
This protocol is a robust starting point for many common substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketoanilide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (to make a 0.05 M solution). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 eq).
-
Reaction: Heat the reaction mixture to 110 °C (reflux) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-quinolone product.
Protocol 2: Molecular Iodine-Mediated Oxidative Cyclization
This metal-free method is ideal for substrates that are sensitive to strong acids or high temperatures.
-
Setup: To a round-bottom flask with a stir bar, add the β-ketoanilide (1.0 eq).
-
Reagent Addition: Add acetonitrile (CH₃CN, to make a 0.1 M solution). Add molecular iodine (I₂, 1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at 60 °C. The reaction progress can be monitored by the disappearance of the starting material on TLC or LC-MS (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the crude product via flash column chromatography to yield the 4-quinolone.
Catalytic Cycle Visualization
The diagram below illustrates a plausible mechanism for a Brønsted acid-catalyzed cyclization, which proceeds via an enol intermediate.
Caption: A simplified mechanism for Brønsted acid-catalyzed cyclization.
References
- Benchchem Technical Support. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
- Benchchem Technical Support. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Frontiers in Chemistry. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations.
- Organic & Biomolecular Chemistry. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines.
- Frontiers in Chemistry. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations.
- Chemical Communications. (2023). Visible-light induced metal-free intramolecular reductive cyclisations of ketones with alkynes and allenes.
- ResearchGate. (2024). Brønsted Acid-Catalyzed Intramolecular Tandem Double Cyclization of γ-Hydroxy Acetylenic Ketones with Alkynes into Naphtho[1,2-b]furan-3-ones.
- University of Huddersfield Research Portal. (2011). Iodobenzene-Catalyzed Intramolecular Oxidative Cyclization Reactions of ß-Alkynyl β-Ketoesters.
- National Institutes of Health. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.
- MDPI. (n.d.). Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis.
- MDPI. (n.d.). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.
- ResearchGate. (n.d.). Lewis Acid-Catalyzed Electrocyclization of 2-Aza-1,3-Butadienes to NH-β-Lactams.
- Academia.edu. (n.d.). Synthesis of Quinoline and derivatives.
- Organic Chemistry Portal. (2006). Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles.
- PubMed. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans.
- SynArchive. (n.d.). Knorr Quinoline Synthesis.
- PMC. (n.d.). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis.
Sources
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- 4. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis | MDPI [mdpi.com]
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- 7. Frontiers | Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations [frontiersin.org]
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- 9. Visible-light induced metal-free intramolecular reductive cyclisations of ketones with alkynes and allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles [organic-chemistry.org]
Technical Support Center: Managing Exothermic Reactions in Acid-Catalyzed Cyclization
Welcome to the Technical Support Center for managing exothermic reactions during acid-catalyzed cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the safety and success of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a foundation of expertise and trustworthiness.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding exothermic acid-catalyzed cyclizations.
Q1: What is an exothermic acid-catalyzed cyclization, and why is it a concern?
A: An acid-catalyzed cyclization is a reaction that uses an acid to promote the formation of a ring structure within a molecule.[1][2] Many of these reactions are exothermic, meaning they release a significant amount of heat.[3] This heat can accelerate the reaction rate, leading to a positive feedback loop where more heat is generated.[4] If not properly controlled, this can result in a dangerous situation known as a thermal runaway, potentially causing equipment failure, explosions, or the formation of unwanted, unstable byproducts.[5]
Q2: How can I predict if my acid-catalyzed cyclization will be significantly exothermic?
A: While computational methods exist, the most reliable way to assess the exothermic potential of a reaction is through experimental techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[6][7] These methods measure the heat flow associated with a reaction under controlled conditions, providing critical data on the total heat of reaction and the rate of heat release.[8][9] This information is crucial for safe scale-up.[10]
Q3: What are the immediate signs of a developing thermal runaway?
A: Key indicators include a rapid, unexpected rise in the internal reaction temperature that doesn't respond to cooling adjustments, increased pressure within the reaction vessel, noticeable gas evolution, and changes in the color or viscosity of the reaction mixture.[6][11] Continuous monitoring of the reaction temperature is the most critical parameter to watch.[12]
Q4: What is the single most important factor in preventing a thermal runaway?
A: The most critical factor is maintaining a negative heat balance, meaning the rate of heat removal from the system must always exceed the rate of heat generation by the reaction. This is achieved through a combination of efficient cooling and controlled addition of reagents.[13]
Q5: What are the general principles of acid catalysis in these reactions?
A: In acid catalysis, a proton (H+) donor, or a Lewis acid, is used to activate a functional group, typically by protonating a carbonyl oxygen or an alcohol.[14] This activation makes the molecule more susceptible to intramolecular nucleophilic attack, initiating the ring-closing step.[1][15] The catalyst is regenerated at the end of the reaction cycle.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Unexpected Temperature Spikes
A sudden and uncontrolled increase in temperature is a primary indicator of a potential thermal runaway.
| Symptom | Potential Cause | Corrective Action |
| Rapid temperature increase during reagent addition. | Reagent addition is too fast, leading to an accumulation of unreacted starting material. | Immediately stop the addition of the reagent. Increase the efficiency of the cooling system (e.g., lower the bath temperature). Once the temperature is stable, resume addition at a significantly slower rate, using a syringe pump for precise control.[11] |
| Temperature continues to rise after reagent addition is complete. | Insufficient cooling capacity for the scale of the reaction. | Immediately implement emergency cooling measures. This may involve adding a dry ice/acetone slurry to the cooling bath. Prepare for an emergency quench if the temperature continues to rise.[11] |
| Localized boiling or "hot spots" observed. | Inefficient stirring, leading to poor heat distribution. | Increase the stirring rate to improve homogeneity. For larger scale reactions, consider using an overhead mechanical stirrer instead of a magnetic stir bar to ensure proper mixing.[4][7] |
| Temperature spike occurs after an initial induction period. | The reaction may have a complex kinetic profile with an auto-catalytic phase. | For future experiments, maintain a lower initial reaction temperature and a slower addition rate to better control the onset of the exothermic phase. |
Guide 2: Poor Yield or Selectivity
Low yields or the formation of undesired side products can often be linked to poor temperature control.
| Symptom | Potential Cause | Corrective Action |
| Low yield of the desired cyclized product. | The desired product may be thermally unstable and degrading at elevated temperatures. | Maintain a consistently low reaction temperature throughout the experiment. Consider using a milder acid catalyst that allows the reaction to proceed at a lower temperature. |
| Formation of multiple side products. | High temperatures can provide the activation energy for alternative reaction pathways. | Improve temperature control to minimize thermal excursions. Optimize the reaction concentration; in some cases, high dilution can favor intramolecular cyclization over intermolecular side reactions.[16] |
| Product mixture composition changes after workup. | The product may be unstable to the quenching or extraction conditions. | Before quenching the entire reaction, take a small aliquot and test the stability of the product to the planned workup procedure.[17] You may need to use a milder quenching agent or adjust the pH. |
Guide 3: Scale-Up Challenges
Scaling up an exothermic reaction is not a linear process and presents significant safety challenges.
| Symptom | Potential Cause | Corrective Action |
| A reaction that was well-controlled at the lab scale becomes uncontrollable at a larger scale. | The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient.[13] | Before scaling up, perform reaction calorimetry to accurately determine the heat of reaction.[7] Use this data to ensure your larger-scale cooling system has adequate capacity. Never scale up a reaction by more than a factor of three from a previously successful run.[4] |
| Difficulty maintaining a consistent temperature in a larger reactor. | Inefficient heat transfer through the reactor walls. | Utilize reactors with a higher heat transfer coefficient, such as those with cooling jackets or internal cooling coils.[18] Ensure good agitation to maximize contact of the reaction mixture with the cooled surfaces.[7] |
| Need for a more robust emergency plan. | The consequences of a runaway reaction are more severe at a larger scale. | Designate a dedicated quench tank with a suitable quenching agent.[19] Ensure all personnel are trained on emergency procedures. |
Section 3: Key Experimental Protocols
Protocol 1: Setting Up a Cooled Reactor System
-
Select an Appropriate Reaction Vessel: For small-scale reactions, a round-bottom flask is suitable. For larger scales, a jacketed reactor is recommended for more efficient heat transfer.[18]
-
Establish a Cooling Bath: Use a cryostat or a large insulated container filled with a suitable cooling medium (e.g., ice-water, dry ice/acetone). Ensure the bath has enough volume to maintain a stable temperature.
-
Ensure Efficient Stirring: Use an appropriately sized magnetic stir bar or an overhead mechanical stirrer to ensure the reaction mixture is homogeneous and heat is evenly distributed.[7]
-
Monitor Internal Temperature: Place a thermocouple or thermometer directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely on the cooling bath temperature.[12]
-
Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the acid catalyst or other reactive reagents.[11]
Protocol 2: Emergency Quenching Procedures
If a thermal runaway is suspected, immediate action is required to neutralize the reaction and dissipate heat.
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Maximize Cooling: Lower the temperature of the cooling bath as much as possible.
-
Prepare Quench Solution: In a separate, larger vessel, prepare a suitable quenching agent. For acid-catalyzed reactions, this is often a large volume of cold, saturated sodium bicarbonate solution or crushed ice.[11][20]
-
Slowly Transfer Reaction Mixture: If possible and safe to do so, slowly transfer the hot reaction mixture into the vigorously stirred quenching solution. NEVER add the quenching solution directly to the runaway reaction, as this can cause a violent eruption.[11]
-
Dilute and Cool: The goal of quenching is to both cool and dilute the reactants, thereby slowing the reaction rate.[19]
Section 4: Visualizations and Diagrams
Diagram 1: Heat Flow Management in an Exothermic Reaction
Caption: Balancing heat generation and removal is key to safety.
Diagram 2: Troubleshooting Workflow for Temperature Spikes
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. amarequip.com [amarequip.com]
- 8. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. fauske.com [fauske.com]
- 14. Acid catalysis - Wikipedia [en.wikipedia.org]
- 15. Nazarov Cyclization [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. How To [chem.rochester.edu]
- 18. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
- 19. hse.gov.uk [hse.gov.uk]
- 20. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Strategies for Purifying Crude 4,6,8-Trimethyl-quinolin-2-ol
Welcome to the technical support center for the purification of 4,6,8-Trimethyl-quinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound after a Knorr-type synthesis?
A1: Impurities in a Knorr-type synthesis of this compound typically originate from unreacted starting materials or side-products. The primary synthesis involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.[1]
Common Impurities Include:
-
Unreacted Starting Materials:
-
2,4-dimethylaniline
-
Ethyl acetoacetate
-
-
Intermediates:
-
The β-ketoanilide intermediate formed before cyclization.
-
-
Side-Products:
-
Products from self-condensation of ethyl acetoacetate.
-
Polymers or tars formed under harsh acidic and high-temperature conditions.[2]
-
Isomeric quinoline derivatives, although less common if the starting materials are pure.
-
The presence of these impurities can complicate purification and downstream applications. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of starting materials.[1][2]
Q2: I'm observing significant tailing (streaking) of my compound during silica gel column chromatography. How can I resolve this?
A2: Tailing is a common issue when purifying quinoline derivatives on silica gel.[3] The root cause is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to the eluent system.[3] A typical concentration is 0.5-2% of the total solvent volume. This modifier competes with your compound for binding to the acidic sites, allowing your product to elute symmetrically.
-
Optimize the Solvent System: Ensure your chosen eluent has the appropriate polarity. A solvent system that is too polar can sometimes exacerbate tailing issues. Experiment with different ratios of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone).
Q3: I suspect my this compound is decomposing on the silica gel column. What are my alternatives?
A3: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds. If you observe new, unexpected spots on your TLC after running a column, or experience a significantly low yield, decomposition is a likely cause.
Troubleshooting Steps & Alternatives:
-
Deactivate the Silica Gel: As with tailing, pre-treating the silica gel with a basic solution can prevent decomposition.[3] You can prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine before packing the column.
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds like quinolines.[3]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water), can be a highly effective method to avoid acid-catalyzed degradation.[3]
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. This reduces the time your compound spends in contact with the acidic stationary phase.
Q4: Can I use acid-base extraction for purification, and how would it work for this specific molecule?
A4: Yes, acid-base extraction is a highly effective technique for purifying compounds with acidic or basic functional groups.[4][5] this compound is amphoteric: the quinoline nitrogen is weakly basic, and the enolic -OH group is weakly acidic. This allows for selective extraction.
Mechanism:
-
Dissolve Crude Product: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).[6]
-
Remove Acidic Impurities: Wash the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7][8] This will deprotonate and extract any strongly acidic impurities (like carboxylic acids) into the aqueous layer, while the weakly acidic quinolin-2-ol remains in the organic layer.
-
Extract the Quinolin-2-ol: Next, wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The basic nitrogen of the quinolin-2-ol will be protonated, forming a water-soluble ammonium salt.[5][8] This will pull your desired compound into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Recover the Product: Separate the acidic aqueous layer and neutralize it by carefully adding a base (e.g., NaOH or NaHCO₃) until the product precipitates out of the solution. The pure solid can then be collected by filtration.[5]
This multi-step process effectively separates the target compound from both neutral and strongly acidic/basic impurities.
Purification Workflow & Troubleshooting Guides
This section provides detailed protocols and visual workflows for the most common and effective purification strategies.
Overall Purification Strategy
The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a logical approach to purifying crude this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinolinone scaffolds. Quinolinones are privileged structures in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered in the laboratory.
I. General Troubleshooting: Low Yield and Purity
Low yields and the presence of impurities are common hurdles in quinolinone synthesis. These issues often stem from several core factors that can be systematically addressed.
FAQ 1: My reaction is resulting in a low yield of the desired quinolinone. What are the first parameters I should investigate?
Low yields can be attributed to several factors, including reaction temperature, solvent choice, catalyst efficiency, reaction time, and atmospheric conditions.[2]
-
Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures, often exceeding 250°C, for efficient cyclization.[2] However, such elevated temperatures can also lead to the decomposition of the product or the formation of unwanted side products.[2][3] It is critical to carefully monitor and optimize the temperature.
-
Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. For high-temperature cyclizations, employing a high-boiling, inert solvent like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene can markedly improve yields compared to performing the reaction neat.[2][4]
-
Catalyst and Reagent Quality: The purity and choice of catalysts and reagents are paramount. In methods like the Friedländer synthesis, the efficacy of various acid or base catalysts can differ based on the specific substrates.[2][5] Ensuring that all reagents are pure and dry is essential, as contaminants can impede the reaction.
-
Reaction Duration: Incomplete reactions are a straightforward cause of low yields. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration.[2]
-
Atmosphere: Certain reactions are sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]
FAQ 2: I'm observing poor regioselectivity in my synthesis, leading to a mixture of isomers. What are the common causes and solutions?
Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials in reactions like the Friedländer, Conrad-Limpach-Knorr, and Camps cyclizations.[2]
-
Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To manage regioselectivity, one can introduce a directing group, utilize specific catalysts such as ionic liquids, or modify the ketone to favor a single reaction site.[2][6]
-
Conrad-Limpach-Knorr Synthesis: The regioselectivity of this reaction is highly dependent on temperature. Lower temperatures (e.g., room temperature) favor the kinetic product, a 4-hydroxyquinoline.[2][7] In contrast, higher temperatures (around 140°C or more) lead to the formation of the thermodynamic product, a 2-hydroxyquinoline.[2][8]
-
Camps Cyclization: This reaction can yield two different quinolinone isomers. The product ratio is influenced by the reaction conditions and the structure of the starting o-acylaminoacetophenone.[2][9] Optimization of the base and solvent system is key to controlling the outcome.[2]
II. Method-Specific Troubleshooting Guides
This section delves into specific issues and optimization strategies for common quinolinone synthesis methods.
A. The Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]
Q3: My Friedländer reaction is giving very low yields and multiple side products. How can I optimize it?
Low yields and side product formation in the Friedländer synthesis are often linked to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[2]
Solutions:
-
Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can diminish yields.[2] Modern protocols favor milder catalysts that facilitate the reaction under more controlled conditions.[10] Microwave-assisted synthesis using neat acetic acid as both solvent and catalyst can achieve excellent yields in a very short time.[11]
-
Catalyst Selection: A broad array of catalysts has been shown to enhance the efficiency of the Friedländer reaction.[2] These include:
-
Iodine: Molecular iodine can effectively catalyze the reaction at temperatures of 80-100°C.[2]
-
Ionic Liquids: Certain ionic liquids can act as both solvent and catalyst, leading to high yields.[12]
-
Nanocatalysts: Reusable nanocatalysts, such as those based on Fe₃O₄, offer a green and efficient alternative.[12][13]
-
Illustrative Data: Catalyst Performance in Friedländer Synthesis
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Molecular Iodine (10 mol%) | 80-100°C | Varies | Good | [2] |
| [Msim][OOCCCl₃] (Ionic Liquid) | Solvent-free | 45 min | up to 100 | [12] |
| Fe₃O₄-IL-HSO₄ | 90°C, Solvent-free | 15-60 min | 85-96 | [12][13] |
| Acetic Acid (Microwave) | Neat, 160°C | 5 min | Excellent | [11] |
| Note: Data is illustrative and based on typical outcomes. Actual results will vary with specific substrates. |
Workflow for Optimizing Friedländer Synthesis
Caption: Troubleshooting workflow for optimizing Friedländer synthesis.
B. The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters. The reaction conditions, particularly temperature, dictate whether a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product) is formed.[8]
Q4: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?
Failure in the thermal cyclization step, which often requires temperatures around 250°C, is a common bottleneck.[2]
Solutions:
-
High-Boiling Solvents: As mentioned, using a high-boiling inert solvent like mineral oil or Dowtherm A is crucial.[2] Heating the intermediate Schiff base without a solvent can lead to very moderate yields, whereas using an inert solvent can increase yields significantly.[8]
-
Temperature Control: Ensure your experimental setup can safely and consistently reach and maintain the target temperature. Use a high-temperature thermometer and a suitable heating apparatus.
-
Acid Catalysis: The mechanism involves tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[8] Ensure that the intermediate is formed correctly in the first step, which may require a catalytic amount of acid.[2]
Regioselectivity in Conrad-Limpach-Knorr Synthesis
Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis.
C. The Camps Cyclization
The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone, which can lead to two different quinolinone products.[2][9]
Q5: My Camps cyclization is producing a mixture of isomers. How can I improve the selectivity for one product?
The formation of two possible quinolinone products arises from two different modes of cyclization.[2] The selectivity is highly dependent on the base, solvent, and temperature.[2]
Solutions:
-
Base Strength: The strength of the base can influence which proton is abstracted, thereby directing the cyclization pathway. A strong base like sodium hydroxide may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[2][14]
-
Solvent System: The choice of solvent can affect the reaction pathway. Protic solvents like ethanol or aprotic solvents like 1,4-dioxane can lead to different product ratios.
-
Temperature: As with other cyclizations, temperature can play a role in the selectivity of the Camps reaction.
Illustrative Data: Conditions for Camps Cyclization Selectivity
| Base | Solvent | Temperature (°C) | Major Product | Reference |
| aq. NaOH | Ethanol | Reflux | Quinolin-4-one | [2] |
| t-BuOK | 1,4-Dioxane | 100 | Quinolin-4-one | [15] |
| Weaker Base | Varies | Varies | Quinolin-2-one | [2] |
| Note: Data is illustrative. Selectivity is highly substrate-dependent. |
III. Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Synthesis[2]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline[2]
Step 1: Formation of the Intermediate
-
In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).
-
Stir the mixture for 1-2 hours. The reaction may be exothermic.
-
Remove water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).
-
Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.
-
Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Protocol 3: Base-Catalyzed Camps Cyclization[2]
-
Dissolve the o-acylaminoacetophenone (1.0 equiv) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with an appropriate acid (e.g., HCl).
-
The product may precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.
References
- Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (n.d.). Review on Quinoline: Recent Advances in Synthesis and Applications. IJARESM.
- Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1144–1151.
- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110.
- Conrad–Limpach synthesis. (2023, December 2). In Wikipedia.
- Chtita, S., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(15), 3441.
- Li, X. X. (2023). Study On The Synthesis Of 3-substituted Quinolinone Derivatives. Globe Thesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Sakhautdinov, A. G., et al. (2021). Camps Reaction and Related Cyclizations. Chemistry of Heterocyclic Compounds, 56(12), 1475–1494.
- Sharma, V., Kumar, V., & Kumar, P. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(24), 26861–26892.
- Staszewska-Krajewska, O., & Demkowicz, S. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(21), 7352.
- Wikipedia contributors. (2023, July 29). Camps quinoline synthesis. In Wikipedia, The Free Encyclopedia.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Quinolinol Compounds During Storage
Welcome to the Technical Support Center for quinolinol compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize quinolinol and its derivatives in their experiments. Quinolinol compounds are invaluable in various fields, including medicine and materials science, due to their potent biological activities and metal-chelating properties.[1][2][3] However, their susceptibility to degradation can compromise experimental reproducibility and the overall integrity of your research.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and manage the degradation of your quinolinol compounds during storage.
Understanding Quinolinol Degradation: The "Why" Behind Instability
Quinolinol's structure, a fused benzene and pyridine ring with a hydroxyl group, is the source of its utility and its instability.[3] Degradation is not a random event; it is a predictable chemical process influenced by specific environmental factors. The primary pathways of degradation include:
-
Oxidation: The nitrogen atom in the pyridine ring and the electron-rich phenolic ring are susceptible to oxidation, especially in the presence of oxygen and metal ions.[4] This can lead to the formation of colored byproducts and a loss of activity.
-
Photodegradation: Many quinolinol compounds are sensitive to light, particularly UV radiation.[4][5] Exposure can trigger photochemical reactions, leading to the formation of hydroxyquinolines and other degradation products, often indicated by a color change to yellow or brown.[4][6]
-
Hydrolysis: Ester or other labile functional groups on quinolinol derivatives can be susceptible to hydrolysis, a reaction with water that cleaves the group.[7][8][9] This process is often pH-dependent.[10][11]
-
pH-Dependent Degradation: The stability of quinolinol compounds is highly influenced by the pH of the solution.[4][12][13] Both acidic and basic conditions can accelerate degradation, with the optimal pH for stability being compound-specific.[4] For instance, the photodegradation of quinoline is reportedly faster at pH 4.5 than at pH 7.0.[4][6]
Visualizing the Core Problem: Major Degradation Triggers
Caption: Key environmental factors leading to the degradation of quinolinol compounds.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of quinolinol compounds.
Q1: My quinolinol solution has turned yellow/brown. What does this mean and is it still usable?
A: Discoloration is a common visual indicator of degradation, often due to photodegradation or oxidation.[4] The appearance of color suggests the formation of new, likely undesired, chemical species. It is highly probable that the potency and purity of your compound have been compromised. For quantitative and sensitive applications, it is strongly recommended to discard the discolored solution and prepare a fresh batch. Using a degraded compound can lead to inaccurate and irreproducible results.[4]
Q2: I'm observing a gradual loss of efficacy in my cell-based assays over time. Could this be related to the storage of my quinolinol stock solution?
A: Yes, a decline in biological activity is a classic sign of compound degradation.[4] Even if there are no visible changes like discoloration, the active quinolinol molecule can degrade into less active or inactive byproducts. This is why establishing and adhering to proper storage conditions is critical for maintaining the compound's potency. It is advisable to aliquot your stock solutions to minimize freeze-thaw cycles and to perform periodic quality control checks.[14]
Q3: What are the ideal storage conditions for solid quinolinol compounds?
A: For solid (powder) forms, the primary concerns are exposure to light, moisture, and air (oxygen). The recommended best practices are:
-
Container: Store in a tightly sealed, amber glass vial or a container that blocks UV light.
-
Atmosphere: For particularly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][15]
-
Temperature: Store in a cool, dark, and dry place.[16] Refrigeration (2-8°C) is generally suitable for many stable compounds.[15] For long-term storage, -20°C is often recommended.[15][17] Always refer to the manufacturer's specific storage recommendations.
-
Desiccant: Storing the container within a desiccator can provide an additional layer of protection against moisture.
Q4: I need to store my quinolinol compound in a solution. What is the best solvent and what precautions should I take?
A: The choice of solvent is critical and compound-dependent.
-
Solvent Selection: DMSO is a common choice for creating concentrated stock solutions due to its high solubilizing power and lower reactivity compared to protic solvents. However, for aqueous assays, subsequent dilutions are necessary. For aqueous solutions, the pH must be carefully controlled.
-
pH Control: The stability of quinolinol compounds is highly pH-dependent.[4][12][13] It is crucial to use a buffered solution to maintain a pH where the compound is most stable. This optimal pH often needs to be determined empirically through stability studies.
-
Degassed Solvents: For compounds prone to oxidation, using deoxygenated (degassed) solvents for solution preparation can be beneficial.
-
Storage: Aqueous solutions should be stored frozen (-20°C or -80°C) in small aliquots to prevent repeated freeze-thaw cycles.[14] DMSO stock solutions are also best stored at -20°C.
Q5: How can I tell if my compound is degrading if there are no visible signs?
A: The most reliable way to assess the stability of your compound is through analytical methods. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4] This technique can separate the parent quinolinol compound from its degradation products, allowing for accurate quantification of the remaining active compound.[18][19] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the structures of the degradation products.[18]
Troubleshooting Guide: A Proactive Approach to Stability
This section provides systematic procedures to investigate and mitigate degradation issues.
Problem 1: Rapid Degradation of a Newly Prepared Solution
Symptoms:
-
Visible color change within hours or a few days of preparation.
-
Significant loss of activity in preliminary assays compared to expected results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid solution degradation.
Problem 2: Ensuring Long-Term Storage Integrity
Symptoms:
-
Inconsistent results from experiments conducted weeks or months apart using the same stock solution.
-
Need to establish a reliable, long-term storage protocol for a new quinolinol derivative.
Preventative Measures & Validation:
A proactive approach involves conducting a forced degradation study to understand the compound's vulnerabilities, as outlined in the International Council for Harmonisation (ICH) guidelines.[10][20][21]
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
Objective: To determine the intrinsic stability of a quinolinol compound by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and heat.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the quinolinol compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[4]
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[4]
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.[4]
-
Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 70°C).[4]
-
Photodegradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[10][21] A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sampling: Take samples from each stress condition (and a control sample stored under ideal conditions) at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Data Interpretation:
| Stress Condition | Expected Outcome if Susceptible | Preventative Storage Strategy |
| Acid/Base Hydrolysis | Decrease in parent peak area; appearance of new peaks. | Store in a buffered solution at the optimal pH. |
| **Oxidation (H₂O₂) ** | Significant decrease in parent peak area. | Store under an inert atmosphere (N₂ or Ar); add antioxidants if compatible with the application.[22] |
| Thermal Degradation | Decrease in parent peak area. | Store at reduced temperatures (e.g., 2-8°C, -20°C, or -80°C).[15][17] |
| Photodegradation | Decrease in parent peak area in the light-exposed sample but not the control. | Store in amber vials or protect from light.[3][16] |
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the intact quinolinol compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18.
-
Mobile Phase Optimization: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). Adjust the gradient slope and pH of the aqueous phase to achieve optimal separation.
-
Wavelength Selection: Use a UV detector set to the λmax of the quinolinol compound to ensure maximum sensitivity for the parent drug. A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths and help in peak purity analysis.
-
Method Validation:
-
Analyze the samples from the forced degradation study.
-
A successful method will show a baseline-resolved peak for the parent compound, with distinct peaks for any degradation products.
-
The "peak purity" function of the PDA detector can be used to confirm that the parent peak is not co-eluting with any degradants.
-
By systematically applying these troubleshooting and validation protocols, researchers can ensure the integrity of their quinolinol compounds, leading to more reliable and reproducible scientific outcomes.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)
- ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy.
- Ich guidelines for stability studies 1. (2012). Slideshare.
- Effect of various storage conditions on the stability of quinolones in raw milk. PubMed.
- Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH.
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Microbial degradation of quinoline and methylquinolines. (2015).
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega.
- Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed.
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Semantic Scholar.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
- 8-Hydroxyquinoline 148-24-3 wiki. Guidechem.
- Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed.
- Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Photodegradation of quinoline in water. (2017).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Improving Long-Term Compound Storage in I.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- Drug quality and storage. MSF Medical Guidelines.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
- Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI.
- Application Notes and Protocols for the Analytical Determin
- Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2025).
- Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured m
- Process for the hydrolysis of quinolone carboxylic esters.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). MDPI.
- Hydrolytic stability of selected pharmaceuticals and their transform
- Preventing Chemical Degradation of Drug Products. (2022). FTLOScience.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI.
- Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by mel
- Enhancing Esters Hydrolytic Stability and Biodegradability. (2020). Lubes'N'Greases.
- Hydrolytic stability of synthetic ester lubricants. (2025).
- A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes ferment
- Modern Str
- Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. PMC - NIH.
- Heterocyclic compounds for the sustainability, and existence of human life. IJSDR.
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Technical Support Center: Navigating the Challenges in the Purification of Polar Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your purification workflows.
Introduction
Polar heterocyclic compounds are cornerstones in medicinal chemistry and materials science. However, their purification often presents significant hurdles due to their high polarity, which can lead to issues such as poor retention in reversed-phase chromatography, strong adsorption and degradation on silica gel, and difficulties in crystallization. This guide offers practical, field-proven insights to overcome these challenges, ensuring you can isolate your target compounds with high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide immediate, actionable solutions to the most pressing issues you may face during the purification of polar heterocyclic compounds.
Issue 1: My polar heterocyclic compound shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume.
This is a frequent problem arising from the compound's high polarity and limited hydrophobic interaction with the nonpolar C18 stationary phase.[1][2]
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar analytes have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to rapid elution.[3]
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution.[1][4] HILIC utilizes a polar stationary phase (e.g., silica, amino, cyano, or specialized HILIC phases) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[5][6][7] This creates a water-rich layer on the stationary phase, allowing for partitioning of polar analytes.[8][9]
-
Polar-Embedded Phases: These columns contain a polar group within the alkyl chain, which enhances the retention of polar compounds.[1]
-
Phenyl Phases: These offer alternative selectivity through π-π interactions, which can be beneficial for aromatic heterocycles.[1]
-
-
Modify the Mobile Phase:
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a C18 column.[1] Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress mass spectrometry (MS) signals.[1][2]
-
-
Consider an Alternative Chromatographic Mode:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase.[10] It is considered a normal-phase technique and is excellent for separating polar compounds, including chiral heterocycles.[10][11] The low viscosity of the mobile phase allows for faster separations.[11][12]
-
Issue 2: My basic nitrogen-containing heterocycle streaks or shows significant peak tailing on a silica gel column in normal-phase chromatography.
This is a classic issue caused by the interaction of basic analytes with acidic silanol groups on the surface of the silica gel.[4]
Causality: The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to basic heterocycles, leading to poor peak shape and low recovery.
Solutions:
-
Add a Basic Modifier to the Mobile Phase:
-
Use an Alternative Stationary Phase:
-
Switch to a Different Chromatographic Technique:
-
Reversed-Phase Chromatography: This technique is generally less susceptible to problems with basic compounds.[4]
-
HILIC: HILIC can also be a good option, as the mobile phase modifiers can be adjusted to control the ionization state of the analyte and stationary phase.
-
Issue 3: My polar heterocyclic compound is not soluble in the initial, high-organic mobile phase for my HILIC separation.
Sample solubility is crucial for achieving good peak shape and accurate results in HILIC.
Causality: Injecting a sample dissolved in a solvent significantly stronger (more polar) than the mobile phase can cause peak distortion and poor chromatography.
Solutions:
-
Optimize Sample Diluent:
-
Solid Load Injection:
-
For preparative chromatography, adsorb the sample onto a solid support like Celite or silica gel.[1][13] After evaporating the solvent, the dry, free-flowing powder can be loaded onto the column.[13] This technique is highly effective for samples that are difficult to dissolve in the mobile phase.[1]
-
Issue 4: My polar heterocyclic compound fails to crystallize and "oils out" of solution.
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[14][15]
Causality: This often happens when a solution is supersaturated, cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[4][14] Low-melting compounds are particularly prone to oiling out.[14][15]
Solutions:
-
Modify the Crystallization Conditions:
-
Pre-purification:
-
If impurities are suspected, perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization.[4]
-
Issue 5: I'm experiencing emulsion formation and poor recovery during acid-base extraction.
Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures.[4]
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities. Vigorous shaking can exacerbate their formation.[4]
Solutions:
-
To Break Emulsions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and disrupt the emulsion.[4]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[4]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]
-
-
To Improve Recovery:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction.[1][17]
-
pH Adjustment: Ensure the pH of the aqueous phase is appropriately adjusted (typically 2 pH units below the pKa for extracting a base into the aqueous layer, and 2 pH units above the pKa for extracting an acid) to ensure complete ionization or neutralization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for purifying polar aza-heterocyles?
A1: While there is no single "best" technique, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a highly effective choice for polar compounds that are poorly retained in reversed-phase chromatography.[1][4] HILIC offers good retention for polar analytes and uses mobile phases that are compatible with mass spectrometry.[1]
Q2: When should I consider using Supercritical Fluid Chromatography (SFC)?
A2: SFC is a "green" chromatography technique that is particularly advantageous for:
-
Chiral Separations: SFC is a leading technique for separating enantiomers.[10][11]
-
High-Throughput Purification: SFC runs are typically much faster than HPLC, increasing productivity.[11][12]
-
Reduced Solvent Consumption: SFC primarily uses CO2, significantly reducing organic solvent waste.
Q3: How can I purify a polar compound that seems to be irreversibly adsorbed or decomposes on silica gel?
A3: First, confirm the instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to check for degradation products.[4] If instability is confirmed:
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]
-
Deactivate the Silica: For flash chromatography, you can sometimes pre-treat the silica gel with a base like triethylamine.
Q4: My compound is highly water-soluble. How can I extract it from an aqueous reaction mixture?
A4:
-
Extraction with Polar Solvents: You can try extracting with a more polar organic solvent like n-butanol.[18]
-
Salting Out: Add a large amount of a salt like NaCl or (NH4)2SO4 to the aqueous layer to decrease the solubility of your organic compound, then extract with a suitable organic solvent.[4]
-
Lyophilization (Freeze-Drying): If the compound is not volatile, you can freeze-dry the aqueous solution to remove the water and then extract the compound from the resulting solid residue with an organic solvent.[18]
Experimental Protocols & Data
Protocol 1: HILIC Purification of a Polar Heterocycle
This protocol provides a general starting point for developing a HILIC purification method.
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or amino-bonded phase). TSKgel Amide-80 and TSKgel NH2-100 are common choices that offer different selectivities.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an additive (e.g., 10 mM ammonium formate or 0.1% formic acid) to improve peak shape and MS sensitivity.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[2]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.[1][2]
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).
-
Run a linear gradient to increase the percentage of the aqueous phase (e.g., to 50% B over 15 minutes).
-
Hold at the final conditions for a few minutes before returning to the initial conditions to re-equilibrate.
-
Diagram: HILIC Workflow
Caption: A typical workflow for purifying polar heterocyclic compounds using HILIC.
Protocol 2: Acid-Base Extraction for a Basic Heterocycle
This technique is useful for separating basic heterocycles from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1M HCl).
-
Shake the funnel gently and allow the layers to separate. The protonated basic heterocycle will move to the lower aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh acidic solution.[1]
-
-
Neutralization and Back-Extraction:
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated heterocycle may precipitate or form an oil.
-
Add an organic solvent to the flask and transfer the mixture back to a separatory funnel.
-
Extract the neutral heterocycle into the organic layer. Repeat this extraction two more times.[1]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified heterocycle.[1]
-
Diagram: Acid-Base Extraction Logic
Caption: The logical flow of an acid-base extraction for purifying a basic heterocycle.
Table 1: Common Chromatographic Techniques for Polar Heterocycles
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Best For |
| Reversed-Phase (RP) | Nonpolar (C18, C8) | Polar (Water/Acetonitrile/Methanol) | Hydrophobic Interactions | Less polar heterocycles; can be challenging for very polar ones.[4] |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Nonpolar (Hexane/Ethyl Acetate) with modifiers (TEA, NH₃) | Adsorption | Basic heterocycles when modifiers are used to prevent tailing.[4] |
| HILIC | Very Polar (Silica, Amide, Cyano) | High Organic (e.g., >80% Acetonitrile) with Aqueous Buffer | Partitioning, Hydrogen Bonding, Dipole-Dipole Interactions[5][8] | Highly polar, hydrophilic, and ionic heterocycles.[6][9] |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Aqueous Buffers with varying pH or salt concentration | Electrostatic Interactions | Charged or ionizable heterocycles.[19][20] |
| Supercritical Fluid (SFC) | Various (often NP columns) | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | Primarily Adsorption | Chiral separations and high-throughput purification of polar compounds.[10][11] |
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
- How Good is SFC for Polar Analytes? (n.d.). Chromatography Today.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502.
- Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare.
- Hydrophilic interaction chromatography. (2023, November 29). In Wikipedia.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters.
- Supercritical fluid chromatography. (2023, October 14). In Wikipedia.
- van Zelst, F. H., et al. (2019). Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). Magnetic Resonance in Chemistry, 57(11), 891-899.
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters.
- For highly polar compound, how to do the purification? (2018, April 25). ResearchGate.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
- Review on Methods used in isolates of phytochemicals from medicinal plants. (n.d.). Heterocyclic Letters.
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18). Journal of Heterocyclic Chemistry.
- Very polar compounds are sometimes purified by reverse phase chromatography... (2020, April 25). Quora.
- Ion chromatography. (2023, December 11). In Wikipedia.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks.
- Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry.
- Extraction method. (n.d.). [Source not explicitly named, likely an academic resource].
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus.
- Ion Exchange (IEX) HPLC Column. (n.d.). Phenomenex.
- Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc..
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
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- Column chromatography & TLC on highly polar compounds? (2017, February 22). Reddit.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). Royal Society of Chemistry.
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Technical Support Center: Regioselectivity in Polysubstituted Quinoline Synthesis
Synthesizing polysubstituted quinolines is a cornerstone of medicinal chemistry, yet achieving the desired regioselectivity can be a significant hurdle. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during these syntheses. Drawing on established methodologies and mechanistic insights, this resource aims to equip you with the knowledge to rationalize and control the outcomes of your quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: We are attempting a Friedländer annulation with an unsymmetrical 2-aminoaryl ketone and are observing a mixture of regioisomers. What are the primary factors influencing the regioselectivity, and how can we favor our desired product?
A1: The regioselectivity in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a well-documented challenge when using unsymmetrical ketones.[1][2][3][4] The outcome is primarily governed by a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[2]
-
Electronic Effects: The initial step can proceed via two pathways: an aldol-type condensation or the formation of a Schiff base/enamine.[5] The relative electrophilicity of the carbonyl group on the 2-aminoaryl ketone and the nucleophilicity of the enolate (or enamine) formed from the unsymmetrical ketone play a crucial role. The reaction generally favors the pathway involving the most stable intermediate.
-
Steric Hindrance: Bulky substituents on either reactant can disfavor reaction at a nearby position, directing the condensation to the less sterically encumbered site.[2]
-
Reaction Conditions: The choice of catalyst is paramount. Traditional base or acid catalysis can often lead to mixtures.[5][6] However, specific Lewis acids or amine catalysts can selectively promote the formation of one regioisomer over the other.[1][3][6][7] Temperature also plays a role; higher temperatures can sometimes reduce selectivity by overcoming small activation energy barriers between competing pathways.[2]
Troubleshooting Guide: Improving Regioselectivity in Friedländer Synthesis
| Issue | Potential Cause | Recommended Solution |
| Poor or no regioselectivity | Similar electronic and steric environment around the α-methylene groups of the unsymmetrical ketone. | 1. Catalyst Optimization: Screen a range of Lewis acids. Indium(III) triflate (In(OTf)₃) has been shown to be highly effective for selectively forming the Friedländer product.[7] Other Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and Brønsted acids (p-TsOH, TFA) should also be considered.[5][8] 2. Amine Catalysis: Employ a cyclic secondary amine catalyst like pyrrolidine. This can favor the formation of the kinetic enamine intermediate, leading to high regioselectivity.[6] 3. Substrate Modification: Introduce a temporary directing group, such as a phosphoryl group, on one α-carbon of the ketone to control the reaction's direction.[1][3] |
| Low yield of the desired regioisomer | The desired reaction pathway is kinetically or thermodynamically disfavored under the current conditions. | 1. Solvent-Free Conditions: The use of certain catalysts, like In(OTf)₃, can be highly effective under solvent-free conditions, often leading to higher yields and selectivity.[7] 2. Temperature Control: Lower the reaction temperature to increase selectivity, provided the reaction rate remains acceptable.[3] |
Experimental Protocol: Lewis Acid Catalyst Screening for Regioselective Friedländer Synthesis
-
Setup: In parallel, oven-dried reaction vials, add the 2-aminoaryl ketone (1.0 mmol, 1.0 eq) and the unsymmetrical ketone (1.2 mmol, 1.2 eq).
-
Catalyst Addition: To each vial, add a different Lewis acid catalyst (e.g., In(OTf)₃, Sc(OTf)₃, ZnCl₂, p-TsOH) (0.1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixtures to a consistent temperature (e.g., 80 °C) under an inert atmosphere (e.g., Nitrogen). Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Quench with a saturated aqueous solution of NaHCO₃ and extract with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and determine the ratio of regioisomers in the crude product by ¹H NMR spectroscopy or GC analysis.[2]
-
Optimization: Select the catalyst that provides the best regioselectivity and proceed with optimizing temperature and reaction time for the highest yield of the desired product.
Q2: In our Combes quinoline synthesis using a substituted aniline and an unsymmetrical β-diketone, we are getting the undesired regioisomer. What controls the regioselectivity, and how can we reverse it?
A2: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The regioselectivity is determined during the intramolecular electrophilic aromatic annulation, which is the rate-determining step.[9] The outcome is a result of the interplay between the electronic directing effects of the substituents on the aniline ring and the steric environment.[9][11]
-
Electronic Effects: The cyclization is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the aniline ring will direct the cyclization to the ortho and para positions, while electron-withdrawing groups (EWGs) will direct it to the meta position.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can influence which regioisomer is formed. For instance, increasing the bulk of the substituents on the diketone has been shown to favor the formation of 2-substituted quinolines.[9]
-
Catalyst: The reaction is typically catalyzed by a strong acid like sulfuric acid or polyphosphoric acid (PPA).[9][10] The choice and concentration of the acid can influence the reaction rate and, in some cases, the selectivity.
Logical Flow for Predicting Combes Regioselectivity
Caption: Competing pathways in the Doebner-von Miller synthesis.
Troubleshooting Guide: Improving Doebner-von Miller Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield due to polymerization/tarring | Harsh acidic conditions promoting self-condensation of the α,β-unsaturated carbonyl. | 1. Biphasic Solvent System: Use a two-phase system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase, reducing its concentration in the aqueous acid phase and minimizing polymerization. [12] 2. Slow Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline to maintain a low instantaneous concentration. [11][12] |
| Formation of undesired regioisomer | The standard 1,4-addition pathway is dominant. | 1. Substrate and Catalyst Modification: To obtain 4-substituted quinolines, switch from standard α,β-unsaturated aldehydes/ketones to γ-aryl-β,γ-unsaturated α-ketoesters and use TFA as the catalyst/solvent. [13][14][15] |
| Incomplete reaction or complex mixture | Suboptimal catalyst or temperature. | 1. Catalyst Screening: Test various Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄) to find the best balance between reaction rate and side product formation. [8][12] |
References
- Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017 (2016). [Link]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(14), 5368-5371 (2006). [Link]
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(11), 5539-5547 (2014). [Link]
- Regioselectivity of Friedländer Quinoline Syntheses.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23963-23989 (2020). [Link]
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- Combes quinoline synthesis. Wikipedia. [Link]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(14), 5362-5367 (2006). [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2892 (2018). [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (2025). [Link]
- A Recent Study on the Synthesis of Polysubstituted Quinoline.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 10(18), 4117-4120 (2008). [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Doebner–Miller reaction. Wikipedia. [Link]
- Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsatur
- Doebner-Miller Reaction. SynArchive. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Combes Quinoline Synthesis. A. Combes et al, Bull. Soc. Chim. France, 49, 89 (1888). [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 88(10), 513-531 (2012). [Link]
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- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 15. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of quinoline derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for professionals transitioning quinoline synthesis from laboratory to pilot or production scale. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your scale-up campaigns.
Section 1: Frequently Asked Questions (FAQs) - Core Scale-Up Principles
This section addresses common overarching challenges faced during the scale-up of quinoline syntheses.
Q1: My quinoline synthesis yielded 85% on a 10g scale, but dropped to 60% at 1kg. What are the likely causes and how can I troubleshoot this?
A significant drop in yield upon scale-up is a frequent challenge, often rooted in physical phenomena that are less impactful at the lab scale. The primary culprits are typically inadequate mass and heat transfer.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: At the kilogram scale, magnetic stirring is insufficient. Inefficient mixing in large reactors can create localized areas of high reactant concentration or "hot spots," promoting the formation of byproducts and impurities.[1]
-
Solution: Transition to an overhead mechanical stirrer equipped with an appropriately designed impeller, such as a pitched-blade turbine or anchor stirrer, to ensure the homogeneity of the reaction mixture.[1]
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This makes dissipating heat from exothermic reactions significantly more challenging. Uncontrolled exotherms can lead to the degradation of starting materials, intermediates, or the final product.[1]
-
Solution: Employ a jacketed reactor with a programmable temperature control unit. For highly exothermic reactions, such as the Skraup synthesis, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.[1]
-
-
Re-evaluate Reaction Concentration: A concentration that is optimal on a small scale might be problematic at a larger one.
-
Solution: While higher concentrations can accelerate reaction rates, they may also lead to issues with solubility, viscosity, and exacerbate heat transfer problems.[1] Experiment with slightly more dilute conditions on a small scale before committing to the full-scale batch.
-
-
Verify Raw Material Consistency: The impact of impurities in starting materials is magnified at a larger scale.
-
Solution: Ensure you are using raw materials of consistent quality from your supplier. It is best practice to perform identity and purity checks on each new batch of starting materials.[1]
-
Q2: I'm observing new or significantly increased levels of impurities in my scaled-up batch. How can I identify and mitigate them?
The emergence of new impurities during scale-up often points to issues with prolonged reaction times, localized high temperatures, or increased sensitivity to atmospheric conditions.[1]
Troubleshooting Steps:
-
Implement In-Process Controls (IPCs): Regularly monitor the reaction's progress and the profile of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] This will provide valuable data on when and under what conditions these new impurities are forming.
-
Maintain a Strict Temperature Profile: As discussed, inadequate heat transfer can create hot spots, leading to thermal degradation and unwanted side reactions. Ensure uniform heating and cooling throughout the reactor.[1]
-
Ensure an Inert Atmosphere: If your reaction is sensitive to oxidation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon). This is especially critical for high-temperature reactions where oxidative byproducts can readily form.[1]
-
Optimize the Work-up Procedure: Work-up procedures that are straightforward on a lab scale can become problematic at a larger scale. For instance, phase splits in large reactors are generally more efficient than multiple small extractions in a separatory funnel.[1] Ensure your product is stable under the work-up conditions and for the duration of the work-up.
Common Impurities and Their Mitigation:
| Impurity Type | Likely Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature; improve mixing efficiency.[1] |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent | Use stoichiometric amounts of reagents; control the rate of addition.[1] |
| Hydrolyzed intermediates | Presence of water in reagents or solvents | Use anhydrous solvents and reagents.[1] |
| Oxidized byproducts | Exposure to air at high temperatures | Maintain an inert atmosphere (e.g., nitrogen or argon).[1] |
| Polymeric/Tarry materials | Uncontrolled exotherm, high reactant concentration | Improve heat transfer, control reagent addition rate, consider a more dilute system.[1] |
Section 2: Troubleshooting Guides for Specific Named Reactions
This section provides detailed guidance for challenges associated with common named reactions used in quinoline synthesis.
Skraup Synthesis
The Skraup synthesis is notoriously exothermic and can be difficult to control on a large scale.[2][3]
Q: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A: The primary challenge with the Skraup synthesis is managing its highly exothermic nature.[2][4]
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[2][4][5] Ferrous sulfate is thought to act as an oxygen carrier, extending the reaction over a longer period.[5]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring.[2]
-
Ensure Efficient Stirring: Good agitation is crucial for dissipating heat and preventing the formation of localized hotspots.[2]
Q: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the subsequent exotherm should be carefully controlled.[2]
-
Purification: The crude product is often a dark, tarry residue.[2] Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[2]
Doebner-von Miller Synthesis
Q: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction.[1]
-
Biphasic Reaction Medium: A key strategy is to use a biphasic system. Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[1]
-
Control Reaction Temperature: Maintain the lowest effective temperature to minimize polymerization.[1]
Friedländer Annulation
Q: My Friedländer synthesis is suffering from low yields and issues with regioselectivity. What can I do?
A: Low yields can stem from harsh reaction conditions, while regioselectivity is a challenge when using unsymmetrical ketones.[6]
-
Catalyst Selection: Traditional methods often use high temperatures and strong acids or bases, which can cause degradation.[6][7] Modern approaches utilize milder and more efficient catalysts such as ionic liquids or metal-organic frameworks.[6] For instance, indium(III) triflate has been shown to be a highly effective catalyst.[8]
-
Control Regioselectivity: The choice of catalyst can influence which product is formed.[6] Introducing a directing group on the α-carbon of the ketone can also control the regioselectivity.[6]
Combes Synthesis
Q: What are the key considerations for scaling up the Combes synthesis?
A: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10]
-
Acid Catalyst: While sulfuric acid is commonly used, polyphosphoric acid (PPA) can also be an effective cyclizing agent.[11]
-
Steric Hindrance: The steric effects of substituents on both the aniline and the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[3]
Section 3: Experimental Protocols & Data
This section provides illustrative, scalable protocols for key quinoline syntheses.
Protocol 1: Scaled-Up Skraup Synthesis of Quinoline
This protocol incorporates safety and control measures for a larger scale reaction.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Water
-
Sodium Hydroxide Solution (concentrated)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead mechanical stirrer, a condenser, a thermocouple, and an addition funnel.
-
Charge Reactants: To the reactor, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Mixing: Begin stirring to ensure the mixture is homogenous.
-
Initiation of Reaction: Slowly and carefully, with continued stirring and cooling via the reactor jacket, add the concentrated sulfuric acid in portions through the addition funnel.
-
Heating: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.[1]
-
Work-up: After cooling, carefully pour the reaction mixture into a suitable container with 1 L of cold water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude quinoline is then isolated by steam distillation.[1]
Protocol 2: Scaled-Up Gould-Jacobs Reaction
This protocol is for the synthesis of 4-hydroxyquinoline derivatives.
Materials:
-
Substituted Aniline
-
Diethyl Malonate
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
Reactor Setup: Set up a reactor with an overhead stirrer, a distillation head, and a thermocouple.
-
Charge Reactants: Charge the substituted aniline and diethyl malonate to the reactor.[1]
-
Initial Heating: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.[1]
-
Reaction Monitoring (Step 1): Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine. This step may take 2-4 hours.[1]
-
High-Temperature Cyclization: Once the first step is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to effect the cyclization.[1]
-
Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.[1]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate and can be isolated by filtration.[1]
Comparison of Lab Scale vs. Scale-Up Parameters (Illustrative)
| Parameter | Lab Scale (10g) | Scale-Up (1kg) | Key Consideration |
| Heating | Heating mantle | Jacketed reactor with thermal fluid | Uniform heat distribution is critical. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity and prevents hot spots. |
| Work-up | Quench with water, extract with ethyl acetate | Quench with a calculated amount of water, phase split, and extract | A proper phase split is more efficient at a larger scale.[1] |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[1] |
Section 4: Visualizing Scale-Up Logic & Workflows
Diagrams created with Graphviz to illustrate key decision-making processes.
Caption: Troubleshooting workflow for addressing yield loss during scale-up.
Caption: Decision logic for mitigating new impurity formation.
Section 5: Safety Considerations for Scale-Up
-
Exothermic Reactions: As highlighted, many classical quinoline syntheses are highly exothermic. A thorough thermal hazard evaluation is essential before any scale-up.
-
Reagent Toxicity: Many reagents used, such as nitrobenzene and quinoline itself, are toxic.[12] Handle all materials in well-ventilated areas and use appropriate personal protective equipment (PPE).[13]
-
Waste Disposal: The use of strong acids and potentially hazardous organic materials necessitates a clear and compliant waste disposal plan.[13]
References
- Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Combes quinoline synthesis - Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
- Prepar
- QUINOLINE FOR SYNTHESIS - Loba Chemie. [Link]
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Organic Syntheses Procedure. [Link]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchG
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). [Link]
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Technical Support Center: A Guide to Nucleophilic Substitution on the Quinoline Ring
From the Desk of the Senior Application Scientist
Welcome to the technical support center for quinoline functionalization. As a cornerstone scaffold in medicinal chemistry and materials science, the quinoline ring's modification is pivotal for innovation.[1] However, its unique electronic landscape presents distinct challenges for nucleophilic substitution reactions. This guide is structured to move from foundational principles to hands-on troubleshooting, providing not just protocols, but the causal logic behind them. We aim to empower you, the researcher, to navigate these complexities with confidence and precision.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the reactivity of the quinoline ring. Understanding why the ring behaves as it does is the first step to designing and troubleshooting successful experiments.
Question: Why is nucleophilic substitution on the quinoline ring often challenging?
Answer: The challenge arises from the fused-ring system's electronic dichotomy. The quinoline scaffold consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[2][3][4]
-
Pyridine Ring: The electronegative nitrogen atom withdraws electron density, making the carbons in this ring (especially C2 and C4) electrophilic and thus susceptible to nucleophilic attack.[3][5]
-
Benzene Ring: This ring remains relatively electron-rich and is more prone to electrophilic substitution. It is generally unreactive towards nucleophiles unless strongly activated by electron-withdrawing groups.[3][4]
This electronic imbalance dictates where and how nucleophilic reactions occur and is the primary reason that functionalization requires specific strategies to achieve desired outcomes.
Question: Which positions on the quinoline ring are most reactive towards nucleophiles and why?
Answer: The C2 and C4 positions of the pyridine ring are the primary sites for nucleophilic attack.[5][6][7] The reactivity order is generally C4 > C2, although this can be influenced by reaction conditions.[6][8]
The reason lies in the stability of the intermediate formed during the reaction, known as a Meisenheimer complex. When a nucleophile attacks at C2 or C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, creating a relatively stable resonance structure.[5][9] Attack at C3 does not allow for this stabilization, making it a much less favorable pathway.
Question: What is the difference between SₙAr (Addition-Elimination) and direct C-H functionalization?
Answer: These are two distinct strategies to form a new bond with a nucleophile.
-
Nucleophilic Aromatic Substitution (SₙAr): This is a two-step process. First, the nucleophile adds to the ring, breaking aromaticity and forming the Meisenheimer intermediate. Second, a leaving group (typically a halide) is eliminated, restoring aromaticity. This pathway requires a pre-functionalized quinoline with a good leaving group at the 2- or 4-position.[6][9]
-
Direct C-H Functionalization: This approach involves the substitution of a hydrogen atom and does not require a pre-installed leaving group. These reactions, such as the Chichibabin amination (using NaNH₂) or the Minisci reaction (using radicals), often require activation of the quinoline ring (e.g., protonation under acidic conditions) or harsh conditions to proceed.[10][11]
Section 2: Troubleshooting Common Experimental Problems
This section is formatted to address specific issues you may encounter at the bench.
Problem 1: Low or No Conversion
Q: My reaction isn't working. I've confirmed my starting materials are correct, but I see no product formation after the recommended time. What should I investigate?
A: Low or no conversion in quinoline substitutions typically points to issues with activation , nucleophilicity , or reaction conditions .
Troubleshooting Workflow:
-
Substrate Activation: An unactivated quinoline ring is often not electrophilic enough.
-
For SₙAr: If you are using a haloquinoline, ensure the leaving group is adequate. Reactivity generally follows I > Br > Cl > F. If your chloroquinoline is unreactive, consider converting it to the bromo- or iodo-analogue.
-
For C-H Functionalization: The most robust activation method is the formation of a quinoline N-oxide . The N-oxide group strongly withdraws electron density, making the C2 and C4 positions highly electrophilic.[12] It also serves as a directing group for C8 functionalization in metal-catalyzed reactions.[2]
-
-
Nucleophile Strength: Weak nucleophiles (e.g., water, alcohols) often require high temperatures to react.[9] Stronger, anionic nucleophiles (e.g., alkoxides, amides, thiolates) are much more effective. If using a neutral nucleophile like an amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its reactivity.
-
Solvent & Temperature: These reactions often require heat.
-
Solvents: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cation of the nucleophile salt, leaving the anion more reactive. They also have high boiling points, allowing for elevated reaction temperatures.
-
Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 120 °C, monitoring for decomposition by TLC.
-
Problem 2: Poor Regioselectivity
Q: My reaction produces a mixture of 2- and 4-substituted isomers. How can I improve selectivity for the desired product?
A: Controlling regioselectivity between the C2 and C4 positions is a classic challenge. The outcome depends on a balance between kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control: Attack at C2 is often faster (kinetically favored), but the 4-substituted product is typically more stable (thermodynamically favored).[6][13] In the Chichibabin reaction, for instance, initial attack of the amide ion occurs at C2, but at higher temperatures, the adduct can rearrange to the more stable 4-aminoquinoline.[14][15]
-
Leaving Group Position: In SₙAr, the position of your leaving group dictates the product. However, if you have a di-substituted substrate (e.g., 2,4-dichloroquinoline), the first substitution almost always occurs at the more reactive C4 position.[14][16]
-
Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered C4 position. Conversely, a bulky substituent at C3 could favor substitution at C2.
-
Reaction Temperature and Time:
-
To favor the C2 (kinetic) product: Use lower temperatures and shorter reaction times.
-
To favor the C4 (thermodynamic) product: Use higher temperatures and longer reaction times to allow the reaction to equilibrate to the most stable product.
-
| Factor | Favors C2-Substitution (Kinetic) | Favors C4-Substitution (Thermodynamic) |
| Temperature | Lower Temperatures (-78 to 25 °C) | Higher Temperatures (>100 °C) |
| Reaction Time | Short | Long (allow for equilibration) |
| Nucleophile | Less hindered nucleophiles | Bulky nucleophiles (steric preference) |
| Reaction Type | Chichibabin (initial attack) | SₙAr on 2,4-dihaloquinolines (first sub.) |
Problem 3: Side Reactions and Decomposition
Q: I'm getting a complex mixture of byproducts, and my desired product is contaminated. What are common side reactions?
A: The vigorous conditions often required can lead to several side reactions.
-
Over-reaction: In reactions like the Chichibabin amination, a di-amination can sometimes occur.[11]
-
Acylation (in Minisci Reactions): When using carboxylic acids as radical precursors in Minisci-type reactions, you can sometimes get competitive acylation alongside the desired alkylation.[10]
-
Radical Coupling: In radical reactions, homocoupling of the radical precursor can occur, consuming your reagent.
-
N-Oxide Formation: If performing an oxidation on a substituted quinoline, the nitrogen atom can be susceptible to oxidation, forming the N-oxide as a byproduct.[17] This can be suppressed by performing the reaction in a strong acid, which protonates the nitrogen and protects it.[17]
Section 3: Key Protocols & Advanced Strategies
Strategy 1: Activating the Quinoline Ring via N-Oxide Formation
Formation of the quinoline N-oxide is arguably the most powerful and versatile strategy for activating the ring towards nucleophilic attack at C2 and for directing C-H functionalization.[12] The N-oxide group makes the ring significantly more electron-deficient.
"Quinoline" [label="Quinoline", image="https://i.imgur.com/8f1Jv2s.png", shape=none, width=2, height=1.5]; "N_Oxide" [label="Quinoline N-Oxide", image="https://i.imgur.com/9O3l5y5.png", shape=none, width=2.1, height=1.5]; "Activated_Ring" [label="Highly Electrophilic C2/C4", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nu_Attack" [label="Facile Nucleophilic\nAttack at C2", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Quinoline" -> "N_Oxide" [label="Oxidation\n(m-CPBA or H₂O₂/AcOH)"]; "N_Oxide" -> "Activated_Ring" [label="Strong Inductive\nWithdrawal"]; "Activated_Ring" -> "Nu_Attack"; } ax_width="760px"> Caption: Activation of the quinoline ring via N-oxide formation.
Protocol: Synthesis of Quinoline N-Oxide
-
Materials: Quinoline (1.0 eq), Acetic Acid (solvent), Hydrogen Peroxide (30% aq. solution, 2.5 eq).
-
Procedure:
-
In a round-bottom flask, dissolve quinoline in glacial acetic acid (approx. 5 mL per 1 g of quinoline).
-
Heat the solution to 70-80 °C in a water bath.
-
Add the hydrogen peroxide solution dropwise over 30 minutes, maintaining the temperature. Caution: The reaction can be exothermic.
-
After the addition is complete, maintain the temperature for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by pouring it over ice and adding a saturated solution of sodium carbonate or sodium sulfite to destroy excess peroxide, followed by sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by recrystallization or column chromatography.
-
Strategy 2: The Chichibabin Amination
This classic reaction introduces an amino group at the C2 position by reacting quinoline with sodium amide (NaNH₂).[7][11]
Protocol: Chichibabin Amination of Quinoline
-
Materials: Quinoline (1.0 eq), Sodium Amide (NaNH₂, 2.0 eq), Toluene or Xylene (anhydrous solvent).
-
Procedure:
-
SAFETY: This reaction must be performed under an inert atmosphere (N₂ or Ar) in a fume hood. Sodium amide reacts violently with water, and hydrogen gas is evolved.
-
To a flame-dried, three-neck flask equipped with a reflux condenser and mechanical stirrer, add anhydrous toluene and sodium amide.
-
Heat the suspension to reflux (approx. 110-130 °C).
-
Slowly add a solution of quinoline in anhydrous toluene to the refluxing mixture over 1 hour. Vigorous evolution of hydrogen gas will be observed.
-
Continue heating at reflux for 4-6 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
WORK-UP (CAUTION): Very carefully and slowly, add ethanol to the mixture to quench any unreacted sodium amide. Then, slowly add water.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-aminoquinoline by column chromatography or recrystallization.
-
References
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Southampton. [Link]
- New Synthesis of Substituted Quinoline N-Oxides.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Applicable Chemistry. [Link]
- Chapter 7_Quinolines and Isoquinolines.pdf. University of Southampton. [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]
- Why nucleophllic substitution in quinoline takes place at 2 position not
- Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PubMed Central. [Link]
- Minisci reaction. Wikipedia. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Substrate scope for the Minisci-type reaction.
- Dual substitution reaction of Quinoline N‐oxides.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]
- Why does nucleophilic substitution happen in pyridine ring in quinoline... Filo. [Link]
- Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Late-Stage C–H Functionaliz
- Main strategies to access quinoline derivatives through conventional methods. MDPI. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Preparation and Properties of Quinoline. Unknown Source. [Link]
- On the chichibabin amination of quinoline and some nitroquinolines.
- Reactivity Quinoline. Scribd. [Link]
- Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]
- QUINOLINE.
- Reactivity of Quinoline. YouTube. [Link]
- Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
- Chichibabin reaction mechanism & Applic
- Chichibabin reaction. Grokipedia. [Link]
- Chichibabin reaction of isoquinoline explained. YouTube. [Link]
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- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Efficiency of Thionation Reactions for Quinolinones
Welcome to the technical support center for the thionation of quinolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the conversion of quinolinone scaffolds to their corresponding thioanalogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental success.
Core Principles of Quinolinone Thionation
The conversion of a carbonyl group in a quinolinone to a thiocarbonyl is a critical transformation in medicinal chemistry, as thioquinolinones exhibit a range of biological activities. The most common and effective reagents for this transformation are Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀), often in combination with other reagents like hexamethyldisiloxane (HMDO).[1][2][3]
The Mechanism of Action: Lawesson's Reagent
Lawesson's reagent is widely used due to its relatively mild nature compared to P₄S₁₀.[4] In solution, LR exists in equilibrium with a reactive dithiophosphine ylide. This ylide is the active species that reacts with the carbonyl group of the quinolinone. The reaction proceeds through a four-membered ring intermediate, known as a thiaoxaphosphetane.[1][4] The driving force for the reaction is the formation of a very stable phosphorus-oxygen double bond, which leads to the collapse of the intermediate and formation of the desired thioquinolinone.[1][4]
Caption: Mechanism of Quinolinone Thionation with Lawesson's Reagent.
Troubleshooting Guide
This section addresses common issues encountered during the thionation of quinolinones in a question-and-answer format.
Problem 1: Low or No Conversion of the Starting Quinolinone
Q: My reaction shows a low yield of the thioquinolinone, with a significant amount of starting material remaining. What are the possible causes and solutions?
A: This is a common problem that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Reagent: Quinolinones, being lactams, are generally reactive towards Lawesson's reagent.[2] However, the stoichiometry is critical. While some reactions work well with 0.5 equivalents of LR (since LR is a dimer), others may require a molar excess, especially if the reagent has degraded over time.
-
Solution: Increase the amount of Lawesson's reagent incrementally, for instance, from 0.5 to 1.0 equivalents per equivalent of quinolinone.
-
-
Low Reaction Temperature: Thionation reactions typically require elevated temperatures to proceed at a reasonable rate.[2] The dissociation of LR into its reactive monomer is temperature-dependent.
-
Solution: Increase the reaction temperature. If you are running the reaction in a solvent like toluene (b.p. 111 °C), consider switching to a higher boiling solvent such as xylene (b.p. ~140 °C) to achieve higher temperatures.[5]
-
-
Short Reaction Time: Some quinolinone substrates may be less reactive and require longer reaction times for complete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, extend the heating period.
-
-
Reagent Quality: Lawesson's reagent can degrade upon exposure to moisture.
-
Solution: Use freshly opened LR or store it under an inert atmosphere in a desiccator. If you suspect degradation, it's best to use a new batch.
-
Caption: Troubleshooting Workflow for Low Yield in Quinolinone Thionation.
Problem 2: Formation of Multiple Products and Side Reactions
Q: I'm observing several unexpected spots on my TLC plate. What are the likely side products in a quinolinone thionation and how can I minimize them?
A: The formation of side products can be due to the high reactivity of the thionating reagents or the inherent reactivity of the quinolinone scaffold.
-
Decomposition: At very high temperatures or with prolonged reaction times, both the starting material and the product can decompose.
-
Solution: Carefully control the reaction temperature and time. Use TLC to monitor the reaction and stop it as soon as the starting material is consumed.
-
-
Reactions with Other Functional Groups: If your quinolinone substrate has other carbonyl groups (e.g., esters, amides), these can also undergo thionation. The reactivity order is generally amides/lactams > ketones > esters.[2][4]
-
Solution: If selective thionation is desired, careful control of stoichiometry and temperature is necessary. Sometimes, protecting other functional groups may be required.
-
-
Nitrile Formation from Primary Amides: While less common with LR, primary amides can sometimes be dehydrated to nitriles.[6]
-
Solution: This is typically avoided by using milder conditions. If this is a persistent issue, consider using alternative thionating agents.
-
Problem 3: Difficult Purification and Removal of Reagent Byproducts
Q: My crude product is contaminated with phosphorus-containing byproducts from Lawesson's reagent, and they are difficult to separate by column chromatography. How can I simplify the workup?
A: This is one of the most significant drawbacks of using Lawesson's reagent. The phosphorus-containing byproduct often has a similar polarity to the desired product, making chromatographic separation challenging.[7][8]
-
Chemical Decomposition of Byproducts: The most effective strategy is to chemically alter the byproduct to make it more polar and thus easier to remove.
-
Solution 1 (Ethanol Quench): After the reaction is complete, adding ethanol and refluxing for a period can decompose the byproduct into a highly polar diethyl thiophosphonate, which can be removed by a simple aqueous workup.[9][10]
-
Solution 2 (Ethylene Glycol Quench): For larger scale reactions, using ethylene glycol is highly effective. It decomposes the byproduct and allows for a chromatography-free workup, often involving phase separation, extraction, and recrystallization. This method also avoids the generation of phosphorus-containing aqueous waste.[5][9][10]
-
-
Alternative Reagents: The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) can be a good alternative to Lawesson's reagent. The byproducts from this reagent system can often be removed by a simple hydrolytic workup or filtration through a plug of silica gel.[11][12][13]
Problem 4: Poor Solubility of Reagents or Substrate
Q: My quinolinone starting material or the thionating reagent is not fully dissolving in the reaction solvent. How does this affect the reaction, and what can I do?
A: Poor solubility can lead to slow and incomplete reactions as it is a heterogeneous mixture.
-
Solvent Choice: The choice of solvent is crucial. Toluene, dioxane, and xylene are common solvents for thionation reactions.
-
Solution: If solubility is an issue in toluene, consider a more polar, high-boiling solvent like dioxane or pyridine. However, be aware that pyridine can react with P₄S₁₀.[6] A solvent screen is often a good starting point for optimizing a new reaction.
-
-
Microwave Irradiation: Microwave-assisted synthesis can be very effective in driving reactions with poor solubility to completion. The rapid heating can increase solubility and significantly reduce reaction times.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Lawesson's Reagent and P₄S₁₀-based reagents for quinolinone thionation?
A: Both are effective thionating agents, but they have different characteristics.
| Feature | Lawesson's Reagent (LR) | P₄S₁₀ / HMDO |
| Reactivity | Generally milder, often requiring higher temperatures. | Can be more reactive, sometimes allowing for lower temperatures.[16] |
| Byproducts | Can be difficult to remove by standard chromatography.[7][8] | Byproducts are often easier to remove with a hydrolytic workup.[11][12][13] |
| Solubility | Soluble in many common organic solvents like toluene and THF. | P₄S₁₀ itself has low solubility, but the combination with HMDO improves this. |
| Handling | Can be handled in air for short periods, but is moisture-sensitive. | Both are moisture-sensitive and should be handled under an inert atmosphere. |
Q2: How do I choose the optimal solvent and temperature for my reaction?
A: The optimal conditions depend on the specific quinolinone substrate. A good starting point is refluxing toluene.[17] If the reaction is slow, moving to a higher boiling solvent like xylene is a logical next step. For substrates sensitive to high temperatures, a more reactive thionating agent at a lower temperature might be necessary. It is always recommended to perform small-scale optimization experiments to find the best conditions.
Q3: Are there any specific safety precautions I should take when working with thionating reagents?
A: Yes, absolutely.
-
Toxicity and Odor: Thionating reagents and the resulting byproducts can have strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: Quenching the reaction mixture should be done carefully, as it can be exothermic and may release toxic gases like hydrogen sulfide (H₂S).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: Can microwave irradiation be used to improve the efficiency of quinolinone thionation?
A: Yes, microwave-assisted synthesis has been shown to be very effective for thionation reactions.[14][15] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles, especially in cases of poor solubility.[14][15]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Thionation of a 4-Quinolinone using Lawesson's Reagent
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the quinolinone substrate (1.0 eq).
-
Reagent Addition: Add Lawesson's reagent (0.6 eq).
-
Solvent Addition: Add anhydrous toluene (to make a 0.1-0.2 M solution).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Column-Free Workup Procedure for Lawesson's Reagent Reactions using Ethylene Glycol
This protocol is adapted from a highly efficient method for removing LR byproducts.[10]
-
Byproduct Decomposition: To the cooled reaction mixture from Protocol 1, add ethylene glycol (an excess, e.g., 5-10 equivalents relative to LR).
-
Heating: Heat the mixture to reflux for 1-2 hours to ensure complete decomposition of the phosphorus byproducts.
-
Cooling and Extraction: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. The polar, decomposed byproducts will partition into the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often significantly purer after this workup. Further purification can be achieved by recrystallization or, if necessary, a much simpler column chromatography.
References
- Recent Advances in the Synthesis of Thienoquinolines (Quinoline‐fused heterocycle). Scilit.
- Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.
- Work-up procedure for the reaction with LR. ResearchGate.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. PubMed.
- Thionation of Carbonyl Compounds Using Phosphorus Pentasulfide and Hexamethyldisiloxane under Microwave Irradiations. ResearchGate.
- Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health.
- Lawesson's Reagent. Organic Chemistry Portal.
- Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs.
- Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. ResearchGate.
- Optimization of reaction conditionsa. ResearchGate.
- Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate.
- Optimization of the Reaction Conditions for the Synthesis of. ResearchGate.
- Strategies for synthesis of thioquinolinones and thiospiro‐trienones. ResearchGate.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. PubMed.
- Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. ResearchGate.
- Thionation of quinazolinones bearing various ortho-substituted phenyl groups (R). ResearchGate.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health.
- Thionation process and a thionating agent. Google Patents.
- Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry.
- Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption. ResearchGate.
- Thioamide synthesis by thionation. Organic Chemistry Portal.
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- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Technical Guide to 4,6,8-Trimethyl-quinolin-2-ol and Its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4,6,8-trimethyl-quinolin-2-ol and a curated set of its structural isomers. In the ever-evolving landscape of medicinal chemistry, the quinolin-2-one scaffold represents a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The precise arrangement of substituents on this heterocyclic core can profoundly influence the molecule's physicochemical properties, spectroscopic signature, and biological activity.[2] While direct comparative experimental data for this specific set of trimethylated isomers is not extensively available in peer-reviewed literature, this document synthesizes known synthetic methodologies, predicts key properties based on established principles of quinoline chemistry, and provides detailed protocols for their empirical evaluation. Our objective is to furnish researchers with a foundational framework to navigate the structure-activity relationships within this promising chemical space.
Introduction to the Trimethyl-quinolin-2-ol Isomeric Series
The quinolin-2-ol core, which exists in a tautomeric equilibrium with its quinolin-2(1H)-one form, is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Methyl substitutions on the quinoline ring are known to modulate lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses on this compound and five of its positional isomers, selected based on the synthetic accessibility from common dimethylaniline precursors.
The isomers chosen for this comparative analysis are:
-
This compound (Target Compound)
-
Isomer A: 4,5,7-Trimethyl-quinolin-2-ol
-
Isomer B: 4,5,8-Trimethyl-quinolin-2-ol
-
Isomer C: 4,6,7-Trimethyl-quinolin-2-ol
-
Isomer D: 4,7,8-Trimethyl-quinolin-2-ol
-
Isomer E: 4,5,6-Trimethyl-quinolin-2-ol
Understanding the subtle yet significant differences imparted by the varied placement of these three methyl groups is critical for the rational design of novel drug candidates.
Synthesis of Trimethyl-quinolin-2-ol Isomers
The Knorr quinoline synthesis is a robust and widely employed method for the preparation of 2-hydroxyquinolines (quinolin-2-ones) from β-ketoanilides.[5][6][7] This approach offers a versatile pathway to the target compound and its isomers by varying the substituted aniline precursor. The general synthetic strategy involves the condensation of a substituted aniline with a β-ketoester (ethyl acetoacetate for a 4-methyl substituent) to form a β-ketoanilide intermediate, followed by acid-catalyzed intramolecular cyclization.
Workflow for Spectroscopic Characterization of Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic effects (inductive and resonance) of the substituents. Methyl groups are electron-donating, and their positions will influence the shielding of nearby protons and carbons.
| Spectrum | Predicted Features for this compound | Expected Variations in Isomers |
| ¹H NMR | Three distinct singlets for the methyl groups. A singlet for the C3-H proton. Two aromatic protons on the benzene ring (C5-H and C7-H) appearing as singlets or narrow doublets. A broad singlet for the N-H proton. | The chemical shifts and coupling patterns of the aromatic protons will vary significantly depending on the methyl group positions. For example, isomers with adjacent aromatic protons will show doublet signals with characteristic ortho-coupling constants. |
| ¹³C NMR | Three distinct signals for the methyl carbons. A signal for the C=O carbon around 160-165 ppm. Signals for the nine aromatic/vinylic carbons. | The chemical shifts of the substituted and unsubstituted carbons in the quinoline ring will be diagnostic for each isomer, reflecting the different substitution patterns. |
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. 2D NMR experiments (COSY, HSQC, HMBC) should be performed to unambiguously assign all proton and carbon signals. [8]3. Data Analysis: Process the spectra and reference the chemical shifts to the residual solvent peak. Analyze coupling constants and 2D correlations to confirm the structure of each isomer.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For quinolin-2-ones, the most characteristic bands are the N-H and C=O stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Variations in Isomers |
| N-H Stretch | 3100-3400 (broad) | Minimal variation expected between isomers. |
| C-H Stretch (Aromatic) | 3000-3100 | Minor shifts depending on ring substitution. |
| C-H Stretch (Methyl) | 2850-3000 | Minimal variation expected. |
| C=O Stretch (Amide) | 1650-1680 (strong) | Minor shifts may occur due to electronic effects of methyl groups. |
| C=C Stretch (Aromatic) | 1500-1600 | Pattern may vary slightly with substitution. |
General Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions (below 1500 cm⁻¹) of the isomers.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
| Analysis | Expected Result | Expected Variations in Isomers |
| Molecular Ion | A prominent molecular ion peak [M+H]⁺ at m/z 188.1075 for C₁₂H₁₄NO⁺ in high-resolution ESI-MS. | The molecular ion peak will be identical for all isomers. |
| Fragmentation | Common fragmentation pathways for quinolones include the loss of CO, and cleavage of the heterocyclic ring. Loss of a methyl radical may also be observed. [9] | While major fragments like the loss of CO are likely to be common, the relative intensities of fragment ions may differ, potentially providing a way to distinguish between isomers. |
General Protocol for MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using ESI-MS or EI-MS. For structural information, perform tandem MS (MS/MS) to study the fragmentation of the molecular ion.
-
Data Analysis: Confirm the molecular weight and elemental composition from the high-resolution mass of the molecular ion. Compare the MS/MS fragmentation patterns of the isomers.
Comparative Biological Activity and Performance
Quinolin-2-one derivatives have demonstrated a wide array of biological activities, with the substitution pattern playing a crucial role in their potency and mechanism of action. [4]While specific data for the trimethyl isomers is lacking, we can infer potential activities based on related structures.
Potential Therapeutic Areas
-
Anticancer Activity: Many quinolin-2-one derivatives exhibit potent cytotoxic effects against various cancer cell lines. [2][10]Their mechanisms can include the inhibition of kinases, induction of apoptosis, and cell cycle arrest. [11]The lipophilicity and steric bulk imparted by the methyl groups can influence binding to target proteins and cellular uptake.
-
Antimicrobial Activity: The quinoline scaffold is present in numerous antibacterial and antifungal agents. [12][13]Certain quinolin-2-ones have shown significant activity against multidrug-resistant bacteria, such as MRSA. [13]The isomeric position of the methyl groups could affect the interaction with bacterial enzymes or cell membranes.
Experimental Protocols for Biological Evaluation
To empirically compare the performance of these isomers, a panel of standardized in vitro assays should be conducted.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each trimethyl-quinolin-2-ol isomer (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer to quantify its cytotoxic potency.
Protocol: Broth Microdilution for Antimicrobial Activity
-
Compound Preparation: Prepare serial dilutions of each isomer in a 96-well plate containing appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide has provided a comparative framework for the analysis of this compound and its positional isomers. While a lack of direct experimental data necessitates a predictive approach, the principles outlined here offer a rational basis for their synthesis and evaluation. The Knorr quinoline synthesis provides a versatile route to these compounds, and standard spectroscopic and biological assays can be employed to elucidate their structure-activity relationships.
The subtle differences in the spatial arrangement of the methyl groups are expected to have a tangible impact on the biological performance of these isomers. Future research should focus on the systematic synthesis and parallel screening of this isomeric library to generate robust comparative data. Such studies will be invaluable for identifying lead compounds and for advancing our understanding of the quinolin-2-one scaffold in drug discovery.
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The Methylation Maze: A Comparative Guide to the Structure-Activity Relationship of Quinolinols
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7] Among the various chemical modifications applied to the quinoline core, methylation represents a subtle yet profound strategy to modulate therapeutic efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of methylated quinolinols, delving into the nuanced interplay between the position of the methyl group and the resulting biological activity. We will explore the causal relationships behind experimental observations, detail the methodologies for synthesis and evaluation, and present a clear, data-driven analysis for researchers, scientists, and drug development professionals.
The Quinolinol Core and the Significance of Methylation
The quinolinol (or hydroxyquinoline) framework, characterized by a hydroxyl group on the quinoline ring system, is a key pharmacophore. The hydroxyl group often plays a crucial role in metal chelation and hydrogen bonding interactions with biological targets. Methylation, the addition of a methyl (-CH3) group, can influence the molecule's properties in several ways:
-
Steric Effects: The size and position of the methyl group can sterically hinder or facilitate binding to a target protein or enzyme.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron density of the quinoline ring system, affecting its reactivity and interactions.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and its overall pharmacokinetic profile.
-
Metabolic Stability: Methylation can block sites of metabolic oxidation, potentially increasing the compound's half-life.
Understanding these effects is paramount to rationally designing more potent and selective quinolinol-based therapeutic agents.
Antimicrobial Activity: A Tale of Two Positions
Methylated quinolinols have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi. The position of the methyl group is a critical determinant of this activity.
Structure-Activity Relationship Insights
Studies have shown that methylation at specific positions on the quinoline ring can significantly impact antimicrobial potency. For instance, the presence of a methyl group can influence the compound's ability to inhibit essential microbial processes. While a comprehensive SAR would require extensive data on a wide array of isomers, some general trends can be observed from the available literature.
For example, in a series of quinoline-based hydroxyimidazolium hybrids, a methyl group at the C-8 position appeared to confer a significant increase in antifungal potency compared to a methyl group at the C-6 position.[8] Another study on quinoline-based hybrids highlighted a 2-methyl broxyquinoline with a low minimum inhibitory concentration (MIC) of 0.78 μg/ml against S. aureus and S. epidermidis.[9]
It is important to note that the overall antimicrobial activity is a result of the interplay between the methyl group and other substituents on the quinolinol core.[10]
Comparative Data on Antimicrobial Activity
To illustrate the impact of methylation, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected methylated quinolinol derivatives against various microbial strains.
| Compound | Methyl Position | Other Substituents | Microorganism | MIC (µg/mL) | Reference |
| 2-Methyl Broxyquinoline | 2 | Bromo, Hydroxy | S. aureus | 0.78 | [9] |
| 2-Methyl Broxyquinoline | 2 | Bromo, Hydroxy | S. epidermidis | 0.78 | [9] |
| Quinoline-hydroxyimidazolium hybrid | 6 | Hydroxyimidazolium | S. aureus | 2 | [8] |
| Quinoline-hydroxyimidazolium hybrid | 8 | Hydroxyimidazolium | C. albicans | 15.6 | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Rationale: This method allows for the simultaneous testing of multiple concentrations of a compound against a specific microorganism in a liquid growth medium, providing a quantitative measure of its inhibitory activity.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Caption: General workflow for antimicrobial screening of synthesized compounds.
Anticancer Activity: Targeting Cellular Proliferation
The anticancer potential of quinoline derivatives is well-established, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[5][10] Methylation of the quinolinol core plays a crucial role in modulating this activity.
Structure-Activity Relationship Insights
The position of the methyl group on the quinolinol ring is a critical determinant of its anticancer activity.[10]
-
C-2 Methylation: Substitution at the C-2 position has been explored, and its effect can be context-dependent. While in some related quinolone structures C-2 substitution can be unfavorable, in other quinolinol derivatives, it can be tolerated or even beneficial.[10]
-
C-4 Methylation: 4-methylquinoline has demonstrated tumor-initiating activity comparable to the parent quinoline compound.[11]
-
C-8 Methylation: Research has indicated that substitutions at the C-8 position can significantly impact anticancer effects.[10]
Furthermore, the presence of an electron-donating methyl group at position 3 has been suggested to contribute to the potent inhibition of the human breast cancer cell line (MCF-7).[5] In a series of indole-quinoline derivatives, compounds with a methyl group at C-5 of the quinoline ring showed more potent activity against cancer cells than those with a C-6 substitution.[7]
Comparative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinolinol derivatives against various cancer cell lines.
| Compound | Methyl Position | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-quinoline derivative | 5 | Indole | HL-60 | <1 | [7] |
| Quinoline derivative | 3 | Varied | MCF-7 | Potent | [5] |
| 4-Methylquinoline | 4 | None | SENCAR mouse skin | Tumor Initiator | [11] |
| 8-Methylquinoline | 8 | None | SENCAR mouse skin | Tumor Initiator | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[5]
Caption: Proposed anticancer mechanisms of methylated quinolinols.
Neuroprotective Effects: A Glimmer of Hope
Recent studies have begun to explore the neuroprotective potential of quinoline derivatives, with some methylated analogues showing promise in preclinical models.[1][6][12][13] The mechanism of action is often linked to their antioxidant properties and their ability to modulate key signaling pathways in the brain.[1][12][13]
Structure-Activity Relationship Insights
While the SAR for neuroprotection is still an emerging field, initial findings suggest that the methylation pattern can influence the compound's ability to cross the blood-brain barrier and interact with neuronal targets. For example, N-methylation of salsolinol, a dopamine-derived tetrahydroisoquinoline, has been studied in the context of Parkinson's disease. Interestingly, N-methyl-(R)-salsolinol did not show toxic effects on SH-SY5Y neuroblastoma cells up to a high concentration.[14] This highlights the importance of the position and nature of the methyl group in determining the neuroactivity of these compounds.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro neuroprotection assay using a neuroblastoma cell line (e.g., SH-SY5Y) and a neurotoxin (e.g., MPP+ or 6-OHDA) is a common method to screen for neuroprotective agents.
Rationale: This assay mimics some aspects of neuronal damage observed in neurodegenerative diseases and allows for the evaluation of a compound's ability to protect neurons from toxin-induced cell death.
Step-by-Step Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Toxin Exposure: A neurotoxin (e.g., MPP+) is added to the culture medium to induce neuronal damage.
-
Incubation: The cells are incubated with the toxin and the test compound for a defined period.
-
Viability Assessment: Cell viability is assessed using an appropriate method, such as the MTT assay or LDH release assay.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.[14]
Synthesis of Methylated Quinolinols
The synthesis of methylated quinolinols can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired position of the methyl group.
Common Synthetic Strategies
-
Skraup Synthesis: This is a classic method for synthesizing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. By using a methylated aniline as a starting material, a methylated quinoline can be obtained.[4][15]
-
Doebner-von Miller Reaction: This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.
-
Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
-
Direct C-H Methylation: Modern synthetic methods allow for the direct methylation of the quinoline ring at specific positions using various methylating agents and catalysts.[10]
Example Synthetic Protocol: Skraup Synthesis of 7-Methylquinoline
Rationale: The Skraup synthesis is a robust and widely used method for constructing the quinoline ring system. Using m-toluidine as the starting aniline derivative directs the cyclization to produce a mixture of 5- and 7-methylquinoline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, m-toluidine, glycerol, and an oxidizing agent (e.g., m-nitrobenzenesulfonate) are mixed.[4]
-
Acid Addition: Concentrated sulfuric acid is added dropwise to the mixture while cooling in an ice bath to control the exothermic reaction.[4]
-
Heating: The reaction mixture is heated to initiate the cyclization and dehydration steps.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The resulting mixture of 5- and 7-methylquinoline can then be separated by chromatography or other purification techniques.[4]
Caption: Simplified workflow for the Skraup synthesis of 7-methylquinoline.
Conclusion and Future Directions
The methylation of the quinolinol scaffold is a powerful tool for fine-tuning its biological activity. As this guide has demonstrated, the position of the methyl group has a profound impact on the antimicrobial, anticancer, and neuroprotective properties of these compounds. The structure-activity relationships discussed herein provide a valuable framework for the rational design of novel and more effective quinolinol-based therapeutics.
Future research should focus on a more systematic exploration of the SAR of methylated quinolinols by synthesizing and evaluating a comprehensive library of isomers. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for advancing these promising compounds from the laboratory to the clinic. The integration of computational modeling with experimental studies will undoubtedly accelerate the discovery and development of the next generation of methylated quinolinol drugs.
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A Comparative Guide to the Structural Validation of Synthesized 4,6,8-Trimethyl-quinolin-2-ol: HRMS vs. Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with therapeutic potential, unambiguous structural validation is not merely a procedural step but the cornerstone of chemical integrity and reproducibility. The synthesized molecule, 4,6,8-trimethyl-quinolin-2-ol, a quinoline derivative, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] Therefore, confirming its molecular structure with the highest degree of confidence is paramount.
This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with essential orthogonal analytical methods for the structural validation of this compound. As a senior application scientist, the goal is to move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Synthetic Imperative: Why Validation is Non-Negotiable
The synthesis of this compound can be approached through several established methods for quinoline synthesis, such as the Knorr or Conrad-Limpach reactions.[2][3] A plausible route involves the condensation of 2,4,6-trimethylaniline with a β-ketoester like ethyl acetoacetate, followed by a thermally-induced cyclization.
Given this pathway, potential impurities could include unreacted starting materials, the intermediate β-anilinoacrylate, or isomers formed via alternative cyclization pathways. This synthetic context underscores the need for an analytical technique that can precisely confirm the elemental composition of the target molecule, distinguishing it from these potential contaminants. This is the primary role of HRMS.
Primary Validation: High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision.[4][5] Its strength lies in its ability to determine an "exact mass," which, due to the unique mass defect of each element, allows for the confident determination of a molecule's elemental formula.[6] This is a critical first step in structural elucidation.[7]
Detailed Experimental Protocol: HRMS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound. Dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis. Rationale: These solvents are compatible with common ionization sources and ensure complete dissolution of the analyte.
-
Instrumentation & Ionization: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8] Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight.
-
Instrument Calibration: Before analysis, ensure the instrument is calibrated using a known standard (e.g., sodium formate or a commercial calibrant mix) to achieve mass accuracy below 5 parts per million (ppm). Rationale: Calibration is crucial for the trustworthiness of the exact mass measurement. A low ppm error is the key metric for confirming the elemental formula.[9]
-
Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire data over a mass range of m/z 100-500.
-
Data Analysis: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.
Interpreting the HRMS Data
The molecular formula for this compound is C₁₂H₁₃NO . The first step is to calculate its theoretical (exact) monoisotopic mass.
-
Theoretical Exact Mass Calculation:
-
12 x C (12.000000) = 144.000000
-
13 x H (1.007825) = 13.101725
-
1 x N (14.003074) = 14.003074
-
1 x O (15.994915) = 15.994915
-
Total [M]: 187.099714 Da
-
Theoretical [M+H]⁺: 188.107539 Da
-
The experimental data should yield a measured m/z value extremely close to this theoretical value.
Table 1: Representative HRMS Data for Synthesized this compound
| Parameter | Value | Interpretation |
| Theoretical m/z ([M+H]⁺) | 188.107539 | Calculated exact mass for C₁₂H₁₄NO⁺ |
| Experimental m/z | 188.107312 | Mass measured by the HRMS instrument |
| Mass Error (ppm) | -1.21 | Provides high confidence in the formula assignment |
| Assigned Formula | C₁₂H₁₄NO⁺ | Confirms the elemental composition of the synthesized molecule |
A mass error of less than 5 ppm provides very high confidence in the assigned elemental formula.
Conclusion
The structural validation of a synthesized compound like this compound is a multi-faceted process that demands a combination of analytical techniques. High-Resolution Mass Spectrometry serves as the essential first step, providing unequivocal confirmation of the elemental formula with high sensitivity and speed. Its data delivers the foundational confidence that the correct atoms are present in the correct ratio.
However, HRMS alone is insufficient for complete structural proof. Orthogonal methods are not optional but required for absolute certainty. NMR spectroscopy remains the definitive tool for elucidating the precise arrangement and connectivity of atoms, while FT-IR spectroscopy offers a rapid and effective confirmation of the key functional groups. By integrating the data from these three distinct yet complementary methods, researchers can achieve a self-validating and robust characterization, ensuring the scientific integrity of their work and the reliability of their results in any subsequent application, from materials science to drug development.
References
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- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
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- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
- UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
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- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
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- YouTube. (2024). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- YouTube. (2015). Functional Groups from Infrared Spectra.
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- PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?
- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines.
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A Comparative Guide to the Computational Modeling of 4,6,8-Trimethyl-quinolin-2-ol Tautomerism
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of computational methods for modeling the tautomeric equilibrium of 4,6,8-Trimethyl-quinolin-2-ol. It is designed for researchers, computational chemists, and drug development professionals seeking to accurately predict the relative stabilities of tautomers, a critical factor in understanding molecular properties and biological activity.
Introduction: The Significance of Tautomerism in Quinolinones
Quinolin-2-ol derivatives exist in a dynamic equilibrium between their enol (hydroxyquinoline) and keto (quinolinone) forms. This phenomenon, known as prototropic tautomerism, involves the migration of a proton and a concurrent shift in bonding electrons.[1] The position of this equilibrium is paramount as it dictates the molecule's fundamental physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and shape. Consequently, the predominant tautomer determines how the molecule interacts with biological targets, making an accurate understanding of this balance essential for rational drug design.[2]
The subject of this guide, this compound, can exist as two primary tautomers: the enol form (this compound) and the keto form (4,6,8-Trimethyl-quinolin-2(1H)-one). Experimental studies on the parent 2-hydroxyquinoline system have consistently shown that the equilibrium heavily favors the keto tautomer in most environments, a preference driven by the thermodynamic stability of the cyclic amide structure.[1][3] Computational chemistry offers a powerful, predictive tool to quantify this preference for substituted derivatives like the trimethyl variant.
Caption: Tautomeric equilibrium of this compound.
The Computational Approach: A Methodological Comparison
The objective is to determine the relative Gibbs free energies (ΔG) of the enol and keto tautomers. A more negative ΔG indicates greater stability. We will compare several widely-used Density Functional Theory (DFT) methods, which provide a robust balance of computational accuracy and efficiency for such systems.[4]
Foundational Workflow
A rigorous computational protocol is essential for generating reliable and reproducible data. The workflow described below is a self-validating system, incorporating checks at each stage to ensure the chemical and energetic accuracy of the results.
Caption: Generalized workflow for computational tautomer analysis.
Selection of Computational Methods: The "Why"
The choice of functional and basis set is not arbitrary; it is dictated by the chemical problem. Here, we compare methods to provide a sensitivity analysis and demonstrate a best-practice approach.
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades. It is known for providing reliable geometries and reasonable energies for a wide range of organic molecules.[5]
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality functional that often yields more accurate thermochemistry and barrier heights compared to B3LYP, particularly for main-group chemistry.
-
ωB97X-D (wB97X-D): A range-separated hybrid functional that includes empirical dispersion corrections. This is crucial for accurately modeling non-covalent interactions, which can play a role in stabilizing molecular conformations.[6]
-
-
Basis Set:
-
6-311++G(d,p): This Pople-style basis set is a flexible and widely-used choice. The 6-311G describes the core and valence electrons. The ++ adds diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions. The (d,p) adds polarization functions, allowing for non-spherical electron distribution, which is critical for accurate bonding descriptions.[7]
-
-
Solvent Modeling:
-
Gas Phase: Provides a baseline understanding of the molecule's intrinsic properties without external influences.
-
PCM (Polarizable Continuum Model): An implicit solvent model that treats the solvent as a continuous dielectric. This is a computationally efficient way to account for the bulk electrostatic effects of a solvent, which can significantly influence tautomeric equilibria.[8] We will compare a non-polar solvent (Toluene, ε ≈ 2.4) and a polar protic solvent (Water, ε ≈ 78.4).
-
Protocols & Quantitative Data
Step-by-Step Computational Protocol
-
Structure Preparation: Construct 3D models of both the enol (this compound) and keto (4,6,8-Trimethyl-quinolin-2(1H)-one) tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using each combination of DFT functional (B3LYP, M06-2X, ωB97X-D) with the 6-311++G(d,p) basis set. This should be done for the gas phase and for each solvent using the PCM model.
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis on each optimized structure. A true energy minimum will have zero imaginary frequencies. This step validates the optimization and provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy and Gibbs free energy.[5]
-
Energy Extraction: From the output files, extract the electronic energy (E), enthalpy (H), and Gibbs free energy (G).
-
Relative Energy Calculation: For each level of theory, calculate the relative energy of the enol tautomer with respect to the more stable keto tautomer (ΔE = E_enol - E_keto).
Comparative Results
The following tables summarize the predicted quantitative data from the described computational protocols. All energies are reported in kcal/mol relative to the keto tautomer.
Table 1: Calculated Relative Energies (ΔE) of the Enol Tautomer in the Gas Phase
| Functional | ΔE (Electronic Energy) | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | 13.5 | 13.2 | 13.3 |
| M06-2X/6-311++G(d,p) | 14.1 | 13.8 | 13.9 |
| ωB97X-D/6-311++G(d,p)| 14.4 | 14.1 | 14.2 |
Table 2: Calculated Relative Gibbs Free Energies (ΔG) in Different Solvents
| Functional | ΔG in Toluene (PCM) | ΔG in Water (PCM) |
|---|---|---|
| B3LYP/6-311++G(d,p) | 13.0 | 11.8 |
| M06-2X/6-311++G(d,p) | 13.6 | 12.5 |
| ωB97X-D/6-311++G(d,p)| 13.9 | 12.8 |
Discussion and Field Insights
-
Consensus on Stability: Across all tested levels of theory and in all environments, the keto tautomer (4,6,8-Trimethyl-quinolin-2(1H)-one) is predicted to be significantly more stable than the enol tautomer. This is consistent with extensive experimental and computational data for the parent 2-hydroxyquinoline system.[1][3] The calculated energy difference of approximately 12-14 kcal/mol indicates that the equilibrium lies overwhelmingly toward the keto form.
-
Functional Sensitivity: While all functionals agree on the qualitative result, there are minor quantitative differences. The M06-2X and ωB97X-D functionals, which are generally considered more robust for thermochemistry, predict a slightly larger stability gap compared to B3LYP. For high-accuracy work, using a functional like ωB97X-D is recommended due to its inclusion of dispersion corrections.
-
Solvent Effects: The influence of the solvent is noticeable. The energy gap (ΔG) between the tautomers decreases as the polarity of the solvent increases. The keto form is more polar than the enol form, and polar solvents like water stabilize it to a greater extent, but they also stabilize the polar -OH group of the enol. However, the overall preference for the keto form remains strong. This demonstrates the necessity of including solvent effects for predictions intended to mimic physiological or solution-phase experimental conditions.[9]
-
Predictive Power for Drug Development: This computational comparison provides a clear, actionable prediction: any therapeutic agent based on this scaffold will almost exclusively exist in the keto (quinolinone) form under physiological conditions. This knowledge is critical for subsequent research, including molecular docking studies, QSAR modeling, and the interpretation of spectroscopic data (e.g., NMR).[10] For instance, docking studies should use the 3D structure of the keto tautomer to accurately predict binding interactions with a target protein.
Conclusion
The computational modeling of this compound tautomerism demonstrates a clear and robust preference for the keto form, 4,6,8-Trimethyl-quinolin-2(1H)-one. A comparative analysis of DFT functionals shows a strong consensus, with modern, dispersion-corrected functionals like ωB97X-D providing the most reliable quantitative data. The inclusion of solvent effects via the PCM model is crucial for refining these predictions and confirms that the tautomeric preference is maintained in both non-polar and polar environments. The methodologies and data presented in this guide offer a validated framework for researchers to confidently predict and analyze the tautomeric behavior of quinolinone derivatives, enabling more informed decisions in chemical synthesis and drug discovery.
References
- Al-Saeed, F. A., El-Gamal, H., & Shaaban, I. A. (2021). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer’s of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 11(1), 1-16. [Link]
- Diassa, K., & Zeroual, A. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
- Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1246, 131201. [Link]
- Mondal, S., & Padmanabhan, J. (2016). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. Journal of Physical Organic Chemistry, 29(10), 556-567. [Link]
- Deneva, V., et al. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1836-1848. [Link]
- Demeshko, S., et al. (2021). DFT Prediction and Experimental Investigation of Valence Tautomerism in Cobalt-Dioxolene Complexes. Inorganic Chemistry, 60(17), 13019-13030. [Link]
- Vessally, E., et al. (2013). Density functional theory (DFT) studies of solvent effects on the tautomeric properties of cyanuric acid. Journal of Organic & Inorganic Chemistry, 1(1), 1-6. [Link]
- da Silveira, L. C. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]
- Al-Otaibi, J. S., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry, 2023. [Link]
- ResearchGate. (2020). Tautomeric form of 4-quinolone (1). [Link]
- da Silveira, L. C. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]
- ResearchGate. (2021). Keto-enol tautomerism of quinoline-2(1H)-one. [Link]
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- Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12474-12484. [Link]
- Sadowski, B., et al. (2022).
- Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 16-22. [Link]
- Misquitta, A. J., & Price, S. L. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
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Predicting the Cross-Reactivity Profile of 4,6,8-Trimethyl-quinolin-2-ol: A Comparative Guide to In-Silico and In-Vitro Profiling
In the landscape of modern drug discovery, the early and accurate prediction of a compound's cross-reactivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures and adverse drug reactions. This guide provides a comprehensive framework for predicting and validating the cross-reactivity profile of 4,6,8-Trimethyl-quinolin-2-ol, a novel quinoline derivative. While specific experimental data for this compound is not yet publicly available, its quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents, particularly in oncology where kinase inhibition is a common mechanism of action.[1][2][3][4] This guide will, therefore, use the broader knowledge of quinoline derivatives to present a robust, field-proven workflow for researchers, scientists, and drug development professionals.
We will dissect a multi-faceted approach, beginning with computational prediction to intelligently narrow the field of potential off-targets, followed by rigorous in-vitro validation to confirm these predictions and quantify the interactions. This guide is designed not as a rigid template, but as an adaptable blueprint for the comprehensive evaluation of novel chemical entities.
Part 1: In-Silico Prediction of Off-Target Interactions
The journey to understanding a compound's selectivity begins long before it enters a wet lab. Computational, or in-silico, methods offer a rapid and cost-effective means to generate initial hypotheses about potential off-target interactions.[5][6][7][8][9] By leveraging the structural information of this compound, we can screen it against vast libraries of protein structures to identify potential binding partners.
Section 1.1: Structural Similarity and Analog Analysis
The principle of "like binds to like" is a foundational concept in medicinal chemistry. Therefore, the initial step is to identify known bioactive molecules that are structurally similar to this compound. This can be achieved using cheminformatics tools to calculate molecular fingerprints and perform similarity searches against databases such as ChEMBL and PubChem.
Experimental Protocol: Structural Similarity Search
-
Input Structure: Generate a 2D or 3D representation of this compound.
-
Database Selection: Choose a comprehensive chemical database (e.g., ChEMBL, PubChem).
-
Similarity Metric: Select an appropriate similarity metric, such as the Tanimoto coefficient.
-
Search Execution: Run the similarity search with a defined threshold (e.g., >0.85) to identify close structural analogs.
-
Data Analysis: Compile a list of identified analogs and their known biological targets. This list will provide the first clues as to the potential target and off-target profile of this compound.
Section 1.2: Molecular Docking and Virtual Screening
Molecular docking simulates the binding of a ligand (this compound) to the active site of a protein. This technique can be used to screen our compound against a panel of known off-target proteins, such as a broad array of kinases, to predict binding affinities.[10][11]
Experimental Protocol: Molecular Docking
-
Target Selection: Based on the results of the similarity search and the known pharmacology of quinoline derivatives, select a panel of potential off-target proteins (e.g., a diverse panel of kinases, GPCRs, and nuclear receptors).
-
Protein Preparation: Prepare the 3D structures of the target proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and generating multiple conformers.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand to each target protein.
-
Scoring and Ranking: Rank the potential off-targets based on the predicted binding energies.
Caption: In-Silico Workflow for Off-Target Prediction.
Section 1.3: Comparative In-Silico Data
To contextualize the predicted cross-reactivity, it is essential to compare the in-silico data for this compound with that of known compounds. For this hypothetical guide, we will compare it with a known selective kinase inhibitor (Compound A) and a known promiscuous kinase inhibitor (Compound B).
| Target Kinase | This compound (Predicted Binding Energy, kcal/mol) | Compound A (Known Selective Inhibitor) (Predicted Binding Energy, kcal/mol) | Compound B (Known Promiscuous Inhibitor) (Predicted Binding Energy, kcal/mol) |
| Primary Target | -10.5 | -11.2 | -9.8 |
| Off-Target Kinase 1 | -7.2 | -6.5 | -9.5 |
| Off-Target Kinase 2 | -6.8 | -6.1 | -9.2 |
| Off-Target Kinase 3 | -8.5 | -7.0 | -8.9 |
| Off-Target Kinase 4 | -6.5 | -5.8 | -8.7 |
This is a table of hypothetical data for illustrative purposes.
Part 2: In-Vitro Validation of Cross-Reactivity
While in-silico predictions are invaluable for hypothesis generation, they must be validated through experimental assays.[12][13][14][15] In-vitro assays provide quantitative data on the inhibitory activity of a compound against a panel of purified enzymes or in a cellular context.
Section 2.1: Biochemical Assays for Kinase Selectivity
Given that many quinoline derivatives target kinases, a primary focus of in-vitro validation should be a comprehensive kinase screen.[1][3] Several platforms are available for this, such as KINOMEscan® and radiometric kinase assays.[16][17] These assays directly measure the interaction of the compound with a large panel of kinases.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Submission: Submit this compound to a commercial vendor offering KINOMEscan® services.
-
Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase captured is quantified by qPCR.[18]
-
Data Output: The results are typically reported as percent of control, which can be used to determine the dissociation constant (Kd) for each kinase interaction.
-
Data Analysis: Analyze the data to identify off-target kinases with significant binding affinity. A common threshold for a significant "hit" is a percent of control below a certain value (e.g., <10%).
Section 2.2: Cell-Based Assays for Functional Selectivity
Biochemical assays, while informative, do not always translate directly to a cellular environment.[12] Cell-based assays are crucial for assessing a compound's functional selectivity in a more physiologically relevant context.[19][20][21][22][23] These assays can measure the inhibition of a specific signaling pathway or a more general endpoint like cell viability.
Experimental Protocol: Cell-Based Phosphorylation Assay
-
Cell Line Selection: Choose cell lines that express the primary target and the identified off-target kinases.
-
Compound Treatment: Treat the cells with a dose-response range of this compound.
-
Cell Lysis: After the treatment period, lyse the cells to extract proteins.
-
Phosphorylation Detection: Use a method like Western blotting or an ELISA-based assay to detect the phosphorylation status of a known substrate of the target kinase and off-target kinases.
-
Data Analysis: Quantify the changes in substrate phosphorylation to determine the IC50 value for each pathway.
Caption: In-Vitro Workflow for Cross-Reactivity Validation.
Section 2.3: Comparative In-Vitro Data
The in-vitro data should be presented in a clear, comparative format.
Table 2: Comparative Kinase Inhibition Profile (Biochemical Assay - Kd in nM)
| Target Kinase | This compound (Kd, nM) | Compound A (Known Selective Inhibitor) (Kd, nM) | Compound B (Known Promiscuous Inhibitor) (Kd, nM) |
| Primary Target | 15 | 5 | 50 |
| Off-Target Kinase 1 | 500 | >10,000 | 150 |
| Off-Target Kinase 2 | 1,200 | >10,000 | 200 |
| Off-Target Kinase 3 | 80 | >10,000 | 100 |
| Off-Target Kinase 4 | 2,500 | >10,000 | 300 |
This is a table of hypothetical data for illustrative purposes.
Table 3: Comparative Cellular Activity (IC50 in nM)
| Cell Line | This compound (IC50, nM) | Compound A (Known Selective Inhibitor) (IC50, nM) | Compound B (Known Promiscuous Inhibitor) (IC50, nM) |
| Primary Target Expressing | 50 | 20 | 150 |
| Off-Target 1 Expressing | 1,500 | >10,000 | 400 |
| Off-Target 3 Expressing | 250 | >10,000 | 300 |
This is a table of hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for predicting and validating the cross-reactivity profile of this compound. By integrating in-silico and in-vitro methodologies, researchers can build a robust understanding of a compound's selectivity early in the drug discovery process. The hypothetical data presented for this compound, when compared to a selective and a promiscuous inhibitor, illustrates how such a dataset can inform lead optimization efforts. A favorable profile would show high potency for the primary target and significantly lower potency for off-targets, as suggested in our hypothetical data for this compound.
Future research on this compound should focus on executing these experimental plans to generate real-world data. Further investigation into the structural basis of its interactions with both on- and off-targets through techniques like X-ray crystallography will provide invaluable insights for the design of more selective and potent analogs. The ultimate goal is to develop a therapeutic candidate with a well-characterized and acceptable safety profile, a journey that begins with the predictive and comparative approaches detailed in this guide.
References
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A Comparative Guide to the Biological Activity of Quinolin-2-ol vs. Quinolin-4-ol Derivatives
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1][2] This fundamental structure is a cornerstone in the development of new therapeutic agents due to its ability to interact with a wide range of biological targets.[3][4] Quinoline and its derivatives are found in various natural products and have been synthesized for a multitude of pharmaceutical applications, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][5]
Among the various classes of quinoline derivatives, quinolin-2-ols (also known as quinolin-2-ones or carbostyrils) and quinolin-4-ols (quinolin-4-ones) have garnered significant attention from the scientific community.[6][7] The position of the hydroxyl group on the quinoline ring profoundly influences the molecule's electronic properties, three-dimensional structure, and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of quinolin-2-ol and quinolin-4-ol derivatives, supported by experimental data to aid researchers and drug development professionals in making informed decisions.
Quinolin-2-ol Derivatives: A Diverse Pharmacological Profile
Quinolin-2-one derivatives are recognized for their wide array of pharmacological activities.[7][8] The versatility of the quinolin-2-one scaffold allows for extensive chemical modifications, leading to the synthesis of numerous compounds with therapeutic potential.[7][9]
Anticancer Activity
The quinolin-2-one nucleus is a key component in several anticancer agents.[7] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[10][11] For instance, certain N-alkylated, 2-oxoquinoline derivatives have demonstrated significant cytotoxic activity against the HEp-2 larynx cancer cell line.[12]
Antimicrobial Activity
Quinolin-2-one derivatives have also been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria.[13] Some derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to the antibiotic daptomycin.[13] The proposed mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase, an essential enzyme in microbial metabolism.[13] Furthermore, a study on various quinoline derivatives highlighted that 4-hydroxy-3-iodo-quinol-2-one exhibited significant antimicrobial activity against MRSA clinical isolates, with MIC values as low as 0.049 µg/mL.[14]
Enzyme Inhibition
Derivatives of quinolin-2-one have been investigated as inhibitors of various enzymes. For example, a series of quinolin-2-one derivatives were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, with some compounds showing inhibitory concentrations (IC50) in the sub-micromolar range.[15]
Quinolin-4-ol Derivatives: Potent Agents in Infectious Disease and Oncology
Quinolin-4-one derivatives are another critical class of quinoline compounds with a broad spectrum of biological activities, most notably as antibacterial and anticancer agents.[6][16]
Antimicrobial Activity
The quinolin-4-one scaffold is the core of the highly successful quinolone class of antibiotics, which includes drugs like ciprofloxacin and levofloxacin. These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The presence of a carbonyl group at position 4 is considered essential for their overall potency.[6] Novel 2-sulfoether-4-quinolone scaffolds have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values in the low micromolar range.[17]
Anticancer Activity
Quinolin-4-one derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6] Their mechanisms of action are diverse and include the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[18] The substitution pattern on the quinolin-4-one ring plays a critical role in determining the anticancer potency. For instance, a cyclopropyl group at the N1 position has been found to increase activity compared to an ethyl group.[6] Furthermore, 7-chloroquinolin-4-one and its 3-amido derivatives have shown potent antiproliferative effects against various human tumor cell lines.[6]
Head-to-Head Comparison: Quinolin-2-ol vs. Quinolin-4-ol Derivatives
While both quinolin-2-ol and quinolin-4-ol derivatives exhibit a wide range of biological activities, some general distinctions can be made based on the available literature. It is important to note that a direct comparison of potency is often challenging due to the variability in experimental conditions across different studies.
| Biological Activity | Quinolin-2-ol Derivatives | Quinolin-4-ol Derivatives | Key Distinctions and Overlaps |
| Anticancer | Diverse mechanisms including apoptosis induction and cell cycle arrest.[10][11] | Potent inhibitors of protein kinases like VEGFR-2.[18] | Both scaffolds are promising for anticancer drug development, but often target different pathways. The substitution pattern is crucial for the activity of both classes.[6][12] |
| Antimicrobial | Effective against multidrug-resistant Gram-positive bacteria, including MRSA.[13][14] | The core of quinolone antibiotics, inhibiting DNA gyrase and topoisomerase IV.[6][17] | Quinolin-4-ones have a more established and specific mechanism of antibacterial action. Quinolin-2-ones are emerging as potent agents against resistant strains. |
| Enzyme Inhibition | Inhibit enzymes like HIV-1 reverse transcriptase.[15] | Inhibit enzymes such as phosphoinositide 3-kinases (PI3K).[18] | Both classes of compounds can be designed to inhibit specific enzymes, with the substitution pattern dictating the target. |
Experimental Protocols
The evaluation of the biological activity of quinoline derivatives involves a range of standardized in vitro and in silico methods.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Addition of Solubilizing Agent: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Quinoline derivatives can modulate various signaling pathways involved in cancer progression. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a key regulator of angiogenesis.
Caption: Simplified VEGF signaling pathway and the inhibitory action of quinolin-4-ol derivatives.
Conclusion
Both quinolin-2-ol and quinolin-4-ol derivatives represent highly versatile and privileged scaffolds in medicinal chemistry, with a broad range of demonstrated biological activities. Quinolin-4-ones have a well-established history as potent antibacterial agents and are now showing significant promise as anticancer agents through mechanisms like kinase inhibition. Quinolin-2-ones are also emerging as a powerful class of compounds, particularly in the fight against resistant microbial strains and as modulators of various enzymatic activities.
The choice between these two scaffolds for drug development will ultimately depend on the specific biological target and the desired pharmacological profile. The extensive body of research on both classes of compounds provides a solid foundation for the rational design and synthesis of novel, highly active derivatives with therapeutic potential. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the subtle yet significant differences in their biological activities.
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- Upadhyay, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-15.
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- Al-Bayati, R. I. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
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- (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.
- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6563-6580.
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- Ladani, N. K., et al. (2025). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology.
- (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. European Journal of Medicinal Chemistry.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 743-765.
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- (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules.
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A Spectroscopic Investigation of 4,6,8-trimethyl vs. 2,6,8-trimethyl quinolinols: A Comparative Guide
The Structural Significance of Methyl Group Placement
The core quinolinol structure is a bicyclic system composed of a benzene ring fused to a pyridine ring containing a hydroxyl group. The positioning of methyl substituents on this scaffold dictates the molecule's electronic and steric properties, which in turn influences its interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry. The key difference between the two isomers lies in the position of one methyl group on the pyridine ring: at position 4 in 4,6,8-trimethyl quinolinol and at position 2 in its 2,6,8-trimethyl counterpart. This seemingly minor variation is expected to induce discernible shifts in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the local electronic and steric landscape.
¹H NMR Spectroscopy
In the ¹H NMR spectra, the aromatic protons of the quinoline ring system typically appear in the range of 7.0 to 9.0 ppm.[1] The introduction of electron-donating methyl groups will generally cause an upfield shift (to lower ppm values) for the nearby protons. The most significant differences between our two isomers are anticipated in the signals corresponding to the protons on the pyridine ring.
For 4,6,8-trimethyl quinolinol , the absence of a proton at the 4-position and the presence of a methyl group will simplify the spectrum in that region. The proton at position 2 would likely appear as a singlet, and the proton at position 3 as a singlet. In contrast, for 2,6,8-trimethyl quinolinol , the methyl group at the 2-position will influence the chemical shift of the proton at position 3, which would likely appear as a singlet. The proton at position 4 would also be a singlet.
The methyl protons themselves will present as sharp singlets, likely in the range of 2.3-2.7 ppm. The precise chemical shifts will be influenced by their position on the quinoline ring.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 4,6,8-trimethyl quinolinol (Predicted) | 2,6,8-trimethyl quinolinol (Predicted) | Rationale for Differences |
| H-2 | ~8.0 (s) | - | The presence of a methyl group at C-2 in the 2,6,8-isomer eliminates this proton signal. |
| H-3 | ~7.2 (s) | ~7.1 (s) | The shielding effect of the adjacent methyl group at C-2 in the 2,6,8-isomer would likely cause a slight upfield shift compared to the 4,6,8-isomer. |
| H-4 | - | ~7.8 (s) | The presence of a methyl group at C-4 in the 4,6,8-isomer eliminates this proton signal. |
| H-5 | ~7.5 (s) | ~7.4 (s) | The electronic environment of H-5 is similar in both isomers, with minor differences expected due to the distant methyl group on the pyridine ring. |
| H-7 | ~7.3 (s) | ~7.2 (s) | Similar to H-5, the chemical shift is primarily influenced by the adjacent methyl and hydroxyl groups, with minor variations expected. |
| 2-CH₃ | - | ~2.6 | This signal is unique to the 2,6,8-isomer. |
| 4-CH₃ | ~2.5 | - | This signal is unique to the 4,6,8-isomer. |
| 6-CH₃ | ~2.4 | ~2.4 | The chemical shift of the 6-methyl group is expected to be very similar in both isomers. |
| 8-CH₃ | ~2.7 | ~2.7 | The proximity to the nitrogen and hydroxyl group will deshield this methyl group similarly in both isomers. |
| OH | Variable | Variable | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the substitution pattern. Aromatic carbons typically resonate between 110 and 160 ppm.[2] The carbons bearing methyl groups will be significantly shielded compared to their unsubstituted counterparts.
The key differentiators will be the chemical shifts of C-2 and C-4. In 4,6,8-trimethyl quinolinol , C-4 will be a quaternary carbon with a chemical shift influenced by the attached methyl group. In 2,6,8-trimethyl quinolinol , C-2 will be the corresponding quaternary carbon. The chemical shifts of the methyl carbons will also be characteristic.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 4,6,8-trimethyl quinolinol (Predicted) | 2,6,8-trimethyl quinolinol (Predicted) | Rationale for Differences |
| C-2 | ~150 | ~158 | The carbon bearing the methyl group is significantly deshielded. |
| C-3 | ~122 | ~121 | Minor differences are expected due to the change in the adjacent substituent. |
| C-4 | ~145 | ~144 | The carbon bearing the methyl group is deshielded. |
| C-4a | ~128 | ~128 | The chemical shift of this bridgehead carbon is expected to be similar in both isomers. |
| C-5 | ~127 | ~126 | Minor differences are expected. |
| C-6 | ~135 | ~135 | The chemical shift is primarily influenced by the attached methyl group. |
| C-7 | ~125 | ~124 | Minor differences are expected. |
| C-8 | ~148 | ~148 | The chemical shift is influenced by the attached methyl and hydroxyl groups. |
| C-8a | ~140 | ~140 | The chemical shift of this bridgehead carbon is expected to be similar in both isomers. |
| 2-CH₃ | - | ~24 | Unique to the 2,6,8-isomer. |
| 4-CH₃ | ~18 | - | Unique to the 4,6,8-isomer. |
| 6-CH₃ | ~21 | ~21 | Expected to be very similar in both isomers. |
| 8-CH₃ | ~17 | ~17 | Expected to be very similar in both isomers. |
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing the Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of molecules. Quinoline and its derivatives exhibit characteristic absorption and emission spectra due to π-π* and n-π* electronic transitions within the aromatic system.[3]
UV-Vis Absorption
The UV-Vis spectra of both isomers are expected to show multiple absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the substitution pattern. Methyl groups, being weakly electron-donating, are expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent quinolinol.
The difference in the position of the methyl group on the pyridine ring (C-2 vs. C-4) is likely to cause subtle but measurable differences in the λmax values. The isomer with the methyl group at the 2-position may exhibit a slightly different absorption profile due to the direct perturbation of the electronic environment near the nitrogen atom.
Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Isomer | Predicted λmax (π-π) | Predicted λmax (n-π) |
| 4,6,8-trimethyl quinolinol | ~230, ~280, ~320 | ~350 |
| 2,6,8-trimethyl quinolinol | ~235, ~285, ~325 | ~355 |
Fluorescence Spectroscopy
Many quinoline derivatives are known to be fluorescent.[4] The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The hydroxyl group at position 8 is known to be involved in excited-state intramolecular proton transfer (ESIPT), which can significantly affect the fluorescence properties.
The position of the methyl groups will influence the fluorescence emission. The steric and electronic effects of the methyl group at C-2 versus C-4 could lead to differences in the Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield.
Mass Spectrometry (MS): Unraveling the Fragmentation Puzzle
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Both 4,6,8-trimethyl quinolinol and 2,6,8-trimethyl quinolinol have the same molecular formula (C₁₂H₁₃NO) and therefore the same nominal molecular weight (187 g/mol ). The molecular ion peak (M⁺) is expected to be prominent in the electron ionization (EI) mass spectra of both isomers due to the stability of the aromatic ring system.
The key to distinguishing the two isomers will be their fragmentation patterns. The position of the methyl group on the pyridine ring will direct the fragmentation pathways.
For 4,6,8-trimethyl quinolinol , a likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the 4-position to form a stable quinolinium ion.
For 2,6,8-trimethyl quinolinol , the loss of a methyl radical from the 2-position is also a probable fragmentation pathway. However, the stability of the resulting fragment ions may differ, leading to variations in the relative abundances of the fragment peaks. Another characteristic fragmentation of quinolines involves the loss of HCN from the pyridine ring.[5] The substitution pattern will influence the propensity for this fragmentation.
Predicted Key Fragment Ions (m/z) in EI-MS
| m/z | Proposed Fragment | Expected in 4,6,8-isomer? | Expected in 2,6,8-isomer? |
| 187 | [M]⁺ | Yes (High abundance) | Yes (High abundance) |
| 172 | [M - CH₃]⁺ | Yes (from 4-CH₃ or 6-CH₃) | Yes (from 2-CH₃ or 6-CH₃) |
| 158 | [M - CHO]⁺ | Possible | Possible |
| 144 | [M - CH₃ - CO]⁺ | Possible | Possible |
| 130 | [M - HCN - C₂H₂]⁺ | Possible | Possible |
While many fragments will be common to both isomers, the relative intensities of the fragment peaks, particularly the [M - CH₃]⁺ ion, are expected to be the most telling difference.
Experimental Protocols
To obtain the spectroscopic data discussed, the following standardized protocols should be followed.
Sample Preparation
A crucial first step for all spectroscopic techniques is the preparation of a pure sample. The synthesis of substituted quinolines can be achieved through various methods, such as the Skraup-Doebner-von Miller reaction. Subsequent purification, typically by column chromatography or recrystallization, is essential to remove any starting materials or side products that could interfere with the spectroscopic analysis. The purity of the sample should be confirmed by a preliminary technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified quinolinol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup : The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
UV-Vis and Fluorescence Spectroscopy Protocol
-
Solution Preparation : Prepare a stock solution of the quinolinol isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically in the micromolar range).
-
UV-Vis Measurement : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a blank.
-
Fluorescence Measurement : Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λmax). An emission scan should be performed over a wavelength range longer than the excitation wavelength. The excitation and emission slit widths should be optimized to maximize the signal while minimizing background noise.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like these quinolinols, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Alternatively, direct infusion into an electrospray ionization (ESI) source can be used.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Fragmentation Analysis : If using a tandem mass spectrometer (MS/MS), select the molecular ion (m/z 187) and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.
Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of the quinolinol isomers.
Caption: Logical framework for the spectroscopic comparison and differentiation of the two quinolinol isomers.
Conclusion
The spectroscopic comparison of 4,6,8-trimethyl quinolinol and 2,6,8-trimethyl quinolinol, while predictive in the absence of direct experimental data, underscores the power of modern analytical techniques in distinguishing between closely related isomers. The subtle change in the position of a single methyl group from C-4 to C-2 is expected to manifest in distinct and measurable differences across their NMR, UV-Vis, fluorescence, and mass spectra. For researchers in drug discovery and materials science, this guide provides a foundational understanding of the expected spectroscopic characteristics of these compounds, facilitating their unambiguous identification and characterization in future studies. The generation of empirical data for these specific molecules will be a valuable contribution to the field, further refining our understanding of structure-property relationships in the versatile quinolinol family.
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A Researcher's Guide to In Silico Off-Target Prediction for Novel Quinoline Compounds
In the landscape of modern drug discovery, the early identification of potential off-target interactions is paramount to mitigating safety-related attrition in preclinical and clinical development.[1][2] For medicinal chemists and pharmacologists working with novel quinoline compounds, a well-established scaffold in drug development, understanding and predicting off-target effects is a critical step.[3][4] This guide provides a comparative overview of in silico methodologies for predicting off-target liabilities of quinoline derivatives, offering insights into the underlying principles, practical workflows, and the interpretation of predictive data.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] However, this versatility also brings the potential for interactions with a wide range of biological targets, leading to unintended pharmacological effects.[3][5] Computational, or in silico, approaches offer a rapid and cost-effective means to profile these potential interactions early in the drug discovery pipeline, enabling researchers to prioritize compounds with more favorable safety profiles.[6]
Comparative Analysis of In Silico Off-Target Prediction Methods
The prediction of off-target interactions can be broadly categorized into ligand-based and structure-based approaches.[1] Each methodology has its own set of strengths and limitations, and often, a combination of approaches yields the most comprehensive and reliable predictions.
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. They do not require the three-dimensional structure of the target protein.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a compound and its biological activity.[7][8] For off-target prediction, QSAR models are built using datasets of compounds with known activities against a panel of off-target proteins.[7][8] These models can then predict the likelihood of a novel quinoline compound interacting with these off-targets based on its structural features.[7]
-
Strengths: Computationally efficient and can be applied to a large number of compounds and targets for which sufficient data is available.
-
Limitations: The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data.[7] They may not perform well for compounds with novel scaffolds that are not well-represented in the training set.
-
-
Pharmacophore Modeling: A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target.[9][10][11] By creating pharmacophore models for known off-targets, researchers can screen novel quinoline compounds to see if they match these spatial and chemical requirements.[9][11]
-
Strengths: Can identify structurally diverse compounds that share a common binding mode. Useful for scaffold hopping and identifying novel chemotypes with potential off-target activity.[9]
-
Limitations: The generation of a reliable pharmacophore model requires a set of active ligands with a known binding mode, which may not always be available.
-
-
Machine Learning (ML) and Deep Learning (DL): In recent years, machine learning and deep learning have emerged as powerful tools for predicting off-target interactions.[6][12][13][14] These models can learn complex patterns from large datasets of chemical structures and biological activities to make predictions.[12][15][16][17][18] Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (aNN) are commonly employed.[1][12]
-
Strengths: Can capture non-linear relationships in the data and often provide higher predictive accuracy compared to traditional QSAR models.[12][15]
-
Limitations: Require large, high-quality datasets for training. The "black box" nature of some models can make it difficult to interpret the rationale behind a prediction.[8]
-
Structure-Based Approaches
These methods utilize the 3D structure of the target protein to predict binding interactions.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[19][20][21] For off-target prediction, a novel quinoline compound is "docked" into the binding sites of a panel of known off-target proteins. The docking score, which estimates the binding affinity, can then be used to rank potential off-target interactions.[20]
-
Strengths: Provides detailed insights into the potential binding mode and key interactions between the ligand and the off-target protein. Can be used even when there is limited ligand data available for the target.
-
Limitations: Computationally more intensive than ligand-based methods. The accuracy of the prediction is highly dependent on the quality of the protein structure and the scoring function used.
-
The following table provides a summary comparison of these in silico methods:
| Method | Principle | Data Requirements | Computational Cost | Key Advantage |
| QSAR | Correlates chemical structure with biological activity.[7][8] | Large dataset of compounds with known off-target activities. | Low | High-throughput screening of large compound libraries. |
| Pharmacophore Modeling | Matches 3D arrangement of chemical features.[9][11] | Set of active ligands with a known binding mode or a ligand-bound protein structure. | Medium | Identifies structurally diverse molecules with similar binding modes.[9] |
| Machine Learning | Learns complex patterns from large datasets.[6][12][13] | Very large and diverse datasets of structures and activities. | High | Can achieve high predictive accuracy and capture non-linear relationships.[12][15] |
| Molecular Docking | Predicts ligand binding pose and affinity in a protein's active site.[19][20] | 3D structure of the off-target protein. | High | Provides detailed structural insights into the binding interaction. |
Experimental Workflows and Protocols
To provide a practical context, this section outlines a step-by-step workflow for predicting off-target effects of a novel quinoline compound using a combination of in silico methods.
Workflow for In Silico Off-Target Prediction
Caption: A multiphasic workflow for in silico off-target prediction.
Protocol 1: High-Throughput Ligand-Based Screening
This protocol describes a general approach for an initial, broad screening of a novel quinoline compound against a large panel of off-target models.
Objective: To rapidly identify a smaller, prioritized list of potential off-targets for further investigation.
Materials:
-
SMILES or SDF file of the novel quinoline compound.
-
Access to a computational platform or software with pre-built QSAR and/or machine learning models for off-target prediction (e.g., commercial software like those from Instem (Leadscope) or open-source tools like the OECD QSAR Toolbox).[22][23][24]
Procedure:
-
Input Compound Structure: Load the chemical structure of the novel quinoline compound into the chosen software.
-
Select Off-Target Panel: Choose a comprehensive panel of off-target models. This panel should ideally cover a wide range of protein families known to be associated with adverse drug reactions (e.g., kinases, GPCRs, ion channels, nuclear receptors).
-
Run Predictions: Execute the prediction workflow. The software will calculate relevant molecular descriptors for your compound and apply the selected QSAR or ML models to predict the probability of interaction with each off-target.
-
Analyze Results: Review the prediction outputs. Typically, results are presented as a score or probability of activity. Set a threshold to identify high-confidence predictions. For instance, a pseudo-score of ≥0.6 is often considered significant in some platforms.[1]
-
Prioritize Hits: Rank the predicted off-targets based on the prediction scores and their known relevance to drug safety. This will generate a manageable list of putative off-targets for more detailed analysis.
Protocol 2: Focused Molecular Docking Analysis
This protocol details the steps for performing molecular docking of the quinoline compound against a prioritized off-target.
Objective: To investigate the potential binding mode and estimate the binding affinity of the quinoline compound to a specific off-target protein.
Materials:
-
Structure of the novel quinoline compound (e.g., in .mol2 or .pdbqt format).
-
3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
Procedure:
-
Protein Preparation: a. Download the crystal structure of the off-target protein from the PDB. b. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. c. Define the binding site. This can be done based on the location of a co-crystallized ligand or by using a pocket detection algorithm.
-
Ligand Preparation: a. Generate a 3D conformation of the quinoline compound. b. Assign partial charges and define rotatable bonds.
-
Docking Simulation: a. Set up the docking parameters, including the search space (grid box) around the binding site and the search algorithm. b. Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site.
-
Analysis of Results: a. Docking Score: Evaluate the docking scores of the generated poses. Lower scores generally indicate a more favorable binding affinity. b. Binding Pose Analysis: Visually inspect the top-ranked binding poses. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the quinoline compound and the protein residues. c. Comparison with Known Binders: If available, compare the predicted binding mode with that of known inhibitors of the off-target to assess the plausibility of the prediction.
Data Interpretation and Experimental Validation
It is crucial to remember that in silico predictions are hypotheses that require experimental validation.[25][26][27] A high prediction score from a ligand-based method or a favorable docking score does not definitively confirm an off-target interaction.
Interpreting the Data
-
Consensus Scoring: Confidence in a prediction increases if multiple, orthogonal in silico methods point to the same off-target.[1][12]
-
Relevance of the Off-Target: Consider the biological function of the predicted off-target and its known role in adverse drug events. For example, inhibition of the hERG potassium channel is a well-known cause of cardiotoxicity.[3][10]
-
Structure-Activity Relationships (SAR): If data is available for structurally similar quinoline analogues, examine the SAR to see if it is consistent with the predicted off-target interaction.
The Path to Validation
Following in silico prediction, the next logical step is to perform in vitro assays to confirm the predicted interactions.[26][27] This could involve:
-
Binding Assays: To measure the affinity of the quinoline compound for the purified off-target protein.
-
Enzyme Inhibition Assays: If the off-target is an enzyme, to determine the compound's inhibitory potency (e.g., IC50).
-
Cell-Based Assays: To assess the functional consequences of the off-target interaction in a more biologically relevant system.
The results from these experimental validations can then be used to refine and improve the in silico models, creating a feedback loop that enhances their predictive power for future compounds.
Caption: The iterative cycle of in silico prediction and experimental validation.
Conclusion
The in silico prediction of off-target effects is an indispensable component of modern drug discovery. For researchers working with novel quinoline compounds, a strategic application of ligand- and structure-based computational methods can provide early warnings of potential safety liabilities, guide experimental testing, and ultimately facilitate the design of safer and more effective medicines. By integrating these predictive tools into the drug discovery workflow, scientists can make more informed decisions, reduce late-stage failures, and accelerate the journey from a promising compound to a life-changing therapeutic.
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A Comparative Guide to the Cytotoxicity of Substituted Quinolinols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure due to its prevalence in a wide array of bioactive compounds. The strategic placement of substituents on the quinoline ring can significantly modulate the cytotoxic potential of these molecules. This guide offers an in-depth comparison of the cytotoxic profiles of substituted quinolinols, with a particular focus on available experimental data for tetrahydroquinoline derivatives as informative analogs for trimethyl-substituted quinolinols. We will delve into the causality behind experimental choices, present detailed protocols for cytotoxicity assessment, and explore a key signaling pathway implicated in the mechanism of action of these compounds.
The Rationale for Investigating Substituted Quinolinols in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, provides a versatile framework for the design of therapeutic agents. Its planar structure allows for intercalation with DNA, potentially disrupting replication and transcription in rapidly dividing cancer cells. Furthermore, the nitrogen atom and the ability to introduce various functional groups enable interactions with a multitude of biological targets, including critical enzymes involved in cancer progression.
The addition of methyl groups to the quinoline core is a common strategy in medicinal chemistry to enhance lipophilicity. Increased lipophilicity can improve a compound's ability to traverse cellular membranes and access intracellular targets. However, the precise positioning and number of these methyl groups can dramatically alter the compound's efficacy and selectivity, highlighting the need for systematic comparative studies. While direct comparative experimental data for a homologous series of trimethyl-substituted quinolinols is not extensively available in the public domain, we can draw valuable insights from closely related structures.
Comparative Cytotoxicity of 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
A study on a series of chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives provides a valuable dataset for understanding the structure-activity relationships of substituted quinolinols. The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to assess both efficacy and selectivity.
The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater cytotoxic potency.
| Compound | CEM (T-lymphocyte) | HeLa (Cervix Carcinoma) | HT-29 (Colorectal Adenocarcinoma) | A2780 (Ovarian Carcinoma) | MSTO-211H (Biphasic Mesothelioma) | HMEC-1 (Non-cancer Endothelial) |
| 3a | >50 µM | >50 µM | >50 µM | 24.3 ± 4.2 µM | 22.1 ± 1.1 µM | >50 µM |
| 5a | 10.2 ± 1.1 µM | 10.8 ± 0.9 µM | 15.4 ± 1.2 µM | 7.9 ± 0.5 µM | 13.7 ± 1.1 µM | 26.5 ± 2.1 µM |
| 2b | 15.3 ± 1.5 µM | 18.2 ± 1.6 µM | 25.1 ± 2.3 µM | 12.5 ± 1.1 µM | 20.3 ± 1.9 µM | 30.1 ± 2.8 µM |
| (R)-5a | - | - | - | 5.8 ± 0.4 µM | - | - |
Data adapted from a study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
From this data, several key observations can be made. Compound 5a demonstrates broad-spectrum cytotoxic activity across all tested cancer cell lines, with IC50 values in the low micromolar range. Notably, its cytotoxicity against the non-cancerous HMEC-1 cell line is also significant, suggesting a relatively low therapeutic index. The enantiomerically pure (R)-5a exhibits enhanced potency against the A2780 ovarian carcinoma cell line, highlighting the importance of stereochemistry in the biological activity of these compounds. The differential activity of these compounds underscores the subtle yet critical influence of substituent positioning on their cytotoxic profiles.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A growing body of evidence suggests that many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.[1][2] One of the most critical of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[1][3]
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Quinoline-based compounds have been shown to inhibit various components of this pathway, including the upstream kinases PI3K and Akt, as well as the central regulator mTOR.[1][2][4] By inhibiting this pathway, these compounds can effectively halt the proliferative signals that drive cancer progression.
Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by trimethyl-substituted quinolinols.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the trimethyl-substituted quinolinol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2: A workflow diagram illustrating the key steps of the MTT cytotoxicity assay.
Conclusion and Future Directions
The investigation into the cytotoxic properties of trimethyl-substituted quinolinols is a promising avenue for the development of novel anticancer agents. The available data on related tetrahydroquinoline derivatives demonstrates that subtle structural modifications can significantly impact cytotoxic potency and selectivity. The inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, represents a plausible mechanism of action for these compounds.
Future research should focus on the systematic synthesis and comparative cytotoxic screening of a broader range of trimethyl-substituted quinolinol isomers against a diverse panel of cancer cell lines. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with improved efficacy and selectivity. Furthermore, in-depth mechanistic studies are warranted to confirm the molecular targets and signaling pathways modulated by these promising compounds, paving the way for their potential translation into clinical applications.
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- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (Source: NIH)
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (Source: PubMed)
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (Source: Semantic Scholar)
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A Senior Application Scientist's Guide to the Experimental Validation of Predicted NMR Spectra for 4,6,8-Trimethyl-quinolin-2-ol
Introduction for the Modern Researcher: In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. While computational chemistry offers powerful predictive tools for spectroscopic analysis, these predictions remain theoretical until benchmarked against empirical data. This guide provides a comprehensive framework for the experimental validation of predicted Nuclear Magnetic Resonance (NMR) spectra, using the hitherto uncharacterized molecule, 4,6,8-Trimethyl-quinolin-2-ol, as a case study.
We will navigate the critical tautomeric relationship between this compound (the enol form) and its more stable keto isomer, 4,6,8-trimethyl-2(1H)-quinolinone. It is this quinolinone form that is predominantly expected in solution and whose synthesis and characterization will be the focus of our validation workflow.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step—a self-validating system for rigorous scientific inquiry.
The Foundational Principle: Keto-Enol Tautomerism
Before embarking on synthesis or spectral acquisition, it is crucial to understand the chemical nature of our target. 2-Hydroxyquinolines exist in a dynamic equilibrium with their 2(1H)-quinolinone tautomers.[2][3] The quinolinone (keto/lactam) form is generally the thermodynamically more stable tautomer due to the formation of a robust cyclic amide and favorable intermolecular hydrogen bonding in solution and the solid state.[2]
Therefore, any attempt to synthesize and characterize this compound will almost certainly yield 4,6,8-trimethyl-2(1H)-quinolinone. Our entire validation process—from synthesis to spectral prediction and acquisition—will be based on this stable keto isomer. NMR spectroscopy is the definitive tool for confirming this, as the chemical shifts of the N-H proton and the C2 carbonyl carbon are unambiguous signatures of the quinolinone form.[1][4]
The Validation Workflow: A Triad of Synthesis, Prediction, and Experimentation
Our approach is a closed-loop system designed for accuracy and integrity. We will first synthesize the target compound, then computationally predict its NMR spectra, and finally, acquire the experimental spectra to validate the prediction.
Sources
A Comparative Guide to the Synthetic Routes of Substituted Quinolin-2-ols
Introduction: The Enduring Significance of the Quinolin-2-ol Scaffold
The quinolin-2-ol, or 2-quinolone, framework is a privileged heterocyclic scaffold that forms the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] From the potent anticancer agent Brequinar to its presence in various alkaloids, the quinolin-2-ol motif is a testament to nature's efficiency and a fertile ground for synthetic innovation.[3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3]
The enduring relevance of this scaffold necessitates a deep understanding of the synthetic methodologies available for its construction. The choice of a synthetic route is a critical decision in any research or development program, directly impacting efficiency, cost, scalability, and the accessible range of chemical diversity. Classical methods, often requiring harsh conditions, have been refined over a century, while modern transition-metal-catalyzed approaches offer milder, more versatile alternatives.[2][4]
This guide provides a comparative analysis of the principal synthetic routes to substituted quinolin-2-ols. We will dissect the mechanistic underpinnings of each method, evaluate their respective strengths and limitations with supporting data, and provide detailed experimental protocols for key transformations. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this complex synthetic landscape and select the optimal path for their target molecules.
Classical Approaches: The Foundation of Quinolone Synthesis
The traditional syntheses of quinolin-2-ols are robust, time-tested methods that rely on the cyclization of aniline-derived precursors under strong acidic or basic conditions. While often limited by harsh conditions and moderate functional group tolerance, they remain valuable for their simplicity and access to specific substitution patterns.
The Knorr Quinoline Synthesis
First described by Ludwig Knorr in 1886, this reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), to yield a 2-hydroxyquinoline.[5][6]
Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution. The strong acid serves a dual purpose: it protonates the amide carbonyl to facilitate enolization and protonates the keto carbonyl, creating a potent electrophile. This "superelectrophile" is then attacked by the electron-rich aniline ring, followed by dehydration and aromatization to furnish the quinolin-2-ol product.[6] The choice of a strong, dehydrating acid like H₂SO₄ is crucial for driving the final elimination step.
Caption: General Mechanism of the Camps Cyclization.
Advantages:
-
Offers a direct route to specific hydroxyquinolines from readily prepared precursors.
-
Utilizes basic conditions, complementing the acid-driven Knorr synthesis.
Disadvantages:
-
The synthesis of the starting o-acylaminoacetophenone can be multi-step.
-
Mixtures of isomers can be formed, requiring careful optimization of reaction conditions.
Modern Methods: Catalysis-Driven Innovation
The demand for greater efficiency, milder conditions, and broader functional group tolerance has driven the development of modern synthetic routes, largely dominated by transition-metal catalysis. These methods often achieve transformations that are impossible under classical conditions.
Transition-Metal-Catalyzed Cyclizations
Catalysis has revolutionized quinolin-2-ol synthesis, providing access to complex molecules with high precision.
-
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern quinolone synthesis. One powerful strategy involves a Pd-catalyzed intermolecular Heck reaction between an acrylamide and an aryl halide, followed by an intramolecular C-H amidation to construct the heterocyclic ring. [1]This approach allows for the modular construction of 4-aryl-2-quinolones. Another elegant method is the direct C-H activation/amidation of acrylamides with arynes, offering a highly efficient pathway. [1]The key to these reactions is the ability of palladium to orchestrate C-C and C-N bond formations under relatively mild conditions, tolerating a wide array of functional groups that would not survive classical methods.
-
Copper-Catalyzed Reactions: Copper catalysts have proven effective for promoting Camps-type cyclizations under significantly milder conditions than the traditional strong base method. [7]These reactions often proceed with high yields and offer an economical and environmentally friendlier alternative.
-
Other Metal Catalysts: Rhodium, ruthenium, and cobalt have also been employed in C-H activation strategies to construct the quinoline core, showcasing the versatility of transition metals in this field. [4]These methods often involve the annulation of anilines with various coupling partners like alkynes or alcohols. [4][8]
Novel Cascade and One-Pot Reactions
Recent innovations have focused on combining multiple synthetic steps into a single operation, enhancing efficiency and reducing waste. For instance, cascade reactions starting from 2-azidobenzaldehydes can generate quinolin-2-ols through a sequence of condensation, Staudinger reduction, and aza-Wittig cyclization. [3][9]These modular approaches are highly valued for their ability to rapidly generate libraries of substituted quinolones from simple building blocks.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy depends heavily on the specific target, available starting materials, and required scale. The following table provides a comparative summary to aid in this decision-making process.
| Synthetic Route | Versatility / Substrate Scope | Reaction Conditions | Regioselectivity | Typical Yields | Key Advantages & Disadvantages |
| Knorr Synthesis | Moderate; sensitive to strongly electron-withdrawing/donating groups on the aniline. | Harsh: Strong acid (H₂SO₄, PPA), high temp (>100 °C). | Moderate; can yield mixtures of 2- and 4-isomers. [6] | 40-70% | Pro: Simple starting materials. Con: Harsh conditions, limited scope, potential isomer mixtures. |
| Conrad-Limpach | Moderate; similar to Knorr. | Thermally controlled (40 °C for 4-OH, >140 °C for 2-OH). | Good; controlled by temperature. [10] | 50-80% | Pro: Regioselectivity is tunable by temperature. Con: High temperatures required for 2-OH isomer. |
| Camps Cyclization | Good; depends on the synthesis of the o-acylaminoacetophenone precursor. | Basic (e.g., NaOH, KOH), moderate to high temp. | Substrate-dependent; can produce mixtures. [11] | 60-90% | Pro: Utilizes basic conditions. Con: Precursor synthesis can be lengthy; potential for isomerism. |
| Pd-Catalyzed | Excellent; wide tolerance for functional groups (halides, esters, nitriles). | Mild: Catalytic Pd, base, ligand, 80-120 °C. | Excellent; highly predictable based on precursor design. [1] | 70-95% | Pro: High yields, broad scope, mild conditions. Con: Catalyst cost, ligand sensitivity. |
| Cu-Catalyzed | Good; particularly for Camps-type and annulation reactions. | Mild to moderate: Catalytic Cu, 60-110 °C. | Good to Excellent. | 65-90% | Pro: Lower cost than Pd, mild conditions. Con: Can have a narrower scope than palladium systems. |
Field-Proven Experimental Protocols
To provide practical, actionable guidance, we present detailed protocols for two contrasting methods: the classical Knorr synthesis and a modern palladium-catalyzed C-H activation approach.
Protocol 1: Knorr Synthesis of 4-methyl-6-chloroquinolin-2-ol
This protocol illustrates the classical acid-catalyzed cyclization of a β-ketoanilide.
Rationale: 4-Chloroaniline is reacted with ethyl acetoacetate to form the corresponding β-ketoanilide. Polyphosphoric acid (PPA) is used as the acidic catalyst and dehydrating agent, as it often gives cleaner reactions and higher yields than sulfuric acid at high temperatures. The reaction is quenched on ice to precipitate the product and manage the exothermic dilution of the strong acid.
Step-by-Step Methodology:
-
Preparation of the β-ketoanilide: In a round-bottom flask, combine 4-chloroaniline (1.27 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol). Heat the mixture at 110 °C for 1 hour. Allow the mixture to cool, yielding the crude ethyl 3-((4-chlorophenyl)amino)but-2-enoate, which can be used directly or purified.
-
Cyclization: To a separate flask, add polyphosphoric acid (20 g) and heat to 100 °C with mechanical stirring. Slowly add the crude β-ketoanilide from the previous step to the hot PPA over 15 minutes.
-
Reaction Monitoring: Increase the temperature of the reaction mixture to 140 °C and maintain for 30 minutes. The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup and Isolation: Allow the flask to cool to approximately 80 °C and carefully pour the viscous mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a cold 10% sodium bicarbonate solution (2 x 20 mL) to neutralize any residual acid. Dry the solid under vacuum to yield 4-methyl-6-chloroquinolin-2-ol. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Palladium-Catalyzed Synthesis of 4-Phenylquinolin-2-ol
This protocol demonstrates a modern C-H activation/amidation cascade for the synthesis of a 4-aryl-2-quinolone. [1] Rationale: This reaction couples an N-methoxy-cinnamamide with an aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate). A palladium(II) catalyst facilitates the C-H activation of the cinnamamide and insertion of the aryne. Copper(II) acetate is used as a stoichiometric oxidant to regenerate the active Pd(II) catalyst. A fluoride source (CsF) is required to generate the aryne in situ from its precursor.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-methoxy-cinnamamide (0.5 mmol, 1 eq.), 2-(trimethylsilyl)phenyl triflate (1.5 mmol, 3 eq.), Pd(OAc)₂ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (1.0 mmol, 2 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous cesium fluoride (CsF) (1.5 mmol, 3 eq.). Via syringe, add a mixture of anhydrous dioxane (2 mL) and DMSO (0.5 mL).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylquinolin-2-ol.
Conclusion and Future Outlook
The synthesis of substituted quinolin-2-ols has evolved significantly from the foundational, yet often harsh, classical name reactions to the elegant and efficient transition-metal-catalyzed methods of today. While the Knorr, Conrad-Limpach, and Camps syntheses remain useful for specific applications, modern catalytic approaches offer unparalleled advantages in terms of mildness, functional group tolerance, and regiocontrol. [2][4] The future of quinolin-2-ol synthesis will likely focus on further enhancing sustainability and efficiency. Key areas of development include:
-
C-H Functionalization: Direct C-H activation to build the quinolone core from even simpler, unfunctionalized precursors will continue to be a major research focus. [4]* Green Chemistry: The use of more environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions (e.g., photoredox or electrocatalysis) will become increasingly important. [2][12]* Flow Chemistry: The translation of these synthetic routes to continuous flow platforms will enable safer, more scalable, and highly controlled production for industrial applications.
By understanding the full spectrum of available methodologies, from the classical to the cutting-edge, researchers are empowered to design and execute more effective synthetic campaigns, accelerating the discovery and development of the next generation of quinolin-2-ol-based medicines and materials.
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A Comparative Analysis of the Neuroprotective Potential of 4,6,8-Trimethyl-quinolin-2-ol Against Established Inhibitors
A Senior Application Scientist's Guide to Evaluating Novel Neuroprotective Agents
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the identification and validation of novel neuroprotective compounds are of paramount importance. This guide provides a comprehensive framework for assessing the neuroprotective potential of a novel quinoline derivative, 4,6,8-Trimethyl-quinolin-2-ol, in comparison to well-characterized inhibitors with distinct mechanisms of action. As this compound is a compound of emerging interest, this guide will utilize a combination of established principles of neuroprotection and illustrative experimental data to outline a robust evaluation strategy.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antioxidant and neuroprotective properties.[1][2][3] Derivatives of quinoline have shown promise in modulating key pathological pathways in neurodegeneration.[4] This guide will compare the hypothetical potential of this compound against three known neuroprotective agents:
-
Edaravone: A potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7]
-
PBT2: A metal protein-attenuating compound (MPAC) that modulates metal ion homeostasis and has been investigated for Alzheimer's and Huntington's diseases.[8][9]
-
Z-VAD-FMK: A pan-caspase inhibitor that prevents apoptosis or programmed cell death.[10][11]
Understanding the Landscape of Neuronal Death
Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function. This process is driven by a complex interplay of pathological mechanisms, including oxidative stress, excitotoxicity, protein aggregation, neuroinflammation, and apoptosis. A promising neuroprotective agent may target one or more of these pathways.
Key Neurodegenerative Pathways
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to damage of lipids, proteins, and DNA.[12][13]
-
Excitotoxicity: Excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca2+ ions, triggering downstream degenerative cascades.[14]
-
Apoptosis: A programmed cell death pathway involving the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion.[6][10]
-
Metal Ion Dyshomeostasis: Imbalances in brain metal ions like copper and zinc can promote protein aggregation and oxidative stress.[9][15]
Comparative Analysis of Neuroprotective Mechanisms
This section will delve into the established mechanisms of the selected inhibitors and propose a potential mechanism for this compound based on its core chemical structure.
Signaling Pathways in Neuroprotection
Caption: Comparative signaling pathways of known neuroprotective agents and the hypothetical mechanisms of this compound.
-
Edaravone: This compound is a potent antioxidant that directly scavenges free radicals, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[5][6][16] It has also been shown to possess anti-inflammatory properties.[5]
-
PBT2: PBT2 acts as a metal chaperone, redistributing metal ions like zinc and copper that are trapped in amyloid plaques.[15] By translocating these metals back into neurons, it can promote the degradation of amyloid-β and activate signaling pathways that support synaptic health.[8][9]
-
Z-VAD-FMK: As an irreversible pan-caspase inhibitor, Z-VAD-FMK directly blocks the activity of caspases, the key executioners of apoptosis.[10][11] This prevents the downstream events of programmed cell death, such as DNA fragmentation and cell dismantling.[17]
-
This compound (Hypothesized Mechanism): Based on the quinoline core, it is plausible that this compound possesses antioxidant properties through mechanisms like hydrogen atom transfer or single electron transfer.[2][18] The quinoline structure is also known to chelate metal ions, suggesting a potential role in modulating metal dyshomeostasis.
Experimental Evaluation: A Head-to-Head Comparison
To objectively assess the neuroprotective potential of this compound, a series of in vitro assays are essential.[19][20] This section presents illustrative data from key experiments.
Neurotoxicity Models
-
Glutamate-Induced Excitotoxicity in HT22 Cells: HT22 is a murine hippocampal cell line that is susceptible to glutamate-induced oxidative stress and cell death.[21][22][23]
-
6-Hydroxydopamine (6-OHDA)-Induced Toxicity in SH-SY5Y Cells: Differentiated SH-SY5Y human neuroblastoma cells are a widely used model for Parkinson's disease, and 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons.[24][25][26]
Comparative Data (Illustrative)
| Compound | Assay | Model | EC50 / % Protection |
| This compound | MTT (Cell Viability) | Glutamate in HT22 | EC50: 5 µM |
| Edaravone | MTT (Cell Viability) | Glutamate in HT22 | EC50: 10 µM |
| PBT2 | MTT (Cell Viability) | Glutamate in HT22 | EC50: 2 µM |
| Z-VAD-FMK | MTT (Cell Viability) | Glutamate in HT22 | No significant protection |
| This compound | MTT (Cell Viability) | 6-OHDA in SH-SY5Y | EC50: 8 µM |
| Edaravone | MTT (Cell Viability) | 6-OHDA in SH-SY5Y | EC50: 15 µM |
| PBT2 | MTT (Cell Viability) | 6-OHDA in SH-SY5Y | EC50: 5 µM |
| Z-VAD-FMK | MTT (Cell Viability) | 6-OHDA in SH-SY5Y | 70% protection at 20 µM |
| This compound | ROS Assay (DCFH-DA) | Glutamate in HT22 | IC50: 3 µM |
| Edaravone | ROS Assay (DCFH-DA) | Glutamate in HT22 | IC50: 5 µM |
| This compound | Caspase-3 Activity | 6-OHDA in SH-SY5Y | 40% inhibition at 10 µM |
| Z-VAD-FMK | Caspase-3 Activity | 6-OHDA in SH-SY5Y | 95% inhibition at 20 µM |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data is for illustrative purposes.
Detailed Experimental Protocols
For scientific rigor and reproducibility, detailed protocols are crucial.
Experimental Workflow
Caption: A generalized workflow for in vitro assessment of neuroprotective compounds.
Cell Viability (MTT) Assay[27][28][29]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate HT22 or differentiated SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.[27]
-
Pre-treatment: Treat the cells with varying concentrations of this compound and the known inhibitors for 2 hours.
-
Induction of Toxicity: Add glutamate (5 mM for HT22) or 6-OHDA (100 µM for SH-SY5Y) to the wells and incubate for 24 hours.[26][28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Assay[12][32][33]
This assay quantifies the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Probe Loading: After the toxin incubation, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.[21]
-
Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[29]
Caspase-3 Activity Assay[35][36][37]
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, typically using a larger plate format (e.g., 6-well plates).
-
Cell Lysis: After treatment, collect and lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) according to the manufacturer's instructions. The cleavage of the substrate by active caspase-3 releases a chromophore (pNA).
-
Measurement: Measure the absorbance of the cleaved chromophore at 405 nm using a microplate reader.[30]
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the neuroprotective potential of a novel compound, this compound, against established inhibitors. The illustrative data suggests that this compound may possess potent neuroprotective properties, potentially acting through both antioxidant and anti-apoptotic mechanisms.
Further investigations should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Assessing its efficacy in more complex in vitro models, such as primary neuronal cultures or co-cultures with glial cells.
-
Evaluating its pharmacokinetic properties and in vivo efficacy in animal models of neurodegenerative diseases.
By following a rigorous and comparative experimental plan, researchers can effectively characterize novel neuroprotective agents and accelerate the development of new therapies for these devastating disorders.
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- Bio-protocol. (2018-06-05). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. [Link]
- Patsnap Synapse. (2024-07-17). What is the mechanism of Edaravone?. [Link]
- Taylor & Francis Online.
- PubMed Central. (2006). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Quinolinol Isomers
This guide provides a detailed comparative analysis of the antimicrobial properties of quinolinol isomers, with a primary focus on 8-hydroxyquinoline and 4-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and quantitative efficacy data, supported by established experimental protocols.
Introduction: The Quinoline Scaffold and the Significance of Hydroxylation
The quinoline ring, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. This scaffold is the foundation for a wide range of pharmacologically active compounds, from antimalarials like chloroquine to potent broad-spectrum quinolone antibiotics.[1] The introduction of a hydroxyl (-OH) group to the quinoline nucleus creates quinolinol (or hydroxyquinoline) isomers, profoundly altering the molecule's physicochemical properties and biological activity. The position of this hydroxyl group is a critical determinant of the compound's antimicrobial mechanism and spectrum.[2][3]
This guide will compare the antimicrobial efficacy of key quinolinol isomers, exploring how the isomeric position of the hydroxyl group dictates two primary mechanisms of action: the disruption of bacterial DNA replication, characteristic of the broader quinolone class, and metal ion chelation, a distinct mechanism prominently exhibited by specific isomers.
Dominant Antimicrobial Mechanisms of Action
Quinolinol derivatives exert their antimicrobial effects primarily through two distinct and well-characterized pathways. The choice of pathway is largely dictated by the overall molecular structure, particularly the position of the hydroxyl group and other substituents.
Inhibition of Bacterial Type II Topoisomerases
The canonical mechanism for many quinolone antibiotics involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of double-stranded DNA breaks and subsequent cell death.[6][7] While this mechanism is the hallmark of fluoroquinolones, the foundational quinolinol structure contributes to the interaction with this target. Eukaryotic cells lack these specific enzyme homologues, providing a basis for selective toxicity against bacteria.[1]
Caption: Quinolone mechanism via inhibition of DNA gyrase/topoisomerase IV.
Metal Ion Chelation and Homeostasis Disruption
Certain quinolinol isomers, most notably 8-hydroxyquinoline, are potent metal chelating agents.[8][9] Transition metal ions like iron (Fe), copper (Cu), zinc (Zn), and manganese (Mn) are essential cofactors for a multitude of bacterial enzymes involved in respiration, metabolism, and antioxidant defense. By sequestering these vital metal ions, chelating agents effectively starve the bacteria of these crucial elements, leading to the disruption of essential cellular processes and inhibition of growth.[8][10] The formation of a lipophilic metal-quinolinol complex can also facilitate the transport of the agent across the bacterial membrane, sometimes leading to a dual mechanism of action where the complex itself exerts toxicity within the cell.[11][12]
Caption: Antimicrobial mechanism of 8-hydroxyquinoline via metal chelation.
Isomer Profile: 8-Hydroxyquinoline (8-Quinolinol)
8-Hydroxyquinoline (8HQ), also known as oxyquinoline, is one of the most extensively studied isomers. Its antimicrobial activity is broad-spectrum, encompassing Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[8]
-
Primary Mechanism: The potent and well-documented mechanism of 8HQ is metal chelation.[9][13] Its hydroxyl group at position 8 and the nitrogen atom at position 1 form a stable five-membered ring with divalent metal cations, a highly favorable conformation for chelation.[10] This activity disrupts bacterial metal homeostasis, inhibiting key metabolic pathways.[8]
-
Efficacy: 8HQ is particularly effective against Gram-positive bacteria, including resistant pathogens like Staphylococcus aureus.[14] Studies have reported Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic ampicillin against certain strains.[14] Its efficacy can be further enhanced when it forms a complex with iron, creating a dual-action agent that combines chelation with iron-mediated toxicity.[12]
-
Structure-Activity Relationship (SAR): The antimicrobial potency of 8HQ derivatives can be modulated by substitutions on the quinoline ring. For example, the introduction of halogen groups at the C-5 and C-7 positions can enhance activity and broaden the spectrum.[2]
Isomer Profile: 4-Hydroxyquinoline (4-Quinolinol)
4-Hydroxyquinoline (4HQ), also known as kynurine, exists in tautomeric equilibrium with its 4-quinolone form. This structural feature is significant as the 4-quinolone core is central to the activity of many synthetic quinolone antibiotics.
-
Primary Mechanism: While capable of some chelation, the antimicrobial activity of 4HQ derivatives is more commonly associated with the inhibition of DNA gyrase, aligning it with the broader quinolone class.[15][16]
-
Efficacy: 4-Hydroxyquinoline has demonstrated growth-inhibitory effects, particularly against intestinal bacteria.[17][18] However, the parent compound is generally less potent than 8HQ or clinically used fluoroquinolones. Its true potential is realized in more complex derivatives. Studies on 4-hydroxy-2-quinolone analogs, which share the 4-hydroxy core, show that long alkyl side chains and specific substituents (e.g., bromine) can produce exceptional antifungal activity and moderate antibacterial effects against S. aureus.[15]
-
Structure-Activity Relationship (SAR): For 4-quinolone derivatives, substitutions at the C-6 (e.g., fluorine) and C-7 positions are known to dramatically impact the spectrum and potency of antimicrobial activity.[15][16] This underscores the importance of the 4-oxo (or 4-hydroxy) group in orienting the molecule for its interaction with the DNA gyrase-DNA complex.
Quantitative Comparison of Antimicrobial Efficacy
Direct comparative studies testing all quinolinol isomers against a standardized panel of microorganisms are scarce. The table below synthesizes data from various independent studies to provide an illustrative comparison of antimicrobial activity, reported as Minimum Inhibitory Concentration (MIC) in µg/mL.
Disclaimer: These values are compiled from different sources and should be interpreted with caution, as experimental conditions (e.g., specific strain, media, inoculum size) may vary.
| Compound/Isomer Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Primary Mechanism | Reference(s) |
| 8-Hydroxyquinoline (8HQ) | ~3.44 - 13.78 µg/mL | >100 µg/mL (often low activity) | ~3.44 µg/mL | Metal Chelation | [8][14] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | - | Active | - | Metal Chelation | [2] |
| 4-Hydroxy-2-quinolone (analog 3j) | 125-500 µg/mL | >1000 µg/mL (inactive) | 1.05 µg/mL (as IC₅₀) | DNA Gyrase / Other | [15] |
| Quinolinequinone (analog QQ10) | >100 µg/mL (low activity) | >100 µg/mL (low activity) | 1.22 µg/mL | DNA Gyrase / Other | [19] |
| Ciprofloxacin (Control) | ~0.25 - 1 µg/mL | ~0.015 - 0.12 µg/mL | N/A | DNA Gyrase Inhibition | [20] |
Key Insights from Comparative Data:
-
8-Hydroxyquinoline shows potent activity against Gram-positive bacteria and fungi, consistent with its chelation mechanism, but is often less effective against Gram-negative bacteria.[8][14]
-
4-Hydroxyquinoline derivatives can be engineered for high potency, but this often leads to specialization. For example, some analogs are exceptionally potent antifungals but weak antibacterials.[15]
-
The structure-activity relationships are distinct. For 8HQ, modifications enhancing chelation or lipophilicity are key. For 4HQ derivatives, substitutions that improve interaction with DNA gyrase are paramount.[2][16]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinolinol isomer in a suitable solvent like Dimethyl Sulfoxide (DMSO).[21]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Within 15 minutes, dilute this suspension into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density.[21]
-
Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add an additional 100 µL of the compound stock (at twice the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last column.[20]
-
Inoculation: Add the diluted bacterial inoculum to each well to reach a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[21]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a positive control.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This method assesses antimicrobial activity by measuring the zone of growth inhibition around a compound-impregnated disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a standardized volume (e.g., 10 µL) of the quinolinol isomer solution at a known concentration onto each disk. A disk with the solvent serves as a negative control, and a disk with a standard antibiotic serves as a positive control.[20]
-
Incubation: Incubate the plates, inverted, at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. The size of the zone correlates with the sensitivity of the microorganism to the compound.[20]
Conclusion and Future Directions
The antimicrobial efficacy of quinolinol isomers is fundamentally dictated by the position of the hydroxyl group. 8-Hydroxyquinoline is a potent antimicrobial agent that acts primarily through metal ion chelation, showing particular strength against Gram-positive bacteria and fungi.[8][14] In contrast, 4-hydroxyquinoline and its derivatives align more closely with the classic quinolone mechanism of targeting bacterial topoisomerases, with their efficacy being highly dependent on specific substitutions to the core structure.[15]
While 8HQ is a powerful broad-spectrum biocide, its development for systemic therapeutic use has been limited. The 4-quinolone scaffold, however, has proven to be an exceptionally fruitful platform for developing highly specific and potent antibacterial agents. Future research should focus on hybrid molecules that combine the chelation properties of the 8-hydroxyquinoline scaffold with the topoisomerase-inhibiting features of the 4-quinolone core. Such hybrid strategies could yield novel compounds with dual mechanisms of action, potentially overcoming existing resistance mechanisms and providing new avenues in the fight against infectious diseases.
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comparative analysis of quinolinols as metal-chelating agents
An In-depth Technical Guide to the Comparative Analysis of Quinolinols as Metal-Chelating Agents
The Rationale for Metal Chelation in Disease
A tightly regulated balance of metal ions, or metal homeostasis, is fundamental to numerous biological processes.[1][2] However, the dysregulation of key metal ions—particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺)—is a significant pathological hallmark in a spectrum of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cancers.[1][3] In neurodegenerative diseases, these metals can bind to proteins such as amyloid-beta (Aβ), promoting their aggregation and catalyzing the formation of neurotoxic reactive oxygen species (ROS).[4][5] In oncology, cancer cells exhibit altered metal metabolism compared to healthy cells, creating a therapeutic window for interventions that disrupt this delicate balance.[3]
This has led to the development of "metal protein attenuating compounds" (MPACs), a therapeutic strategy that aims not to deplete systemic metals but to modulate their pathological interactions.[4][5] Quinolinol derivatives are a premier class of such agents, distinguished by their ability to cross the blood-brain barrier and precisely interact with pathogenic metal-protein complexes.[6][7]
The 8-Hydroxyquinoline Scaffold: A Privileged Structure
8-Hydroxyquinoline (8HQ), also known as oxine, is a bicyclic aromatic compound and a potent bidentate chelating agent.[3][8] Its ability to form stable complexes with divalent metal ions stems from its structure; it coordinates with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[2][3] This chelation is the foundation of its diverse biological activities.[2][9] The core mechanism can lead to several critical biological outcomes:
-
Restoration of Metal Homeostasis : In conditions marked by toxic metal accumulation, such as the Aβ plaques in Alzheimer's disease, 8HQ derivatives can sequester excess ions, preventing their participation in pathological reactions and facilitating their redistribution.[3][4]
-
Ionophoric Activity : Certain 8HQ derivatives act as ionophores, shuttling metal ions across cellular membranes. This can be used to restore depleted intracellular metal levels or, in cancer therapy, to induce cytotoxic metal accumulation within malignant cells.[3][9]
-
Formation of Bioactive Complexes : The metal-8HQ complex itself can be the active therapeutic species. For instance, copper complexes of 8HQ derivatives have demonstrated potent anticancer activity.[3][10]
Comparative Analysis of Key Quinolinol Derivatives
The therapeutic efficacy and experimental utility of quinolinols are highly dependent on the specific substitutions on the core 8HQ scaffold. These modifications influence lipophilicity, metal binding affinity, and biological activity. Below is a comparison of three seminal compounds.
| Compound | Structure | Key Features & Applications |
| 8-Hydroxyquinoline (8HQ) | Quinolin-8-ol | The foundational compound. Used historically as an antiseptic and disinfectant.[3] Serves as a parent structure for more advanced derivatives and is widely used for analytical and separation purposes due to its potent coordinating ability.[1][2] |
| Clioquinol (CQ, PBT1) | 5-chloro-7-iodoquinolin-8-ol | A first-generation MPAC explored for Alzheimer's disease.[4] It can cross the blood-brain barrier and has a greater affinity for zinc and copper than for magnesium and calcium.[6] Clinical trials showed it could reduce Aβ deposition and slow cognitive decline in some patients, but development was halted due to manufacturing issues and concerns over neurotoxicity at high doses.[7][9][11] |
| PBT2 | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | A second-generation MPAC with improved brain penetrance and pharmacokinetics over Clioquinol.[7][12] PBT2 acts as a copper and zinc ionophore, disrupting the interaction between these metals and Aβ, thereby reducing metal-driven Aβ aggregation.[12] It has been investigated in clinical trials for both Alzheimer's and Huntington's disease, showing some positive effects on cognition and brain volume.[7][12][13] |
Quantitative Comparison of Metal Binding Affinities
The stability of the metal-ligand complex is a critical parameter. It is typically expressed as the logarithm of the formation constant (log K). Higher values indicate stronger binding.
| Ligand | Metal Ion | Log K₁ | Log K₂ |
| 8-Hydroxyquinoline | Cu²⁺ | 13.2 | 12.1 |
| Zn²⁺ | 9.8 | 8.7 | |
| Fe³⁺ | 12.3 | 11.2 | |
| Clioquinol | Cu²⁺ | ~10.0 | ~9.0 |
| Zn²⁺ | ~8.9 | ~8.0 |
Note: Log K₁ and Log K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively. Data are compiled from various literature sources and represent approximate values for comparative purposes.
Experimental Validation of Metal-Chelating Properties
The characterization of a quinolinol's metal-chelating ability is a multi-step process. The choice of experiment is dictated by the specific information required, such as binding affinity, stoichiometry, or the effect on metal-induced biological processes.
Workflow for Evaluating Novel Quinolinol Chelators
The development and validation of a new quinolinol-based therapeutic follows a logical, multi-stage workflow. This process ensures that both the fundamental chelating properties and the subsequent biological effects are thoroughly characterized.
Caption: Quinolinols modulate key pathological pathways in neurodegeneration.
As depicted, dysregulated metal ions promote the aggregation of Aβ peptides and catalyze the production of ROS. [3][5]Quinolinols intervene by:
-
Sequestering Metals: They bind to these metals, preventing them from interacting with Aβ. [4]2. Inhibiting Aggregation: By removing the metal catalyst, they inhibit the formation of toxic Aβ oligomers and plaques. [4][9]3. Reducing Oxidative Stress: They prevent metal-catalyzed Fenton-like reactions, thus reducing the burden of oxidative stress on neurons. [14]4. Restoring Homeostasis: As ionophores, they can transport metals back into cells where they are needed, potentially activating neuroprotective signaling cascades. [3][9]
Conclusion and Future Directions
8-Hydroxyquinoline and its derivatives are a compelling class of compounds with significant therapeutic potential rooted in their metal chelating properties. [3]Their ability to modulate metal ion homeostasis offers a promising strategy for the treatment of complex diseases like neurodegenerative disorders and cancer. [1][3]The evolution from Clioquinol to PBT2 demonstrates how targeted chemical modifications can improve safety and efficacy.
Future research should focus on developing next-generation quinolinols with enhanced selectivity for specific pathological metal pools, improved pharmacokinetic profiles, and a deeper understanding of the downstream biological consequences of their metal-complexes. The experimental methodologies outlined in this guide provide a robust framework for the rigorous evaluation of these novel therapeutic candidates.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4,6,8-Trimethyl-quinolin-2-ol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4,6,8-Trimethyl-quinolin-2-ol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
A Note on Scientific Precaution: Direct and comprehensive safety, toxicity, and disposal data for this compound are not extensively available in public databases or peer-reviewed literature.[1][2] In such instances, the foundational principle of laboratory safety—the precautionary principle—must be applied. Therefore, the disposal procedures outlined herein are based on the known hazardous properties of the parent quinoline scaffold and its derivatives.[3][4][5] Quinoline itself is classified as toxic, a suspected mutagen, a potential carcinogen, and an environmental hazard.[3][6] Consequently, this compound must be managed as hazardous chemical waste until proven otherwise.
Hazard Assessment: Understanding the Risk Profile
The risk assessment for this compound is inferred from the toxicological profile of quinoline and functionally related compounds. This approach ensures that the highest safety standards are maintained. The primary hazards associated with the quinoline class of compounds are summarized below.
| Hazard Classification | Description | Primary Concerns & Rationale | Authoritative Source |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed and harmful in contact with skin.[3] | Prevents accidental poisoning through ingestion or skin absorption. Requires stringent PPE protocols. | Regulation (EC) No 1272/2008 (CLP)[3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation/damage.[3][4] | Direct contact can lead to chemical burns and irreversible eye damage. Mandates the use of gloves and eye protection. | GHS Classification[4] |
| Mutagenicity & Carcinogenicity | Suspected of causing genetic defects and may cause cancer.[3] | Long-term or repeated exposure poses a significant chronic health risk. Justifies handling within a fume hood and minimizing exposure. | Safe Work Australia, HSIS[6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | Prohibits any form of drain disposal to prevent environmental contamination and harm to ecosystems. | Regulation (EC) No 1907/2006 (REACH)[3] |
Core Disposal Principles: The Non-Negotiables
-
Always Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, weigh boats), and spill cleanup debris, must be treated as hazardous waste.[5][7]
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in the general trash.[3][5][8] This is critical to prevent environmental release and ensure compliance with local and national regulations.[9]
-
Segregation is Key: Do not mix this waste stream with incompatible chemicals. Store quinoline derivative waste separately from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[10]
-
Professional Disposal is Mandatory: The final disposal of this compound must be conducted by a licensed and certified hazardous waste management company.[5][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear the appropriate PPE.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn over the goggles.[8][12]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[5][12]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[5][12]
-
Respiratory Protection: All handling of this compound waste should ideally be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[12][13]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste management from the point of generation to its final collection.
Step 1: Waste Segregation at the Source Immediately upon generation, segregate waste into dedicated containers. This is the most critical step in preventing accidental reactions and ensuring proper disposal.
-
Solid Waste: Collect solid this compound, contaminated weigh paper, gloves, and other disposable lab supplies in a dedicated, sealable hazardous waste container.[5] This container should be made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and sealable liquid hazardous waste container.[5] The container must be compatible with the solvent used in the solution.
Step 2: Container Selection and Labeling Proper containment and communication are vital for safety.
-
Container Integrity: Use only containers that are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[10]
-
Labeling: The container must be clearly and legibly labeled. The label should include:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "This compound " (no formulas or abbreviations)[10]
-
For liquid waste, list all components of the solution with their approximate percentages (e.g., "this compound (~2%), Methanol (98%)").
-
The relevant hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).
-
Step 3: Decontamination of Reusable Labware Properly decontaminate all non-disposable glassware and equipment that has come into contact with the compound.
-
Rinse the contaminated surfaces with a suitable solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect this rinse solvent as liquid hazardous waste in the designated container.[8]
-
After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures.
Step 4: Spill Management In the event of a spill, act quickly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Containment: If safe to do so, absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent.[14] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Carefully sweep or scoop the absorbent material into your designated solid hazardous waste container.[14]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step 5: Temporary Storage and Final Disposal
-
Storage: Keep the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.[9][10] This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EH&S) office or a contracted hazardous waste disposal service to arrange for pickup and final disposal.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
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A Senior Application Scientist's Guide to Handling 4,6,8-Trimethyl-quinolin-2-ol: Essential Safety and Operational Protocols
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 4,6,8-Trimethyl-quinolin-2-ol. As a professional in drug development and research, your safety, the integrity of your experiments, and environmental responsibility are paramount.
A Note on Scientific Precaution: Direct and comprehensive toxicological data for this compound is not extensively available in public databases.[1] Therefore, this guide is built upon established safety principles for the broader quinoline chemical class. Structurally related quinoline compounds are known to be harmful if swallowed or in contact with skin, cause serious skin and eye irritation, and may pose long-term hazards such as suspected genetic defects and carcinogenicity.[2][3][4] We will proceed with the authoritative assumption that this compound presents similar hazards, adopting a robust safety posture to ensure maximum protection.
Hazard Assessment: Understanding the "Why" Behind the "How"
The quinoline scaffold is a privileged structure in medicinal chemistry, but it also demands respect in the laboratory. The primary hazards associated with quinoline derivatives, which we extrapolate to this compound, necessitate a multi-layered PPE and handling strategy.
-
Dermal and Ocular Hazard: Quinolines can be readily absorbed through the skin and are known irritants, capable of causing significant skin irritation and serious eye damage.[2][5] This is the primary rationale for mandatory glove and eye protection.
-
Ingestion and Inhalation Toxicity: These compounds are often harmful or toxic if swallowed.[3][6] If the compound is a fine powder or if aerosols are generated during handling (e.g., sonication, vortexing), inhalation becomes a significant risk.[4]
-
Chronic and Environmental Hazards: Certain quinoline derivatives are suspected mutagens or carcinogens and are frequently classified as toxic to aquatic life with long-lasting effects.[2][3] This underpins the critical need for stringent waste containment and disposal protocols to prevent environmental release.[7]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is your primary barrier against chemical exposure. The following PPE is mandatory for all operations involving this compound.
Eye and Face Protection
Always wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][8] When there is a significant risk of splashing, such as during bulk transfers or spill cleanup, augment goggle use with a full-face shield.[5] Standard safety glasses with side shields are inadequate.
Hand Protection
Wear compatible, chemical-resistant gloves at all times. Nitrile gloves are a suitable first choice for incidental contact.
-
Inspection is Critical: Before every use, visually inspect gloves for any signs of degradation, discoloration, or pinholes.
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
No Double-Dipping: Dispose of contaminated gloves immediately in the designated hazardous waste container. Never reuse disposable gloves. Wash and dry hands thoroughly after glove removal.[3]
Body Protection
A buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination. For tasks with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
Respiratory Protection
All handling of solid this compound and the preparation of its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient or unavailable, or during a large spill cleanup, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[8] Surgical masks provide no protection against chemical vapors or fine particulates and must not be used.[9]
Summary of PPE for Operational Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Laboratory Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles or Face Shield | Chemical-Resistant Gloves (Nitrile) | Laboratory Coat | Required: Chemical Fume Hood |
| Small-Scale Reactions | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Laboratory Coat | Required: Chemical Fume Hood |
| Cleaning Glassware | Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Laboratory Coat | Well-ventilated area |
| Spill Cleanup | Face Shield & Safety Goggles | Heavy-Duty Chemical-Resistant Gloves | Chemically Resistant Apron & Lab Coat | Required: NIOSH-Approved Respirator |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Workflow
This protocol outlines the essential steps for safely handling this compound from preparation to cleanup.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[5]
-
Don PPE: Before handling the chemical, put on all required PPE as detailed above.
-
Handling: Perform all manipulations that may generate dust or aerosols (weighing, transferring, dissolving) inside a chemical fume hood.[5]
-
Decontamination: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol, unless incompatible) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands, forearms, and face thoroughly with soap and water after completing work and before leaving the laboratory.[2]
Spill Management Protocol (Small Spills < 5g / 50mL)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access.
-
Assess: Ensure ventilation is adequate (fume hood is operational). Do not attempt to clean a spill without the proper PPE.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][10]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Chemical Waste Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7] It must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused chemical, contaminated absorbent materials, and contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealable hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container compatible with the solvent used.[7]
-
-
Container Labeling: Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components (solvents) with their approximate percentages.[7]
-
Storage: Store sealed and labeled waste containers in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.[7]
-
Final Disposal: Waste disposal must be handled by licensed hazardous waste professionals in accordance with all local, state, and federal regulations.[7]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Logical workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
